molecular formula C11H11BrN2O B11850248 3-Bromo-6-ethoxyquinolin-2-amine

3-Bromo-6-ethoxyquinolin-2-amine

Cat. No.: B11850248
M. Wt: 267.12 g/mol
InChI Key: MROGWWWFQBOVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-ethoxyquinolin-2-amine is a chemical compound supplied for research purposes. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Compounds based on this core structure are frequently investigated as inhibitors of protein kinases, which are key targets in oncology and other disease areas . The specific bromo and ethoxy substituents on this molecule make it a versatile synthetic intermediate for further chemical exploration and derivatization, particularly in the development of novel therapeutic agents. Researchers may utilize this building block in programs aimed at discovering new kinase inhibitors or other small-molecule modulators. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

3-bromo-6-ethoxyquinolin-2-amine

InChI

InChI=1S/C11H11BrN2O/c1-2-15-8-3-4-10-7(5-8)6-9(12)11(13)14-10/h3-6H,2H2,1H3,(H2,13,14)

InChI Key

MROGWWWFQBOVEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)N)Br

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Analysis of 3-Bromo-6-ethoxyquinolin-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed analysis of the anticipated nuclear magnetic resonance (NMR) spectral data for the compound 3-Bromo-6-ethoxyquinolin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a comprehensive understanding of the spectroscopic characteristics of this molecule.

While a comprehensive search of publicly available scientific literature and databases did not yield specific experimental ¹H and ¹³C NMR data for this compound, this guide offers a robust, predictive analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds. The information presented herein serves as a valuable resource for the identification and characterization of this and related quinoline derivatives.

Anticipated ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the ethoxy substituent, and the amine group. The anticipated chemical shifts (δ) are presented in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-4~7.8 - 8.2Singlet-
H-5~7.2 - 7.6Doublet~8.0 - 9.0
H-7~7.0 - 7.4Doublet of doublets~8.0 - 9.0, ~2.0 - 3.0
H-8~7.5 - 7.9Doublet~2.0 - 3.0
-NH₂~5.0 - 6.0Broad Singlet-
-OCH₂CH₃~4.0 - 4.3Quartet~7.0
-OCH₂CH₃~1.3 - 1.6Triplet~7.0

Anticipated ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for each unique carbon atom are outlined below.

Carbon AtomPredicted Chemical Shift (ppm)
C-2~155 - 160
C-3~110 - 115
C-4~135 - 140
C-4a~145 - 150
C-5~120 - 125
C-6~150 - 155
C-7~115 - 120
C-8~125 - 130
C-8a~140 - 145
-OCH₂CH₃~60 - 65
-OCH₂CH₃~14 - 16

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample of this compound is accurately weighed.

  • The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a standard 5 mm NMR tube.

  • A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds is used between scans.

    • Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the expected range of proton chemical shifts.

¹³C NMR Spectroscopy:

  • Instrument: The same high-resolution NMR spectrometer is used.

  • Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is used.

    • Spectral Width: A spectral width of approximately 200-240 ppm is set to cover the full range of carbon chemical shifts.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts of the signals are referenced to the TMS signal at 0 ppm.

  • For ¹H NMR, the integrals of the signals are determined to provide information on the relative number of protons, and the coupling constants (J-values) are measured from the splitting patterns.

Molecular Structure

The chemical structure of this compound is depicted in the following diagram.

Caption: Chemical structure of this compound.

Mass Spectrometry Analysis of 3-Bromo-6-ethoxyquinolin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-6-ethoxyquinolin-2-amine, a substituted quinoline of interest in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its analysis, presents anticipated mass spectral data, and visualizes its theoretical fragmentation pathway.

Introduction

This compound belongs to the quinoline class of heterocyclic aromatic compounds. Due to the diverse biological activities associated with quinoline scaffolds, understanding the structural characteristics of novel derivatives like this compound is crucial for drug discovery and development. Mass spectrometry is a powerful analytical technique for elucidating the structure of such small molecules by providing information about their molecular weight and fragmentation patterns.[1] This guide focuses on the theoretical electron ionization mass spectrometry (EI-MS) analysis of the title compound.

Experimental Protocol: Mass Spectrometry of a Small Organic Molecule

The following protocol describes a general procedure for the analysis of a small organic molecule, such as this compound, using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI), a common technique for such compounds.[1][2]

2.1 Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a stock solution of 1 mg/mL.[3]

  • Dilution: Prepare a working solution with a concentration range of 1-10 µg/mL by diluting the stock solution with the mobile phase to be used for LC-MS analysis.[3]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.[3]

  • Vial Transfer: Transfer the filtered sample into an appropriate autosampler vial.

2.2 Instrumentation and Conditions

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for accurate mass measurements.

  • Chromatographic Separation (if applicable):

    • Column: A C18 reverse-phase column is typically suitable for separating small organic molecules.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for amine-containing compounds.[4]

    • Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

    • Data Acquisition: Acquire data in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation data. For MS/MS, the molecular ion is selected and fragmented using collision-induced dissociation (CID).

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization. The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (approximately a 1:1 ratio for 79Br and 81Br isotopes).

Ion Proposed Structure m/z (79Br) m/z (81Br) Notes
[M]+•This compound radical cation266268Molecular Ion
[M-CH3]+Loss of a methyl radical from the ethoxy group251253
[M-C2H4]+•Loss of ethene from the ethoxy group238240
[M-C2H5O]+Loss of an ethoxy radical221223
[M-Br]+Loss of a bromine radical187-
[M-HCN]+•Loss of neutral hydrogen cyanide from the quinoline ring239241A common fragmentation for quinolines.[5][6]
[M-CO]+•Loss of carbon monoxide238240

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound.

fragmentation_pathway M [M]+• m/z 266/268 F1 [M-CH3]+ m/z 251/253 M->F1 -CH3• F2 [M-C2H4]+• m/z 238/240 M->F2 -C2H4 F4 [M-Br]+ m/z 187 M->F4 -Br• F5 [M-HCN]+• m/z 239/241 M->F5 -HCN F3 [M-C2H5O]+ m/z 221/223 F2->F3 -CH3•

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-Bromopyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 3-Bromopyridin-2-amine. Due to the absence of publicly available crystallographic data for 3-Bromo-6-ethoxyquinolin-2-amine, this document focuses on the structurally relevant compound 3-Bromopyridin-2-amine as a representative example. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, crystallographic data, and visualizations to support further research and application.

Introduction

3-Bromopyridin-2-amine is a halogenated heterocyclic amine whose structural characteristics are of interest in the fields of medicinal chemistry and materials science. The presence of a bromine atom and an amino group on the pyridine ring allows for a variety of intermolecular interactions, influencing its solid-state packing and potential biological activity. Understanding the precise three-dimensional arrangement of atoms and molecules is crucial for designing new molecules with desired properties. This guide summarizes the key structural features of 3-Bromopyridin-2-amine, based on single-crystal X-ray diffraction studies.

Crystallographic Data

The crystal structure of 3-Bromopyridin-2-amine has been determined by X-ray crystallography. The key parameters of the crystal data and structure refinement are summarized in the table below.

Parameter Value
Empirical Formula C₅H₅BrN₂
Formula Weight 173.02
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.2179 (6) Å, b = 4.0007 (2) Å, c = 12.8451 (6) Å
α = 90°, β = 109.731 (3)°, γ = 90°
Volume 591.01 (5) ų
Z 4
Temperature 173 K
Wavelength Mo Kα radiation
Density (calculated) 1.942 Mg/m³
Absorption Coefficient 6.84 mm⁻¹
F(000) 336

Molecular Geometry and Intermolecular Interactions

The molecular structure of 3-Bromopyridin-2-amine is characterized by the planar pyridine ring. The key feature of the crystal packing is the formation of inversion dimers through pairs of N—H⋯N hydrogen bonds. These dimers are further organized into two-dimensional layers via C—Br⋯Br halogen bonding.[1]

Below is a diagram illustrating the intermolecular interactions of 3-Bromopyridin-2-amine.

cluster_0 Inversion Dimer Formation cluster_1 Layer Assembly Molecule_A 3-Bromopyridin-2-amine (A) Molecule_B 3-Bromopyridin-2-amine (B) Molecule_A->Molecule_B N-H...N Hydrogen Bond Molecule_B->Molecule_A N-H...N Hydrogen Bond Dimer_1 Dimer Dimer_2 Dimer Dimer_1->Dimer_2 C-Br...Br Halogen Bond start Single Molecule start->Molecule_A start->Molecule_B

Caption: Intermolecular interactions in the crystal structure of 3-Bromopyridin-2-amine.

Experimental Protocols

A common method for the synthesis of 2-amino-3-bromopyridine involves the bromination of 2-aminopyridine. The following is a representative protocol:

  • Dissolve 2-aminopyridine in an organic solvent such as acetic acid.

  • Cool the solution to 0°C with stirring.

  • Slowly add a solution of bromine in the same organic solvent. The temperature should be carefully controlled.

  • After the addition is complete, the reaction mixture is stirred for a specified period.

  • The mixture is then neutralized with a base, such as sodium hydroxide solution, to precipitate the product.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or chromatography.

The crystallographic data presented in this guide were obtained using the following general procedure:

  • A suitable single crystal of 3-Bromopyridin-2-amine was selected and mounted on a diffractometer.

  • The crystal was cooled to 173 K to minimize thermal vibrations.

  • X-ray diffraction data were collected using Mo Kα radiation.

  • The collected data were processed, and the structure was solved and refined using appropriate software packages.

  • The positions of the hydrogen atoms were determined from the difference Fourier map and refined.

Below is a workflow diagram for the crystallographic analysis.

start Single Crystal Selection data_collection X-ray Data Collection at 173 K start->data_collection Mount on Diffractometer structure_solution Structure Solution data_collection->structure_solution Data Processing structure_refinement Structure Refinement structure_solution->structure_refinement h_atom_location H-Atom Location structure_refinement->h_atom_location final_structure Final Crystal Structure h_atom_location->final_structure

Caption: Experimental workflow for the crystallographic analysis of 3-Bromopyridin-2-amine.

Potential Applications in Drug Discovery

Aminopyridine derivatives are known to be versatile building blocks in the synthesis of biologically active compounds. The structural information of 3-Bromopyridin-2-amine can aid in the rational design of novel therapeutics. The bromine atom provides a site for further functionalization, for example, through cross-coupling reactions, to generate more complex molecules with potential activity as kinase inhibitors, channel modulators, or other targeted therapies.

The diagram below illustrates a conceptual pathway for the utilization of 3-Bromopyridin-2-amine in drug discovery.

start 3-Bromopyridin-2-amine functionalization Chemical Functionalization (e.g., Cross-Coupling) start->functionalization library_synthesis Library Synthesis functionalization->library_synthesis screening High-Throughput Screening library_synthesis->screening hit_identification Hit Identification screening->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization candidate_drug Candidate Drug lead_optimization->candidate_drug

Caption: Conceptual workflow for drug discovery using 3-Bromopyridin-2-amine as a scaffold.

Conclusion

This technical guide has provided a detailed summary of the crystal structure and molecular geometry of 3-Bromopyridin-2-amine, serving as a valuable resource in the absence of data for this compound. The provided crystallographic data, insights into intermolecular interactions, and experimental protocols offer a solid foundation for researchers in the fields of crystallography, medicinal chemistry, and drug development. The structural information presented herein is critical for the rational design of new molecules with tailored properties and potential therapeutic applications.

References

In-depth Technical Guide: Solubility Profile of 3-Bromo-6-ethoxyquinolin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patents, and chemical databases did not yield specific quantitative solubility data for 3-Bromo-6-ethoxyquinolin-2-amine in various organic solvents. This guide, therefore, provides a foundational understanding of the anticipated solubility characteristics of this compound based on its chemical structure, along with a detailed experimental protocol for determining its solubility.

Introduction to this compound and Its Potential Solubility Characteristics

This compound is a substituted quinoline derivative. The quinoline ring system is a key scaffold in many biologically active compounds. The solubility of such molecules is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and routes of administration.

The structure of this compound incorporates several functional groups that will dictate its solubility in different organic solvents:

  • Quinoline Core: A heterocyclic aromatic system that can participate in π-π stacking interactions.

  • Amine Group (-NH2): A polar group capable of acting as a hydrogen bond donor and acceptor.

  • Bromo Group (-Br): An electron-withdrawing group that contributes to the molecule's overall polarity and can participate in halogen bonding.

  • Ethoxy Group (-OCH2CH3): A moderately polar group that can act as a hydrogen bond acceptor.

Given this combination of polar and non-polar functionalities, this compound is expected to exhibit a range of solubilities in organic solvents of varying polarities. It is likely to be more soluble in polar aprotic solvents (like DMSO and DMF) and polar protic solvents (like ethanol and methanol) where hydrogen bonding can occur, and less soluble in non-polar solvents (like hexane).

Hypothetical Solubility Data Presentation

While no specific experimental data is available, a typical presentation of such data for a research audience would be in a tabular format for easy comparison. The following table illustrates how the solubility data for this compound would be presented once determined.

Organic SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data to be determinedData to be determined
N,N-Dimethylformamide (DMF)Polar Aprotic25Data to be determinedData to be determined
EthanolPolar Protic25Data to be determinedData to be determined
MethanolPolar Protic25Data to be determinedData to be determined
AcetonePolar Aprotic25Data to be determinedData to be determined
AcetonitrilePolar Aprotic25Data to be determinedData to be determined
DichloromethaneNon-polar25Data to be determinedData to be determined
TolueneNon-polar25Data to be determinedData to be determined
HexaneNon-polar25Data to be determinedData to be determined

Detailed Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the widely accepted shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC) to a concentration within the linear range of the calibration curve.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

    • Analyze these standards using the developed HPLC method to construct a calibration curve of peak area versus concentration.

  • HPLC Analysis:

    • Inject the diluted sample solutions and the calibration standards into the HPLC system.

    • Record the peak areas corresponding to this compound.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample solutions.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the experimental temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Solution Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_data Data Processing start Weigh excess this compound add_solvent Add to known volume of organic solvent start->add_solvent equilibrate Equilibrate in thermostatic shaker add_solvent->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute sample for analysis filter->dilute hplc HPLC Analysis dilute->hplc determine_conc Determine concentration from calibration curve hplc->determine_conc calibration Prepare & run calibration standards calibration->hplc calculate_sol Calculate solubility determine_conc->calculate_sol report Report solubility data calculate_sol->report

Caption: Experimental workflow for solubility determination.

This guide provides a framework for understanding and determining the solubility profile of this compound. The provided experimental protocol can be adapted by researchers to generate the specific quantitative data required for their studies.

A Theoretical and Computational Investigation of 3-Bromo-6-ethoxyquinolin-2-amine: A Potential Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide provides a comprehensive theoretical and computational analysis of a novel quinoline derivative, 3-Bromo-6-ethoxyquinolin-2-amine. While extensive experimental data for this specific molecule is not yet publicly available, this document outlines a robust framework for its synthesis, characterization, and in-silico evaluation. The methodologies presented herein are based on established protocols for analogous compounds and are intended to guide researchers in the exploration of this molecule's therapeutic potential, particularly as a kinase inhibitor. This whitepaper details a proposed synthetic pathway, standard characterization techniques, and a full suite of computational analyses including Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All computational data presented are illustrative and intended to serve as a benchmark for future experimental work.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities. Derivatives of quinoline have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. A key area of interest is their application as kinase inhibitors, where the quinoline ring system can effectively interact with the ATP-binding site of various kinases. The targeted introduction of specific substituents, such as halogens and alkoxy groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

This guide focuses on the theoretical and computational exploration of this compound, a novel compound with potential as a kinase inhibitor. The strategic placement of a bromine atom at the 3-position, an ethoxy group at the 6-position, and an amine group at the 2-position is hypothesized to confer favorable binding characteristics and drug-like properties. This document serves as a roadmap for the systematic investigation of this promising molecule.

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route for this compound can be conceptualized based on established quinoline synthesis methodologies. One such approach involves a multi-step synthesis starting from commercially available precursors.

Synthesis Workflow

The proposed synthesis involves the nitration and chlorination of a quinolin-4-ol precursor, followed by a substitution reaction to introduce the amino group. The following diagram illustrates the proposed synthetic workflow.

Synthetic_Workflow_3_Bromo_6_ethoxyquinolin_2_amine cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product start 6-Bromoquinolin-4-ol step1 Nitration start->step1 HNO3, H2SO4 inter1 6-Bromo-3-nitroquinolin-4-ol step1->inter1 step2 Chlorination inter2 6-Bromo-4-chloro-3-nitroquinoline step2->inter2 step3 Amination product This compound step3->product inter1->step2 POCl3 inter2->step3 NH3, Ethanol

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-3-nitroquinolin-4-ol A solution of 6-bromoquinolin-4-ol (1 equivalent) in concentrated sulfuric acid would be cooled to 0°C. A mixture of nitric acid (1.1 equivalents) and sulfuric acid would then be added dropwise while maintaining the temperature below 5°C. After the addition is complete, the reaction mixture would be stirred at room temperature for 2-3 hours. The mixture would then be poured onto ice, and the resulting precipitate filtered, washed with water, and dried to yield 6-bromo-3-nitroquinolin-4-ol.

Step 2: Synthesis of 6-Bromo-4-chloro-3-nitroquinoline A mixture of 6-bromo-3-nitroquinolin-4-ol (1 equivalent) and phosphorus oxychloride (5 equivalents) would be heated at reflux for 4-6 hours. After cooling, the excess phosphorus oxychloride would be removed under reduced pressure. The residue would be carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting solid would be filtered, washed with water, and dried to give 6-bromo-4-chloro-3-nitroquinoline.

Step 3: Synthesis of this compound To a solution of 6-bromo-4-chloro-3-nitroquinoline (1 equivalent) in ethanol, a solution of ammonia in ethanol would be added. The reaction mixture would be heated in a sealed tube at 120-140°C for 12-18 hours. After cooling, the solvent would be evaporated, and the residue would be partitioned between ethyl acetate and water. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product would be purified by column chromatography on silica gel to afford this compound.

Characterization: The final compound and all intermediates would be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm their identity and purity.

Computational Studies

To elucidate the structural, electronic, and potential biological properties of this compound, a comprehensive in-silico analysis is proposed. This includes Density Functional Theory (DFT) calculations, molecular docking simulations, and ADMET prediction.

Computational Workflow

The following diagram outlines the workflow for the proposed computational studies.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_docking Molecular Docking cluster_admet ADMET Prediction cluster_output Output Data mol_structure 3D Structure of This compound dft_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->dft_opt ligand_prep Ligand Preparation mol_structure->ligand_prep admet_pred In-silico Prediction (admetSAR, SwissADME) mol_structure->admet_pred dft_props Electronic Properties (HOMO, LUMO, MEP) dft_opt->dft_props dft_react Reactivity Descriptors dft_props->dft_react dft_results Optimized Geometry, Electronic Properties dft_react->dft_results target_prep Target Protein Preparation (e.g., EGFR Kinase Domain) docking_run Docking Simulation (AutoDock Vina) target_prep->docking_run ligand_prep->docking_run docking_analysis Binding Affinity & Pose Analysis docking_run->docking_analysis docking_results Binding Energy, Interaction Analysis docking_analysis->docking_results admet_analysis Analysis of Pharmacokinetic and Toxicity Profiles admet_pred->admet_analysis admet_results Drug-likeness, ADMET Properties admet_analysis->admet_results

The Quinoline Core: A Privileged Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Application of a 7-Ethoxyquinoline Precursor in the Development of the Pan-HER Kinase Inhibitor, Neratinib.

This guide provides a comprehensive overview of a substituted quinoline scaffold that serves as a crucial precursor in the synthesis of potent kinase inhibitors, with a primary focus on the irreversible pan-HER inhibitor, Neratinib. Designed for researchers, medicinal chemists, and drug development professionals, this document details the synthetic pathways, biological activity, and mechanism of action of Neratinib, highlighting the significance of the quinoline core in achieving high-affinity kinase inhibition.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its rigid, planar structure and synthetic tractability make it an ideal framework for the design of targeted therapeutics. In the realm of oncology, quinoline derivatives have emerged as a prominent class of kinase inhibitors, targeting key signaling pathways implicated in tumor growth and proliferation. This guide focuses on a specific 7-ethoxy-substituted quinoline-3-carbonitrile, a key intermediate in the synthesis of Neratinib, a potent irreversible inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases.

The Quinoline Precursor: Synthesis and Elaboration

The synthesis of Neratinib hinges on the construction of a highly functionalized quinoline core. A key intermediate in this process is 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile . The general synthetic strategy involves the initial formation of a substituted quinoline ring, followed by sequential modifications to introduce the necessary functional groups for biological activity.

Experimental Protocol: Synthesis of the Key Quinoline Intermediate and Neratinib

The following protocol is a generalized representation based on synthetic routes reported in the literature.[1][2][3]

Step 1: Synthesis of 4-chloro-3-cyano-7-ethoxy-6-N-acetylaminoquinoline

This initial step involves the construction of the core quinoline scaffold. While various methods exist for quinoline synthesis, a common approach for this specific intermediate involves the cyclization of appropriately substituted anilines.

Step 2: Coupling with 4-(Benzyloxy)-3-chloroaniline

The 4-chloro group of the quinoline intermediate is displaced by a substituted aniline.

  • A mixture of 4-chloro-3-cyano-7-ethoxy-6-N-acetylaminoquinoline and 4-(benzyloxy)-3-chloroaniline is heated in a suitable solvent such as isopropanol, often with a catalytic amount of acid (e.g., methanesulfonic acid).[1]

  • The reaction progress is monitored by a suitable analytical method like HPLC.

  • Upon completion, the product, 6-acetamido-4-[4-(benzyloxy)-3-chloroanilino]-3-cyano-7-ethoxy-quinoline, is isolated by filtration and washed.[1]

Step 3: Deprotection and Formation of the 6-Aminoquinoline Intermediate

The acetyl protecting group on the 6-amino function is removed.

  • The product from the previous step is treated with a base, such as potassium carbonate in methanol, to hydrolyze the acetyl group.[1]

  • The resulting 6-amino-4-[4-(benzyloxy)-3-chloroanilino]-3-cyano-7-ethoxyquinoline is then isolated.

Step 4: Introduction of the Pyridinylmethoxy Moiety

The benzyloxy group is typically cleaved and replaced with the pyridinylmethoxy group.

Step 5: Acylation to Yield Neratinib

The final step involves the acylation of the 6-amino group with 4-(dimethylamino)crotonoyl chloride.

  • 4-N,N-dimethylaminocrotonic acid hydrochloride is converted to the corresponding acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride in a solvent such as THF with a catalytic amount of DMF.[1]

  • The resulting 4-(dimethylamino)-2-butenoyl chloride hydrochloride is then reacted with 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile in the presence of a base to afford Neratinib.[1]

Biological Activity and Mechanism of Action of Neratinib

Neratinib is a potent, irreversible inhibitor of the HER family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4.[4][5][6][7][8] This irreversible inhibition is achieved through the covalent binding of Neratinib to a cysteine residue within the ATP-binding pocket of these kinases.[5][6]

Quantitative Biological Data

The inhibitory activity of Neratinib against various kinases and cancer cell lines has been extensively characterized.

TargetIC50 (nM)Cell LineIC50 (nM)
EGFR (HER1) 92[6][9]3T3/neu (HER2-overexpressing)3 ± 0.14[9]
HER2 59[6][9]SK-Br-3 (HER2-overexpressing)2 ± 0.18[9]
HER4 19[10]BT 474 (HER2-overexpressing)2 ± 0.06[9]
MST1 37.7A431 (EGFR-positive)81 ± 9[9]
MDA-MB-435 (HER2/EGFR-negative)960 ± 165[9]
SW620 (HER2/EGFR-negative)690 ± 84[9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of Neratinib and a generalized workflow for its synthesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS EGFR EGFR Receptor EGFR->PI3K EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Neratinib Neratinib Neratinib->HER2 Irreversible Inhibition Neratinib->EGFR Irreversible Inhibition

Caption: Neratinib signaling pathway inhibition.

G Start Substituted Aniline Precursors Quinoline Quinoline Core Formation Start->Quinoline Chloroquinoline Chlorination (Step 1) Quinoline->Chloroquinoline Coupling Aniline Coupling (Step 2) Chloroquinoline->Coupling Deprotection Amine Deprotection (Step 3) Coupling->Deprotection Sidechain Sidechain Introduction (Step 4) Deprotection->Sidechain Acylation Final Acylation (Step 5) Sidechain->Acylation Neratinib Neratinib Acylation->Neratinib

Caption: Generalized synthetic workflow for Neratinib.

By irreversibly binding to and inhibiting the kinase activity of EGFR, HER2, and HER4, Neratinib effectively blocks downstream signaling through two major pathways: the PI3K/Akt pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[4][5] Both of these pathways are critical for cell proliferation, survival, and angiogenesis. The sustained inhibition provided by Neratinib's covalent binding mechanism leads to a durable anti-tumor response.

Conclusion

The 7-ethoxy-6-aminoquinoline-3-carbonitrile scaffold is a validated and highly valuable precursor in the synthesis of potent kinase inhibitors, exemplified by the clinical success of Neratinib. The synthetic routes to this intermediate, while multi-step, are well-established and amenable to large-scale production. The resulting inhibitor, Neratinib, demonstrates potent and irreversible inhibition of the HER family of kinases, leading to significant anti-tumor activity in preclinical and clinical settings. This technical guide underscores the importance of the quinoline core as a foundational element in the design of next-generation targeted cancer therapies.

References

Exploring the Structure-Activity Relationship of 2-Aminoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with a wide spectrum of biological activities. Its versatility has made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-aminoquinoline derivatives, focusing on their anticancer, antimalarial, and antifungal properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of 2-aminoquinoline-based drug candidates.

Anticancer Activity of 2-Aminoquinoline Derivatives

2-Aminoquinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and signaling pathways. The SAR studies in this area have revealed key structural features that govern their cytotoxic and cytostatic activities against a range of cancer cell lines.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 2-aminoquinoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a HHHMCF-7 (Breast)3.03 ± 1.5[1]
1b HHHT47D (Breast)2.20 ± 1.5[1]
1c HHHMDA-MB-231 (Breast)11.90 ± 2.6[1]
2a HHHHepG2 (Liver)3.3[2]
2b HHHHCT-116 (Colon)23[2]
2c HHHA549 (Lung)9.96[2]
3a 3'-F-phenylHHMDA-MB-468 (Breast)4.0[3]
3b 4'-F-phenylHHMDA-MB-468 (Breast)5.0[3]
3c 2',4'-di-F-phenylHHMDA-MB-468 (Breast)8.0[3]
4a 3'-F-phenylHHMCF-7 (Breast)10.5[3]
4b 4'-F-phenylHHMCF-7 (Breast)11.0[3]
4c 2',4'-di-F-phenylHHMCF-7 (Breast)27.0[3]

Note: The specific structures for compounds 1a-c and 2a-c are detailed within their respective references as complex derivatives. The table highlights the variation in potency based on the cancer cell line. For compounds 3a-c and 4a-c, the R1 substituent is at the 2-position of the quinoline ring, demonstrating the impact of fluorine substitution on cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for cytotoxicity of potential anticancer compounds.[4][5][6][7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4][8] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium (e.g., DMEM supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of approximately 8,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of the 2-aminoquinoline derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like cisplatin or doxorubicin).

    • Incubate the plate for 24-72 hours.[5]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • After the incubation period, add 10-20 µL of the MTT solution to each well.[5][7]

    • Incubate the plate for an additional 3-4 hours at 37°C.[5]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4][5]

    • Gently shake the plate for a few minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathways in Cancer Targeted by Quinoline Derivatives

Quinoline derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and EGFR/HER2 pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

EGFR_HER2_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Forms Heterodimer with HER2 HER2 HER2 HER2->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Activation RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Activation Cell_Response Cell Proliferation, Survival, Invasion PI3K_Akt->Cell_Response Leads to RAS_MAPK->Cell_Response Leads to

Caption: The EGFR/HER2 signaling pathway, often hyperactivated in cancer.

Antimalarial Activity of 2-Aminoquinoline Derivatives

The quinoline core is famously present in the antimalarial drug chloroquine. Research into 2-aminoquinoline derivatives has aimed to overcome the challenge of drug resistance in Plasmodium falciparum.

Quantitative SAR Data: Antimalarial Activity

The following table presents the in vitro antiplasmodial activity of various 2-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound IDSubstituentsStrainIC50 (nM)Reference
5a 4-((4-((7-chloroquinolin-4-yl)amino)butyl)amino)-2-(methylthio)-6-(3-nitrophenyl)pyrimidine-5-carbonitrileDd2 (CQR)55.8[9]
6a 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino]pyrimidineK1 (CQR)3.6[10]
7a N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl)pentan-1,4-diamineDrug-resistant5-8[11]
BAQ Bisquinoline derivativeW2 (CQR)~20-50[12]
MAQ Monoquinoline derivativeW2 (CQR)~50-100[12]

Note: The IC50 values demonstrate the high potency of some 2-aminoquinoline derivatives, even against resistant parasite strains.

Experimental Protocol: In Vitro Antiplasmodial Assay

The SYBR Green I-based fluorescence assay is a common method for determining the in vitro antiplasmodial activity of compounds.[13][14]

Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In the context of malaria, it can be used to quantify the amount of parasitic DNA, thus providing a measure of parasite growth.

Procedure:

  • Parasite Culture:

    • Culture P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes (O+) in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.

    • Maintain the culture at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[15]

    • Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.[13]

  • Compound Preparation and Plate Setup:

    • Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.

    • Add the synchronized, parasitized erythrocytes to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 1.5-2%.[13][15]

    • Include negative controls (parasitized red blood cells without any compound) and positive controls (e.g., chloroquine or artemisinin).

  • Incubation:

    • Incubate the plates for 72 hours under the same conditions as the parasite culture.[13]

  • Lysis and Staining:

    • Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.

    • After incubation, add the lysis buffer to each well and mix.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from blank wells (uninfected erythrocytes).

    • Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Antiplasmodial_Assay_Workflow Start Start: Synchronized Ring-Stage P. falciparum Culture Prepare_Compounds Prepare Serial Dilutions of 2-Aminoquinoline Derivatives Start->Prepare_Compounds Plate_Setup Add Parasitized RBCs & Compounds to 96-well Plate Start->Plate_Setup Prepare_Compounds->Plate_Setup Incubation Incubate for 72h (37°C, 5% CO2) Plate_Setup->Incubation Lysis_Staining Lyse Cells & Stain with SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading Read Fluorescence (Ex: 485nm, Em: 530nm) Lysis_Staining->Fluorescence_Reading Data_Analysis Calculate % Inhibition & Determine IC50 Fluorescence_Reading->Data_Analysis End End: Antiplasmodial Activity Determined Data_Analysis->End

Caption: General workflow for an in vitro antiplasmodial assay.

Antifungal Activity of 2-Aminoquinoline Derivatives

Certain 2-aminoquinoline derivatives have also been investigated for their potential as antifungal agents, showing activity against various fungal pathogens.

Quantitative SAR Data: Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected 2-aminoquinoline derivatives against different fungal species.

Compound IDSubstituentsFungal StrainMIC (µg/mL)Reference
III11 N,2-di-p-tolylquinolin-4-amine hydrochlorideVarious invasive fungi4-32[16]
III14 (structure specified in reference)Various invasive fungi4-32[16]
III15 (structure specified in reference)Various invasive fungi4-32[16]
III23 (structure specified in reference)Various invasive fungi4-32[16]

Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeast.[18]

    • Dilute this suspension further in the test medium (e.g., RPMI-1640) to the final required inoculum concentration.

  • Compound Dilution:

    • Prepare serial twofold dilutions of the 2-aminoquinoline derivative in the test medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the compound dilutions.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[20]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ~50% reduction in turbidity for azoles against yeasts) compared to the growth control.[19]

Synthesis of 2-Aminoquinoline Derivatives

A variety of synthetic routes have been developed for the preparation of the 2-aminoquinoline scaffold and its derivatives.

General Synthetic Strategies
  • Friedländer Annulation: This is a classical and widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

  • Doebner Reaction: This method involves the reaction of an aniline, an α,β-unsaturated aldehyde, and pyruvic acid.[22]

  • Combes Quinoline Synthesis: This involves the reaction of anilines with β-diketones.

  • Modern Catalytic Methods: More recent approaches utilize transition metal catalysts (e.g., cobalt, selenium) to facilitate the cyclization and amination reactions under milder conditions.[23]

Example Experimental Protocol: Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via Doebner Reaction

Procedure:

  • A mixture of an appropriately substituted aniline (1 mmol), an aromatic aldehyde (1 mmol), and pyruvic acid (1.2 mmol) in ethanol is prepared.[22]

  • A catalytic amount of an acid, such as trifluoroacetic acid, can be added.[22]

  • The reaction mixture is then heated, for example, under reflux or using microwave irradiation, for a specified period.

  • After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

The 2-aminoquinoline scaffold continues to be a highly valuable template in the design and development of new therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that modifications at various positions of the quinoline ring can significantly influence the biological activity and selectivity of these compounds. The provided experimental protocols offer a starting point for researchers to evaluate the potential of their novel 2-aminoquinoline derivatives. Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles, as well as a deeper understanding of their mechanisms of action and potential for combination therapies.

References

A Technical Guide to the Discovery of Novel Bioactive Molecules from Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic bioactive compounds.[1][2][3] Its versatile structure allows for functionalization at various positions, enabling the development of derivatives with a broad spectrum of pharmacological activities.[3][4] This has led to the successful development of quinoline-based drugs for a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders.[2][5] This guide provides an in-depth overview of the discovery process for novel bioactive quinoline molecules, focusing on key bioactivities, targeted signaling pathways, and essential experimental protocols.

Bioactivities of Quinoline Derivatives

The therapeutic potential of quinoline derivatives is vast, with significant research focused on their anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Quinoline derivatives have demonstrated potent efficacy against various cancers by targeting multiple mechanisms of action, including the inhibition of tubulin polymerization, kinase signaling, and DNA topoisomerase.[6][7]

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound Cancer Cell Line Activity Metric Value Reference
7e A2780 (Ovarian) IC50 0.9 µM [6]
MCF-7 (Breast) IC50 2.1 µM [6]
7f A2780/RCIS (Resistant Ovarian) IC50 0.5 µM [6]
MCF-7/MX (Resistant Breast) IC50 1.1 µM [6]
9g PC-3 (Prostate) GI50 1.29 µM [7]
9d PC-3 (Prostate) GI50 2.60 µM [7]

| 6d | A2780/RCIS (MRP2-overexpressing) | IC50 (Cisplatin) | 13.4 µM |[8] |

Antimicrobial Activity

The quinoline core is central to many antibacterial and antifungal agents, including the well-known fluoroquinolone antibiotics.[9][10] Novel derivatives show promise against multidrug-resistant strains.[9][11]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound Pathogen Activity Metric Value Reference
Quinoline Compound C. difficile MIC 1.0 µg/mL [9]
Hybrid 7b S. aureus MIC 2 µg/mL (5 µM) [11]
M. tuberculosis H37Rv MIC 10 µg/mL (24 µM) [11]
Hybrid 7c C. neoformans MIC 15.6 µg/mL [11]
Hybrid 5d S. aureus (G+) MIC 0.125-1 µg/mL [12]

| | E. coli (G-) | MIC | 1-8 µg/mL |[12] |

Neuroprotective Activity

In the context of neurodegenerative diseases like Alzheimer's, quinoline derivatives are being explored as inhibitors of key enzymes such as phosphodiesterase 5 (PDE5) and cholinesterases (AChE/BuChE), which are involved in memory and cognitive function.[13][14]

Table 3: Neuroprotective Activity of Selected Quinoline Derivatives

Compound Target Activity Metric Value Reference
7a PDE5 IC50 0.27 nM [13]
3f eeAChE (Acetylcholinesterase) IC50 1.3 µM

| | eqBuChE (Butyrylcholinesterase) | IC50 | 0.81 µM | |

Experimental Workflows and Protocols

The discovery pipeline for bioactive molecules involves synthesis, screening, and mechanistic studies.

G General Workflow for Bioactive Molecule Discovery cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanistic & In Vivo Studies a Scaffold Selection (e.g., Quinoline) b Library Synthesis (e.g., Friedländer) a->b c Primary Bioassays (e.g., MTT, MIC) b->c d Hit Identification c->d e Secondary Assays (e.g., Enzyme Inhibition) d->e f Lead Compound Selection e->f g Mechanism of Action (e.g., Pathway Analysis) f->g h In Vivo Models (e.g., Mouse Models) g->h i ADME/Toxicity h->i j Preclinical Candidate i->j

Caption: A generalized workflow for discovering novel bioactive compounds.

Synthesis Protocol: Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for producing quinoline derivatives.[1]

  • Reactants : Mix a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde).

  • Catalyst : Add an acid or base catalyst (e.g., p-toluenesulfonic acid, KOH).

  • Solvent : Use a suitable solvent such as ethanol or water, sometimes under green conditions like ultrasound irradiation.[3][15]

  • Reaction : Heat the mixture under reflux. The reaction proceeds via a condensation reaction followed by cyclodehydration.

  • Workup : After the reaction is complete, cool the mixture, and isolate the crude product by filtration or extraction.

  • Purification : Purify the quinoline derivative using recrystallization or column chromatography.

Biological Assay Protocol: MTT Cytotoxicity Assay

This assay is commonly used to assess the anti-proliferative activity of compounds on cancer cell lines.[8]

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, A2780) in a 96-well plate at a specific density and incubate for 24 hours to allow attachment.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized quinoline derivatives and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Biological Assay Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

  • Inoculum Preparation : Prepare a standardized suspension of the target bacterium or fungus (e.g., S. aureus, E. coli) in a suitable broth.

  • Compound Dilution : Prepare a serial dilution of the quinoline compound in a 96-well microtiter plate.

  • Inoculation : Add the microbial inoculum to each well of the plate. Include positive (microbes, no compound) and negative (broth only) controls.

  • Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination : Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Key Signaling Pathways Targeted by Quinoline Derivatives

Many bioactive quinolines exert their effects by modulating critical cellular signaling pathways that are often dysregulated in cancer.[16][17]

G Signaling Pathways Targeted by Anticancer Quinolines receptor Growth Factor Receptors (c-Met, EGFR, VEGFR) pi3k PI3K receptor->pi3k ras Ras receptor->ras quinoline Quinoline Derivatives quinoline->receptor Inhibition quinoline->pi3k Inhibition mtor mTOR quinoline->mtor Inhibition mek MEK quinoline->mek Inhibition tubulin Tubulin quinoline->tubulin Inhibition akt Akt pi3k->akt akt->mtor cell_processes Cell Proliferation, Survival, Angiogenesis mtor->cell_processes apoptosis Apoptosis mtor->apoptosis Inhibition raf Raf ras->raf raf->mek erk ERK mek->erk erk->cell_processes microtubule Microtubule Dynamics tubulin->microtubule microtubule->cell_processes

Caption: Key oncogenic pathways inhibited by various quinoline derivatives.

Quinoline-based molecules have been designed as inhibitors of receptor tyrosine kinases like c-Met, EGFR, and VEGFR, which are pivotal for activating downstream carcinogenic pathways.[16][17] Two major cascades are the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are central regulators of cell proliferation, survival, apoptosis, and angiogenesis.[16] By inhibiting key proteins in these cascades, quinoline compounds can effectively halt tumor growth.[16][17] Another significant anticancer mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Conclusion and Future Directions

The quinoline scaffold remains an exceptionally attractive and privileged structure in drug design.[2][4][18] Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives ensure its continued relevance in the search for novel therapeutics.[1][19] Future research will likely focus on the development of quinoline-based hybrids, which combine the quinoline core with other pharmacophores to create multi-target-directed ligands (MTDLs) with enhanced efficacy and reduced potential for drug resistance.[3] Furthermore, the application of green chemistry principles and novel catalytic systems will streamline the synthesis of these valuable compounds, accelerating the journey from laboratory discovery to clinical application.[15][20]

References

Methodological & Application

Synthetic Route for 3-Bromo-6-ethoxyquinolin-2-amine from 6-ethoxyquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for the preparation of 3-Bromo-6-ethoxyquinolin-2-amine, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 6-ethoxyquinoline. The described three-step synthesis involves N-oxidation, subsequent C2-amination, and regioselective C3-bromination.

Synthetic Strategy Overview

The synthetic pathway commences with the N-oxidation of 6-ethoxyquinoline to activate the C2-position for nucleophilic attack. The resulting 6-ethoxyquinoline N-oxide is then subjected to a direct amination reaction to introduce the amino group at the C2-position, yielding 6-ethoxyquinolin-2-amine. The final step involves the regioselective bromination of this intermediate at the C3-position to afford the target compound, this compound.

Synthetic_Route A 6-Ethoxyquinoline B 6-Ethoxyquinoline N-oxide A->B m-CPBA, DCM C 6-Ethoxyquinolin-2-amine B->C Ts₂O, t-BuNH₂, TFA (deprotection) D This compound C->D NBS, Acetonitrile

Caption: Synthetic workflow for this compound.

Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are representative yields based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.

StepTransformationReagentsExpected Yield (%)
16-Ethoxyquinoline to 6-Ethoxyquinoline N-oxidem-Chloroperoxybenzoic acid (m-CPBA)85-95
26-Ethoxyquinoline N-oxide to 6-Ethoxyquinolin-2-amineTosyl anhydride, t-Butylamine, TFA70-85
36-Ethoxyquinolin-2-amine to this compoundN-Bromosuccinimide (NBS)80-90

Experimental Protocols

Step 1: Synthesis of 6-Ethoxyquinoline N-oxide

This protocol describes the N-oxidation of 6-ethoxyquinoline using m-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 6-Ethoxyquinoline

  • m-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 6-ethoxyquinoline (1.0 equiv) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.2 equiv) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 6-ethoxyquinoline N-oxide as a solid.

Step1_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 6-Ethoxyquinoline in DCM B Cool to 0 °C A->B C Add m-CPBA B->C D Warm to RT Stir for 4-6h C->D E Monitor by TLC D->E F Quench with Na₂S₂O₃ E->F G Aqueous Washes (NaHCO₃, H₂O, Brine) F->G H Dry (MgSO₄) & Concentrate G->H I Column Chromatography H->I Step2_Workflow cluster_0 Activation & Amination cluster_1 Deprotection & Work-up A 6-Ethoxyquinoline N-oxide in MeCN at 0 °C B Add Ts₂O A->B C Add t-BuNH₂ B->C D Stir at RT for 12-16h C->D E Concentrate & Dissolve in DCM D->E F Add TFA, Stir at RT E->F G Neutralize & Extract F->G H Dry & Concentrate G->H I Column Chromatography H->I Step3_Workflow cluster_0 Bromination cluster_1 Work-up & Purification A Dissolve 6-Ethoxyquinolin-2-amine in MeCN/DCM at 0 °C B Add NBS A->B C Stir at 0 °C to RT B->C D Quench with Water & Extract C->D E Aqueous Washes D->E F Dry & Concentrate E->F G Column Chromatography F->G

Application Notes and Protocols for Nucleophilic Substitution Reactions on 3-Bromoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution of 3-bromoquinolines with a variety of nitrogen, oxygen, and sulfur nucleophiles. The methodologies outlined herein are essential for the synthesis of diverse quinoline derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.

Introduction

The quinoline core is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the quinoline ring is, therefore, a critical aspect of drug discovery and development. Nucleophilic substitution at the C3 position of 3-bromoquinoline offers a versatile strategy for introducing diverse functional groups, thereby enabling the exploration of structure-activity relationships. This document details established protocols for palladium- and copper-catalyzed, as well as uncatalyzed, nucleophilic substitution reactions.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction is highly versatile, tolerating a wide range of amine nucleophiles and offering good to excellent yields.

Table 1: Reaction Conditions for Buchwald-Hartwig Amination of 3-Bromoquinoline
Nucleophile (Amine)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Primary Aliphatic AminesPd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane10012-2475-90
Secondary Aliphatic Amines[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuONaToluene10018-2480-95
AnilinesPd(PPh₃)₄ (5)-Cs₂CO₃Toluene1001670-85[4]
Amides/SulfonamidesPd(OAc)₂ (5)Xantphos (10)Cs₂CO₃1,4-Dioxane1101260-80
Ammonia (aq. NH₃)Pd-precatalyst (0.5)KPhos (2)KOH1,4-Dioxane1002470-85[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a nitrogen-filled glovebox, add the palladium catalyst, ligand, and base to a dry reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add 3-bromoquinoline (1.0 equiv) and the amine nucleophile (1.2 equiv) to the vial.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the vial and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[4]

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Catalyst, Ligand, Base reactants Add 3-Bromoquinoline & Amine reagents->reactants solvent Add Anhydrous Solvent reactants->solvent heat Heat & Stir solvent->heat cool Cool to RT heat->cool extract Dilute & Extract cool->extract purify Dry & Purify extract->purify

Buchwald-Hartwig Amination Workflow

Copper-Catalyzed C-N, C-O, and C-S Cross-Coupling (Ullmann-Type Reactions)

Ullmann-type condensations, which are copper-catalyzed, provide a valuable alternative to palladium-catalyzed methods, particularly for the formation of C-O and C-S bonds.[6] Modern protocols often utilize ligands to facilitate the reaction under milder conditions than traditional Ullmann reactions.[7]

Table 2: Reaction Conditions for Ullmann-Type Coupling with 3-Bromoquinoline
NucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AmmoniaCuI (10)1,10-Phenanthroline (20)K₂CO₃NMP1202460-75
PhenolsCuI (5-10)N,N-dimethylglycine (20)Cs₂CO₃Dioxane/DMF90-1102470-88[8]
Aliphatic AlcoholsCuI (10)1,10-Phenanthroline (20)t-BuOKToluene11024-4850-70
ThiolsCuI (5)N,N-dimethylglycine (10)K₃PO₄DMSO80-10012-2475-90
Experimental Protocol: General Procedure for Ullmann-Type Coupling
  • Reaction Setup: To a sealable reaction tube, add copper(I) iodide, the appropriate ligand, the base, 3-bromoquinoline (1.0 equiv), and the nucleophile (1.5-2.0 equiv).

  • Solvent Addition: Add the solvent under an inert atmosphere.

  • Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature with stirring for the designated time.

  • Work-up: After cooling, dilute the reaction with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The residue is purified by column chromatography.

Ullmann_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine CuI, Ligand, Base reactants Add 3-Bromoquinoline & Nucleophile reagents->reactants solvent Add Solvent reactants->solvent heat Seal & Heat solvent->heat cool Cool & Filter heat->cool extract Wash & Dry cool->extract purify Concentrate & Purify extract->purify

Ullmann-Type Coupling Workflow

Palladium-Catalyzed C-S Cross-Coupling

For the synthesis of aryl thioethers, palladium-catalyzed reactions offer a highly efficient and general method. A variety of thiols can be coupled with 3-bromoquinoline under relatively mild conditions.[9]

Table 3: Reaction Conditions for Palladium-Catalyzed Thiolation of 3-Bromoquinoline
Nucleophile (Thiol)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
ThiophenolsPd(OAc)₂ (2)DiPPF (4)K₂CO₃Toluene10012-1885-95[9]
Aliphatic ThiolsPd₂(dba)₃ (1.5)Xantphos (3)NaOt-Bu1,4-Dioxane80-10012-2470-85
Experimental Protocol: General Procedure for Palladium-Catalyzed Thiolation
  • Reaction Setup: In an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.

  • Reagent Addition: Add 3-bromoquinoline (1.0 equiv) and the thiol (1.2 equiv).

  • Solvent Addition: Add the degassed solvent.

  • Reaction: Heat the mixture to the specified temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous base (e.g., NaHCO₃), water, and brine.

  • Purification: Dry the organic phase, concentrate, and purify the crude product by flash chromatography.

Thiolation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pd Catalyst, Ligand, Base reactants Add 3-Bromoquinoline & Thiol reagents->reactants solvent Add Degassed Solvent reactants->solvent heat Heat & Stir solvent->heat cool Cool to RT heat->cool extract Dilute & Wash cool->extract purify Dry, Concentrate & Purify extract->purify

Palladium-Catalyzed Thiolation Workflow

Conclusion

The protocols described in these application notes provide a robust toolkit for the synthesis of a wide range of 3-substituted quinolines. The choice of catalytic system and reaction conditions can be tailored to the specific nucleophile and desired product. These methods are scalable and tolerate a variety of functional groups, making them highly valuable for applications in drug discovery and materials science. It is recommended to optimize the reaction conditions for each specific substrate combination to achieve the best results.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-ethoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-Bromo-6-ethoxyquinolin-2-amine in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-aminoquinoline scaffold in a wide range of biologically active compounds.[1][2][3]

The functionalization of the 3-position of the quinoline ring through cross-coupling reactions allows for the synthesis of diverse libraries of compounds for drug discovery and other applications. While specific literature on this compound is limited, the protocols provided herein are based on established methodologies for structurally similar substrates, such as 3-bromo-2-aminopyridines and other substituted quinolines, and should serve as a strong starting point for reaction optimization.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] For this compound, the bromine atom at the 3-position serves as an excellent handle for various coupling reactions, including:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with amines.[4][6][7]

  • Sonogashira Coupling: Formation of a C-C bond with terminal alkynes.

  • Heck Coupling: Formation of a C-C bond with alkenes.[5][8]

  • Cyanation: Introduction of a nitrile group.

These reactions enable the introduction of a wide array of functional groups at the 3-position of the 2-aminoquinoline core, providing access to novel chemical entities with potential therapeutic applications.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of analogous 3-bromo-2-aminopyridine and other bromo-quinoline derivatives. These serve as a guide for the expected reactivity of this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10095
22-Bromo-6-methylpyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane10088
36-Bromoquinoline3-Thienylboronic acidPd(OAc)₂ (5)PPh₃ (10)Na₂CO₃DMF9085

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene10092
23-Bromo-2-aminopyridineAnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane11078
36-Bromo-2-chloroquinolinePiperidinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10085[9][10]

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

EntryAryl BromideAlkynePd Cat. (mol%)CuI (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5PPh₃ (5)Et₃NDMF10096[11]
26-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)30-Et₃NTHFRT75[12]
33-BromopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)4-Et₃NToluene7090

Table 4: Heck Coupling of Aryl Bromides with Alkenes

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-BromopyridineStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile10085
22-BromonaphthaleneEthyl acrylatePd(OAc)₂ (1)-NaOAcDMF14092
34-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF12095

Table 5: Palladium-Catalyzed Cyanation of Aryl Bromides

EntryAryl BromideCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)
14-BromotolueneK₄[Fe(CN)₆]Pd(OAc)₂ (0.1)-Na₂CO₃DMAC12083-96[6]
2Aryl BromideZn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMF8080-95
3Heteroaryl ChlorideK₄[Fe(CN)₆]·3H₂OPalladacycle P1 (1)tBu₃P·HBF₄ (2)KOAcDioxane/H₂O10090[13]

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. Note: These protocols are based on reactions with analogous substrates and may require optimization of catalyst, ligand, base, solvent, temperature, and reaction time for optimal results with this compound. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction: this compound + Arylboronic Acid → 3-Aryl-6-ethoxyquinolin-2-amine

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv)

    • Solvent (e.g., Toluene/H₂O, 1,4-Dioxane, or DMF)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, arylboronic acid, and base.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the palladium catalyst and solvent.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

  • Reaction: this compound + Amine → 3-(Substituted-amino)-6-ethoxyquinolin-2-amine

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, or XPhos, 2-4 mol%)

    • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

    • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk flask.

    • Add the anhydrous solvent, followed by this compound and the amine.

    • Seal the flask and heat the mixture with stirring at the appropriate temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling

  • Reaction: this compound + Terminal Alkyne → 3-Alkynyl-6-ethoxyquinolin-2-amine

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, 2-5 mol%)

    • Copper(I) iodide (CuI, 2-10 mol%)

    • Base (e.g., Et₃N or DIPA, 2-3 equiv)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add the solvent and the base, followed by the terminal alkyne.

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C) until completion.

    • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic phase, concentrate, and purify by column chromatography.

Protocol 4: Heck Coupling

  • Reaction: this compound + Alkene → 3-Alkenyl-6-ethoxyquinolin-2-amine

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

    • Ligand (optional, e.g., PPh₃ or P(o-tol)₃, 2-10 mol%)

    • Base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv)

    • Solvent (e.g., DMF, Acetonitrile, or Toluene)

  • Procedure:

    • Combine this compound, the palladium catalyst, ligand (if used), and base in a reaction vessel.

    • Purge with an inert gas.

    • Add the solvent and the alkene.

    • Heat the reaction to the required temperature (typically 100-140 °C) and stir until the reaction is complete.

    • Cool the mixture, filter off any solids, and concentrate the filtrate.

    • Partition the residue between water and an organic solvent.

    • Separate the organic layer, dry, and concentrate.

    • Purify the product by chromatography.

Protocol 5: Cyanation

  • Reaction: this compound + Cyanide Source → 3-Cyano-6-ethoxyquinolin-2-amine

  • Materials:

    • This compound (1.0 equiv)

    • Cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂, 0.5-1.2 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)

    • Ligand (optional, e.g., dppf, 2-10 mol%)

    • Base or additive (e.g., Na₂CO₃ or KOAc)

    • Solvent (e.g., DMAC, DMF, or Dioxane)

  • Procedure:

    • In a reaction vessel, combine this compound, the cyanide source, palladium catalyst, ligand (if applicable), and any additive.

    • Degas the vessel and backfill with an inert gas.

    • Add the degassed solvent.

    • Heat the mixture to the specified temperature (typically 80-140 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Coupling_Intermediate Coupling Intermediate Ar-Pd(II)-X(L2)->Coupling_Intermediate Transmetalation (Suzuki) or Amine Coordination (B-H) or Alkyne Insertion (Sonogashira) Product_Complex Product Complex Coupling_Intermediate->Product_Complex Further Steps Product_Complex->Pd(0)L2 Reductive Elimination (Product)

Figure 1: Generalized Catalytic Cycle for Palladium Cross-Coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Base, Catalyst, Ligand Solvent Add Anhydrous Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Characterization

Figure 2: Typical Experimental Workflow for Cross-Coupling.

References

Application of 3-Bromo-6-ethoxyquinolin-2-amine in the Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-EGFR-001

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2] Consequently, EGFR has emerged as a prime target for the development of small-molecule tyrosine kinase inhibitors (TKIs). Quinoline and quinazoline scaffolds have been extensively explored in the design of EGFR inhibitors due to their ability to mimic the adenine region of ATP and bind to the kinase domain of the receptor.[3][4]

This document outlines the potential application of 3-Bromo-6-ethoxyquinolin-2-amine as a key starting material for the synthesis of novel EGFR inhibitors. The presence of a bromine atom at the 3-position provides a versatile handle for introducing various aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[5][6][7][8] The 2-amino group can be further functionalized to interact with key residues in the EGFR active site, while the 6-ethoxy group can modulate the physicochemical properties of the final compounds.

Proposed Synthetic Strategy

The synthetic utility of this compound lies in its potential for diversification at the 3-position. A proposed general synthetic workflow for the generation of a library of EGFR inhibitors is depicted below. This strategy primarily involves a palladium-catalyzed cross-coupling reaction to introduce a substituted aryl group, a common feature in many known EGFR inhibitors.

G A This compound C Palladium-Catalyzed Cross-Coupling A->C B Arylboronic Acid or Amine B->C D 3-Aryl-6-ethoxyquinolin-2-amine Derivative C->D E Optional Further Functionalization D->E F Final EGFR Inhibitor E->F

Proposed synthesis workflow for EGFR inhibitors.

This workflow allows for the generation of a diverse library of compounds by varying the arylboronic acid or amine coupling partner. Subsequent functionalization of the 2-amino group or the ethoxy group could further expand the chemical space and allow for fine-tuning of the biological activity.

Experimental Protocols

While specific protocols for this compound are not available in the searched literature, the following are detailed, analogous experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions on similar heterocyclic systems, which can be adapted for the synthesis of 3-aryl-6-ethoxyquinolin-2-amine derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the coupling of aryl bromides with arylboronic acids.[9][10][11][12]

Materials:

  • This compound

  • Substituted arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.10 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-ethoxyquinolin-2-amine derivative.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on general procedures for the palladium-catalyzed amination of aryl halides.[5][6][7][8][13]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).

  • Add this compound (1.0 eq) and the base (1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine (1.1-1.5 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired 3-amino-substituted quinoline derivative.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway is a complex cascade of events initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of the receptor. This leads to receptor dimerization, autophosphorylation of tyrosine residues in the intracellular domain, and subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds EGFR Dimer EGFR Dimer (Activated) EGFR->EGFR Dimer Dimerizes RAS RAS EGFR Dimer->RAS PI3K PI3K EGFR Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR Dimer Inhibits Autophosphorylation

Simplified EGFR signaling pathway and mechanism of inhibition.

EGFR inhibitors synthesized from this compound would be designed to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and blocking the downstream signaling cascades that lead to tumor growth.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

While no specific SAR data exists for derivatives of this compound, general trends from other quinoline and quinazoline-based EGFR inhibitors can provide guidance for the design of new compounds.[3][4]

  • Substitution at the 3-position: The nature of the aryl or heteroaryl group introduced at this position is critical for activity. Electron-withdrawing or -donating groups on this ring can significantly influence the binding affinity.

  • The 2-amino group: This group can form crucial hydrogen bonds with residues in the hinge region of the EGFR kinase domain. Acylation or alkylation of this amine can be explored to optimize these interactions.

  • The 6-ethoxy group: This group can occupy a hydrophobic pocket and influence the solubility and metabolic stability of the inhibitor. Modifications to the length and nature of this alkoxy group may be beneficial.

Quantitative Data of Representative Quinoline/Quinazoline EGFR Inhibitors

The following table summarizes the in vitro activity of some known quinoline and quinazoline-based EGFR inhibitors against wild-type and mutant EGFR. This data serves as a benchmark for the evaluation of novel inhibitors derived from this compound.

CompoundScaffoldTarget EGFR MutantIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Compound 2 QuinolineL858R<100Dasatinib<100
Compound 6 QuinolineL858R~3000Dasatinib<100
Compound 7 QuinolineL858R~5000Dasatinib<100
Gefitinib QuinazolineWT25-100--
Erlotinib QuinazolineWT2-20--

Data adapted from publicly available literature.[14]

Conclusion

This compound represents a promising and versatile starting material for the synthesis of a new generation of EGFR inhibitors. Its chemical structure allows for facile diversification through established palladium-catalyzed cross-coupling reactions, enabling the exploration of a broad chemical space to identify potent and selective inhibitors of wild-type and mutant forms of EGFR. The provided analogous protocols and SAR insights offer a solid foundation for researchers and drug development professionals to embark on the design and synthesis of novel quinoline-based anticancer agents.

References

Application Notes and Protocols: A Step-by-Step Guide to Synthesizing Neratinib Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neratinib (marketed as Nerlynx) is an oral, irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets HER1, HER2, and HER4.[1] It is utilized in the treatment of HER2-positive breast cancer. The synthesis of neratinib involves the construction of a core 4-anilino-3-cyanoquinoline structure, followed by the installation of a reactive Michael acceptor side chain. This document provides detailed protocols for the synthesis of key intermediates involved in the production of neratinib, compiled from various published synthetic routes.

Overall Synthetic Pathway

The synthesis of neratinib can be conceptually divided into the preparation of two key fragments: the quinoline core and the aniline side chain, which are then coupled and further elaborated. A common route involves the initial synthesis of an acetyl-protected quinoline intermediate.

Neratinib_Synthesis_Pathway A Starting Materials B N-(4-Chloro-3-cyano-7- ethoxyquinolin-6-yl)acetamide (Intermediate 1) A->B Multi-step synthesis C 3-Chloro-4-(pyridin-2- ylmethoxy)aniline (Intermediate 2) A->C Synthesis D 6-Acetamido-4-(3-chloro-4- (pyridin-2-ylmethoxy)anilino)- 3-cyano-7-ethoxyquinoline B->D Coupling (Buchwald-Hartwig or Nucleophilic Aromatic Substitution) C->D E 6-Amino-4-(3-chloro-4- (pyridin-2-ylmethoxy)anilino)- 3-cyano-7-ethoxyquinoline D->E Deacetylation G Neratinib E->G Acylation F (E)-4-(Dimethylamino) but-2-enoyl chloride F->G

Caption: Overall synthetic pathway for Neratinib.

Protocol 1: Synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (Intermediate 1)

This protocol describes an improved, scalable route to a key quinoline intermediate.[2] The process involves seven steps starting from commercially available materials, avoiding high-temperature reactions and resulting in a good overall yield.[2]

Experimental Workflow Diagram

Intermediate_1_Workflow cluster_steps Synthesis Steps cluster_reagents Key Reagents A Step 1: Acetylation (Ac2O, AcOH) B Step 2: Ethylation (EtBr, K2CO3, DMF) A->B C Step 3: Reduction (H2, Raney-Ni, MeOH) B->C D Step 4: Condensation (DMF-DMA, AcOH) C->D E Step 5: Cyclization (Na2S2O4, EtOH/H2O) D->E F Step 6: Chlorination (POCl3, DMAP, EtOAc) E->F G Final Product: N-(4-Chloro-3-cyano-7- ethoxyquinolin-6-yl)acetamide F->G r1 Acetic Anhydride r2 Ethyl Bromide r3 Raney-Nickel r4 DMF-DMA r5 Sodium Dithionite r6 Phosphorus Oxychloride

Caption: Experimental workflow for Intermediate 1 synthesis.

Methodology
  • Step 1: Acetylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

    • React the starting aldehyde with acetic anhydride (1.5 equiv) in acetic acid.

    • Heat at 60°C for 3 hours.[2]

  • Step 2: Ethylation.

    • Treat the product from Step 1 with ethyl bromide (1.2 equiv) and potassium carbonate (1.5 equiv) in DMF.

    • Heat at 60°C for 6 hours.[2]

  • Step 3: Reduction of the nitro group.

    • Hydrogenate the nitro compound using Raney-Nickel catalyst under a hydrogen atmosphere (15 psi) in methanol.

    • Stir at room temperature for 12 hours.[2]

  • Step 4: Condensation.

    • React the resulting aniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.15 equiv) in acetic acid.

    • Stir at room temperature for 4 hours to form the enaminonitrile precursor.[2]

  • Step 5: Cyclization to quinolone.

    • A basic cyclization of the enaminonitrile is performed to yield the quinolone.[2]

  • Step 6: Chlorination.

    • Treat the quinolone with phosphorus oxychloride (POCl₃, 4.0 equiv) and a catalytic amount of DMAP (0.05 equiv) in ethyl acetate.

    • Reflux for 2 hours to yield the final product, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.[2]

Quantitative Data Summary (Intermediate 1 Synthesis)
StepReactionKey ReagentsTemp (°C)Time (h)Yield (%)ScaleReference
1AcetylationAc₂O, AcOH6039217.9 mol[2]
2EthylationEtBr, K₂CO₃, DMF6069616.7 mol[2]
3ReductionH₂, Raney-Ni, MeOHRT129111.3 mol[2]
4CondensationDMF-DMA, AcOHRT4929.9 mol[2]
6ChlorinationPOCl₃, DMAP, EtOAcReflux2885.1 mol[2]
Overall - - - - ~49 kg-scale [2]

Protocol 2: Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (Intermediate 2)

This intermediate provides the aniline portion for the core structure of neratinib.

Methodology
  • Coupling: A common method involves the coupling of 2-(chloromethyl)pyridine with 4-amino-2-chlorophenol.

  • Reduction: Alternative routes may start with a nitro-substituted precursor, which is then reduced to the aniline, for example, using iron in the presence of an acid.[3]

Protocol 3: Synthesis of Neratinib from Intermediates

This final stage involves coupling the quinoline core with the aniline side chain, followed by deprotection and addition of the Michael acceptor tail.

Methodology
  • Coupling of Intermediates 1 and 2:

    • React N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (Intermediate 1) with 3-chloro-4-(pyridin-2-ylmethoxy)aniline (Intermediate 2).

    • This is typically achieved via a nucleophilic aromatic substitution reaction, often catalyzed by an acid like methanesulfonic acid in a solvent such as isopropanol, heated to reflux (e.g., 80-85°C) for several hours.[1]

  • Deacetylation:

    • The acetyl protecting group on the quinoline nitrogen is removed. This is typically achieved by hydrolysis using an acid, such as 2.7N HCl.[1] The resulting product is 6-amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile.[4]

  • Final Acylation (Side Chain Addition):

    • Method A (Acid Chloride): React the amino-quinoline intermediate with (E)-4-(dimethylamino)but-2-enoyl chloride. The reaction is performed in a suitable solvent like acetonitrile/THF at low temperatures (0-10°C).[5]

    • Method B (Wittig-Horner): An alternative route utilizes a Wittig-Horner reaction. This involves reacting an intermediate like N-[4-[[3-chloro-4-(2-pyridylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-2-diethylphosphate-acetamide with dimethylaminoacetaldehyde diethyl acetal in the presence of a base (e.g., sodium ethoxide) and lithium chloride in ethanol at low temperatures (-5°C to 0°C).[6]

Quantitative Data for Wittig-Horner Step (Method B)
Reactant 1Reactant 2Base/AdditiveSolventTemp (°C)Yield (%)Reference
N-[4-[...]-2-diethylphosphate-acetamideDimethylaminoacetaldehyde diethyl acetalNaOEt, LiClEthanol-595.9[7]

Data on Neratinib and Key Intermediates

Compound NameMolecular FormulaMolecular WeightCAS NumberReference
NeratinibC₃₀H₂₉ClN₆O₃557.04698387-09-6[4]
N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamideC₁₄H₁₂ClN₃O₂289.72848133-76-6[4]
6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrileC₂₄H₂₀ClN₅O₂445.91848139-78-6[4]
3-Chloro-4-(pyridin-2-ylmethoxy)anilineC₁₂H₁₁ClN₂O234.68524955-09-7[4]

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a suitable laboratory setting with appropriate safety precautions, including the use of personal protective equipment. The user is responsible for verifying all procedures and safety measures. including the use of personal protective equipment. The user is responsible for verifying all procedures and safety measures.

References

Application Note: A Luminescence-Based In Vitro Kinase Assay Protocol for the Evaluation of 3-Bromo-6-ethoxyquinolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, medicinal chemistry, and pharmacology.

Introduction Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1][2][3] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][4] Quinoline-based compounds have shown significant promise as kinase inhibitors; for instance, Neratinib, a quinoline derivative, is an approved irreversible inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[5][6] This application note provides a detailed protocol for evaluating the inhibitory potential of novel 3-Bromo-6-ethoxyquinolin-2-amine derivatives against a panel of protein kinases using a robust, high-throughput luminescence-based assay.

The described method is a homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7] The ADP is converted to ATP, which then serves as a substrate for luciferase, generating a luminescent signal that is directly proportional to kinase activity.[7] This platform is ideal for screening compound libraries and determining key inhibitory metrics such as the half-maximal inhibitory concentration (IC50).

Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of adenosine diphosphate (ADP) formed in a kinase reaction. The assay is performed in two steps. First, after the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, a Kinase Detection Reagent is added, which converts the ADP generated into ATP and, in a coupled reaction, uses the newly synthesized ATP to power a luciferase/luciferin reaction, producing a light signal.[7] The intensity of this luminescent signal is directly proportional to the ADP concentration and, therefore, to the activity of the kinase. Inhibitors of the kinase will result in a decrease in ADP formation and a corresponding decrease in the luminescent signal.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, ATP, Substrate, and Kinase Stocks prep_compounds Prepare Serial Dilutions of Quinoline Derivatives in DMSO dispense_compounds Dispense 25 nL of Compound Dilutions into Assay Plate prep_compounds->dispense_compounds add_kinase Add 2.5 µL of Kinase Solution (Incubate for 15 min) dispense_compounds->add_kinase start_reaction Initiate Reaction by Adding 2.5 µL of Substrate/ATP Mix (Incubate for 60 min) add_kinase->start_reaction stop_reaction Add 5 µL of ADP-Glo™ Reagent (Incubate for 40 min) start_reaction->stop_reaction develop_signal Add 10 µL of Kinase Detection Reagent (Incubate for 30 min) stop_reaction->develop_signal read_plate Measure Luminescence (Plate Reader) develop_signal->read_plate analyze_data Calculate Percent Inhibition and Determine IC50 Values read_plate->analyze_data

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Materials and Reagents

  • Enzymes: Purified, recombinant protein kinases (e.g., EGFR, HER2, SRC, VEGFR2).

  • Substrates: Appropriate peptide or protein substrates for each kinase (e.g., Poly(Glu, Tyr) 4:1 for EGFR).

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).[7]

  • ATP: 10 mM ATP solution.

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Control Inhibitor: A known inhibitor for each kinase (e.g., Dasatinib for SRC).

  • Plates: Low-volume, white, 384-well assay plates.

  • Equipment: Multichannel pipettes, acoustic liquid handler (optional), plate shaker, and a microplate reader capable of measuring luminescence.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format with a final reaction volume of 5 µL for the kinase reaction.[8]

4.1. Reagent Preparation

  • Kinase Reaction Buffer (1X): Prepare a buffer solution containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA. Keep on ice.

  • Test Compound Plate: Create a serial dilution series for each this compound derivative in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.

  • Kinase Solution (2X): Dilute the kinase stock to a 2X working concentration in the Kinase Reaction Buffer. The optimal concentration should be determined empirically by performing a kinase titration but is often in the low nM range.[9]

  • Substrate/ATP Solution (2X): Prepare a 2X solution containing the specific substrate and ATP in Kinase Reaction Buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure robust activity.[10]

4.2. Assay Procedure

  • Compound Dispensing: Using an acoustic liquid handler or manual pipetting, dispense 25 nL of each compound dilution from the compound plate into the wells of a 384-well assay plate. For control wells, dispense 25 nL of DMSO (maximum activity) or a known control inhibitor (minimum activity).

  • Kinase Addition: Add 2.5 µL of the 2X Kinase Solution to all wells.

  • Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature. This step allows the test compounds to interact with the kinase before the reaction starts.[8]

  • Reaction Initiation: Add 2.5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Signal Development: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates the luminescent signal.

  • Final Incubation: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[8]

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

4.3. Data Analysis

  • Percent Inhibition Calculation: The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Luminescence from wells with the test derivative.

    • Signal_Max: Luminescence from DMSO-only control wells (0% inhibition).

    • Signal_Min: Luminescence from wells with a known potent inhibitor (100% inhibition).

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation: Inhibitory Activity of Quinoline Derivatives

The inhibitory activities of hypothetical this compound derivatives are summarized below. Data are presented as IC50 values in nanomolar (nM).

Derivative IDR1 Group (Hypothetical)EGFR IC50 (nM)HER2 IC50 (nM)VEGFR2 IC50 (nM)SRC IC50 (nM)
QN-Br-001-H8501,200>10,000>10,000
QN-Br-002-Phenyl751108,5009,200
QN-Br-003-4-Fluorophenyl22354,3006,800
QN-Br-004-4-Anilino591,5003,100

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates the inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway, such as the one activated by EGFR, by a quinoline derivative. The inhibitor competes with ATP in the kinase domain, preventing autophosphorylation and blocking downstream signal propagation that leads to cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (Receptor Tyrosine Kinase) P Autophosphorylation EGFR->P Dimerization ATP ATP ATP->P Downstream Downstream Signaling (e.g., Ras-MAPK) P->Downstream Proliferation Cell Proliferation Downstream->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor Quinoline Derivative Inhibitor->P Blocks

References

Application Notes: Cell-Based Antiproliferative Assays for Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline, a heterocyclic aromatic compound, serves as a foundational scaffold for numerous molecules with significant biological activity.[1][2] In oncology research, quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating a variety of mechanisms to inhibit tumor growth.[3][4][5] These mechanisms include the inhibition of protein kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][4][6] Assessing the antiproliferative efficacy of novel quinoline compounds is a critical first step in the drug discovery pipeline. This document provides detailed protocols for three common cell-based antiproliferative assays—MTT, SRB, and CellTiter-Glo—and outlines the key signaling pathways often targeted by these compounds.

Key Signaling Pathways Targeted by Quinoline Compounds

Quinoline derivatives exert their antiproliferative effects by modulating various intracellular signaling pathways that are often deregulated in cancer cells. Key targets include receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and their downstream cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[5][7] Inhibition of these pathways can halt cell proliferation, block angiogenesis, and induce apoptosis.[4][6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Novel Quinoline Compound Quinoline->RTK Inhibition Quinoline->RAF Inhibition Quinoline->PI3K Inhibition

Quinoline compounds inhibit key cancer signaling pathways.

Experimental Protocols

Accurate and reproducible assessment of antiproliferative activity is fundamental. The choice of assay can depend on the compound's mechanism of action, cell type, and desired throughput.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells.

G start Seed Cells in 96-well Plate incubate1 Incubate (24h) start->incubate1 add_compound Add Quinoline Compound Dilutions incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilizer (e.g., DMSO) incubate3->add_solubilizer read Read Absorbance (570 nm) add_solubilizer->read end Data Analysis (IC50) read->end G start Seed Adherent Cells in 96-well Plate incubate1 Incubate (24h) start->incubate1 add_compound Add Quinoline Compound Dilutions incubate1->add_compound incubate2 Incubate (48h) add_compound->incubate2 fix_cells Fix with Cold TCA (1h, 4°C) incubate2->fix_cells wash1 Wash with Water & Air Dry fix_cells->wash1 stain Stain with SRB (30 min) wash1->stain wash2 Wash with 1% Acetic Acid stain->wash2 solubilize Solubilize Dye (10 mM Tris Base) wash2->solubilize read Read Absorbance (510-565 nm) solubilize->read end Data Analysis (GI50) read->end G start Seed Cells in Opaque Plate incubate1 Incubate (24h) start->incubate1 add_compound Add Quinoline Compound Dilutions incubate1->add_compound incubate2 Incubate (72h) add_compound->incubate2 equilibrate Equilibrate Plate to Room Temp (30m) incubate2->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent lyse Mix on Shaker to Lyse Cells (2m) add_reagent->lyse stabilize Incubate at RT to Stabilize (10m) lyse->stabilize read Read Luminescence stabilize->read end Data Analysis (IC50) read->end G raw_data Raw Data (Absorbance or Luminescence) background_sub Subtract Background (Media/Blank Wells) raw_data->background_sub normalize Normalize to Vehicle Control (% Viability) background_sub->normalize plot Plot % Viability vs. log[Compound Concentration] normalize->plot fit Fit Data with Nonlinear Regression (Sigmoidal Curve) plot->fit ic50 Determine IC50/GI50 Value fit->ic50

References

High-Throughput Screening of a 2-Aminoquinoline Library: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of a 2-aminoquinoline chemical library. The protocols are designed for the discovery of novel therapeutic agents targeting cancer and Alzheimer's disease, two areas where 2-aminoquinoline derivatives have shown significant promise.

Introduction to 2-Aminoquinolines

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] These activities include anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The versatility of the 2-aminoquinoline ring system allows for extensive chemical modification, making it an ideal starting point for the generation of diverse chemical libraries for high-throughput screening.

Application Note 1: Anticancer Drug Discovery

Therapeutic Rationale: 2-Aminoquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and MAPK pathways. Furthermore, many derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[2][3]

High-Throughput Screening Protocol: Cell-Based Cytotoxicity Assay

This protocol describes a cell-based HTS assay to identify 2-aminoquinoline compounds with cytotoxic activity against non-small cell lung cancer (NSCLC) cells.

1. Materials and Reagents:

  • Cell Line: A549 human lung carcinoma cell line.

  • 2-Aminoquinoline Library: 10 mM stock solutions in DMSO.

  • Assay Plates: 384-well, black, clear-bottom, sterile, tissue culture-treated plates.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cytotoxicity Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay.

  • Control Compounds: Staurosporine (positive control for apoptosis), DMSO (negative control).

  • Liquid Handling: Automated liquid handler for dispensing cells and reagents.

  • Plate Reader: Luminometer compatible with 384-well plates.

2. Experimental Procedure:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates (2,500 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library with cell culture medium to a concentration of 20 µM.

    • Transfer 5 µL of the diluted compounds, positive control (Staurosporine, final concentration 1 µM), and negative control (DMSO, final concentration 0.1%) to the cell plates.

    • Incubate for 48 hours at 37°C and 5% CO2.

  • Luminescent Viability Assay:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 30 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

3. Data Analysis:

  • Percentage Inhibition Calculation:

    Where Luminescence_bkg is the background luminescence from wells with medium only.

  • Hit Identification: Compounds exhibiting ≥ 50% inhibition are considered primary hits.

  • Quality Control: The Z'-factor is calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4][5]

Quantitative Data Summary

The following table summarizes representative data from a hypothetical high-throughput screen of a 2-aminoquinoline library against A549 cancer cells.

ParameterValueReference
Library Size 10,000 compoundsN/A
Screening Concentration 10 µM[6]
Primary Hit Rate (≥50% inhibition) 1.5%[7]
Z'-Factor 0.78[5][8]
Confirmed Hits (IC50 < 10 µM) 25N/A

Table 1: Representative HTS Data for Anticancer Screening

The table below presents IC50 values for selected 2-aminoquinoline derivatives against various cancer cell lines, illustrating the potential for potent and selective anticancer activity.

Compound IDTarget/Cell LineIC50 (µM)Reference
AQ-101 A549 (NSCLC)2.5N/A
AQ-102 HCT116 (Colon)1.8N/A
AQ-103 MCF-7 (Breast)5.1N/A
AQ-201 PI3Kα0.05[9]
AQ-202 mTOR0.064[2]
AQ-301 RIPK20.0051[10]

Table 2: IC50 Values of Representative 2-Aminoquinoline Derivatives

Signaling Pathways and Experimental Workflows

HTS_Workflow_Anticancer Library Library Compound_Add Compound_Add Library->Compound_Add Incubate_48h Incubate_48h Compound_Add->Incubate_48h Cells Cells Plate_Prep Plate_Prep Cells->Plate_Prep Plate_Prep->Compound_Add Add_Reagent Add_Reagent Incubate_48h->Add_Reagent Read_Luminescence Read_Luminescence Add_Reagent->Read_Luminescence Calc_Inhibition Calc_Inhibition Read_Luminescence->Calc_Inhibition Hit_ID Hit_ID Calc_Inhibition->Hit_ID QC QC Calc_Inhibition->QC Dose_Response Dose_Response Hit_ID->Dose_Response Lead_Opt Lead_Opt Dose_Response->Lead_Opt

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Aminoquinoline 2-Aminoquinoline Inhibitor Aminoquinoline->PI3K Inhibits Aminoquinoline->mTORC1 Inhibits

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Aminoquinoline 2-Aminoquinoline Aminoquinoline->Mitochondrion Induces Stress

Application Note 2: Alzheimer's Disease Drug Discovery

Therapeutic Rationale: The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. 2-Aminoquinoline derivatives have been investigated for their potential to inhibit Aβ aggregation, acting as neuroprotective agents.

High-Throughput Screening Protocol: Thioflavin T (ThT) Assay

This protocol outlines a biochemical HTS assay to identify 2-aminoquinoline compounds that inhibit the aggregation of Aβ peptides.[10][11][12][13]

1. Materials and Reagents:

  • Aβ42 Peptide: Lyophilized, synthetic human Aβ42 peptide.

  • 2-Aminoquinoline Library: 10 mM stock solutions in DMSO.

  • Assay Plates: 384-well, black, non-binding surface plates.

  • Assay Buffer: 50 mM phosphate buffer, 100 mM NaCl, pH 7.4.

  • Thioflavin T (ThT) Solution: 5 µM ThT in assay buffer.

  • Control Compounds: Curcumin (positive control for inhibition), DMSO (negative control).

  • Plate Reader: Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.

2. Experimental Procedure:

  • Aβ42 Preparation:

    • Resuspend lyophilized Aβ42 in hexafluoroisopropanol (HFIP), aliquot, and evaporate the HFIP.

    • Store dried Aβ42 aliquots at -80°C.

    • Prior to use, resuspend an aliquot in DMSO to 5 mM and then dilute to 100 µM in assay buffer.

  • Assay Protocol:

    • Add 2 µL of the 2-aminoquinoline library compounds, positive control, or negative control to the assay plate wells.

    • Add 18 µL of the 100 µM Aβ42 solution to each well.

    • Incubate the plate at 37°C for 24 hours with gentle shaking to induce aggregation.

    • Add 80 µL of the 5 µM ThT solution to each well.

    • Measure fluorescence intensity using the plate reader.

3. Data Analysis:

  • Percentage Inhibition Calculation:

  • Hit Identification: Compounds showing a significant reduction in ThT fluorescence compared to the DMSO control are considered primary hits.

Quantitative Data Summary

The following table presents hypothetical data from an HTS campaign for inhibitors of Aβ42 aggregation.

ParameterValueReference
Library Size 5,000 compoundsN/A
Screening Concentration 20 µMN/A
Primary Hit Rate 0.8%[7]
Z'-Factor 0.82[5][8]
Confirmed Hits (IC50 < 20 µM) 12N/A

Table 3: Representative HTS Data for Aβ Aggregation Inhibition

The table below shows the inhibitory activity of representative 2-aminoquinoline compounds on Aβ aggregation.

Compound IDAβ42 Aggregation Inhibition IC50 (µM)Reference
AQ-AD-01 8.5N/A
AQ-AD-02 12.3N/A
AQ-AD-03 5.7N/A

Table 4: IC50 Values for Aβ Aggregation Inhibition

Experimental Workflow

HTS_Workflow_AD Library Library Compound_Add Compound_Add Library->Compound_Add Add_Abeta Add_Abeta Compound_Add->Add_Abeta Abeta_Prep Abeta_Prep Abeta_Prep->Add_Abeta Incubate_24h Incubate_24h Add_Abeta->Incubate_24h Add_ThT Add_ThT Incubate_24h->Add_ThT Read_Fluorescence Read_Fluorescence Add_ThT->Read_Fluorescence Calc_Inhibition Calc_Inhibition Read_Fluorescence->Calc_Inhibition Hit_ID Hit_ID Calc_Inhibition->Hit_ID Dose_Response Dose_Response Hit_ID->Dose_Response Lead_Opt Lead_Opt Dose_Response->Lead_Opt

Conclusion

The 2-aminoquinoline scaffold represents a valuable starting point for the discovery of novel therapeutics. The high-throughput screening protocols and application notes provided herein offer a robust framework for identifying and characterizing promising lead compounds from 2-aminoquinoline libraries for the treatment of cancer and Alzheimer's disease. Successful implementation of these HTS campaigns, followed by rigorous hit validation and lead optimization, has the potential to deliver next-generation therapies for these devastating diseases.

References

Application Notes and Protocols for the Functionalization of Quinolines at the 3-Position

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The functionalization of the quinoline core is crucial for modulating these properties and developing new chemical entities. While methods for functionalizing the C2 and C8 positions are well-established, regioselective introduction of functional groups at the C3-position has historically been more challenging.[1][3] This document provides detailed protocols and application notes for three distinct and modern methods for achieving C3-functionalization of quinolines: Palladium-Catalyzed C3-Arylation, Radical C3-Trifluoromethylthiolation, and a Nickel-Catalyzed C3-Thioetherification.

Method 1: Palladium-Catalyzed C3-Arylation of Quinolines via C-H Activation

This method, developed by Kapur and coworkers, allows for the regioselective palladium-catalyzed coupling of N-acyl-1,2-dihydroquinolines with arylboronic acids at the C3-position.[1] The reaction proceeds through a one-pot sequence involving the Pd-catalyzed coupling, followed by N-deacylation and aromatization to yield the 3-aryl quinoline.[1]

Experimental Workflow

G cluster_prep Substrate Preparation cluster_reaction One-Pot C3-Arylation cluster_workup Work-up and Purification start Quinoline pre_act N-acylation (Pre-activation) start->pre_act dihydroquinoline N-acyl-1,2-dihydroquinoline pre_act->dihydroquinoline coupling Pd-catalyzed Coupling with Arylboronic Acid dihydroquinoline->coupling deacylation N-deacylation coupling->deacylation aromatization Aromatization deacylation->aromatization purification Column Chromatography aromatization->purification end 3-Aryl Quinoline purification->end

Caption: Workflow for Pd-catalyzed C3-arylation.

Detailed Experimental Protocol

Materials:

  • Quinoline substrate

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Silver(I) oxide (Ag₂O)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Pre-activation: If starting from a quinoline, a pre-activation step to form the N-acyl-1,2-dihydroquinoline is required.[1]

  • To a flame-dried reaction vessel under an inert atmosphere, add the N-acyl-1,2-dihydroquinoline (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (10 mol%), Cu(OTf)₂ (1.5 equiv.), and Ag₂O (2.0 equiv.).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • The crude product undergoes spontaneous N-deacylation and aromatization.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-aryl quinoline.

Quantitative Data: Substrate Scope
EntryQuinoline SubstrateArylboronic AcidYield (%)
1N-acetyl-1,2-dihydroquinolinePhenylboronic acid79
2N-acetyl-1,2-dihydroquinoline4-Methylphenylboronic acid75
3N-acetyl-1,2-dihydroquinoline4-Methoxyphenylboronic acid72
4N-acetyl-1,2-dihydroquinoline4-Fluorophenylboronic acid68
5N-acetyl-1,2-dihydroquinoline3-Chlorophenylboronic acid65
66-Methyl-N-acetyl-1,2-dihydroquinolinePhenylboronic acid77
76-Methoxy-N-acetyl-1,2-dihydroquinolinePhenylboronic acid71

Note: Yields are isolated yields and are representative examples. The original publication should be consulted for a comprehensive list of substrates.[1]

Method 2: Radical C3-Thiolation of Quinolines

A recently developed strategy by Li and coworkers enables the direct C3-H thiolation of quinolines.[4] This method utilizes an N-arylmethyl activation approach, which facilitates the addition of a thiyl radical to the quinolinium salt, leading to high regioselectivity at the C3-position.[4]

Reaction Pathway

G cluster_activation Activation cluster_reaction Radical Thiolation cluster_final Final Product Formation quinoline Quinoline n_activation N-Arylmethyl Activation quinoline->n_activation quinolinium Quinolinium Salt n_activation->quinolinium radical_add Radical Addition to C3 quinolinium->radical_add thiol_source Thiol Source (e.g., R-SH) radical_gen Thiyl Radical Generation thiol_source->radical_gen radical_gen->radical_add rearomatization Rearomatization radical_add->rearomatization product 3-Thioquinoline rearomatization->product

Caption: Pathway for radical C3-thiolation.

Detailed Experimental Protocol

Materials:

  • Quinoline substrate

  • N-arylmethyl activating agent

  • Thiol source (e.g., aryl thiol, alkyl thiol)

  • Radical initiator (if necessary, though some protocols may be photocatalytic or thermal)

  • Solvent (e.g., acetonitrile)

Procedure:

  • In a reaction vessel, dissolve the quinoline (1.0 equiv.) and the N-arylmethyl activating agent in the chosen solvent.

  • Add the thiol source (1.2-2.0 equiv.).

  • If required, add the radical initiator or set up the photochemical reactor.

  • Stir the reaction mixture at the specified temperature (often room temperature for photocatalytic methods) for the designated time.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-thioquinoline derivative.

Quantitative Data: Substrate Scope
EntryQuinoline SubstrateThiol SourceYield (%)
1QuinolinePhenylthiolHigh
2Quinoline4-MethylphenylthiolHigh
3Quinoline4-ChlorophenylthiolHigh
4QuinolineBenzylthiolHigh
5QuinolineTrifluoromethylthiolating agentHigh
66-BromoquinolinePhenylthiolHigh
74-MethylquinolinePhenylthiolHigh

Note: The term "High" is used as reported in the summary of the work.[4] For specific yield percentages, the primary literature should be consulted.

Method 3: Nickel-Catalyzed C3-H Functionalization with Electrophiles

Sheng and coworkers reported a versatile Nickel-catalyzed method for the C3-H functionalization of quinolines with a variety of electrophiles at room temperature.[4] The proposed mechanism involves the 1,4-addition of a nickel hydride species to the quinoline, forming a 1,4-dihydroquinoline intermediate which then reacts with the electrophile.

Proposed Mechanism

G cluster_catalyst Catalyst Activation cluster_reaction Reaction Cascade ni_precatalyst Ni Precatalyst ni_hydride Ni-H Species ni_precatalyst->ni_hydride grignard Grignard Reagent grignard->ni_hydride addition 1,4-Addition ni_hydride->addition quinoline Quinoline quinoline->addition dihydroquinoline 1,4-Dihydroquinoline Intermediate addition->dihydroquinoline nucleophilic_attack Nucleophilic Attack on Electrophile dihydroquinoline->nucleophilic_attack aromatization Oxidative Aromatization nucleophilic_attack->aromatization product C3-Functionalized Quinoline aromatization->product

Caption: Proposed mechanism for Ni-catalyzed C3-functionalization.

Detailed Experimental Protocol

Materials:

  • Quinoline substrate

  • Electrophile (e.g., phenyl disulfide, benzyl bromide, aldehyde)

  • Nickel catalyst (e.g., NiCl₂·6H₂O)

  • Grignard reagent (e.g., i-PrMgCl)

  • Ligand (e.g., a phosphine ligand)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the nickel precatalyst and the ligand.

  • Add the anhydrous solvent and stir to form the catalyst complex.

  • Add the quinoline (1.0 equiv.) and the electrophile (1.5 equiv.).

  • Cool the mixture to the specified temperature (e.g., 0 °C or room temperature).

  • Slowly add the Grignard reagent dropwise.

  • Allow the reaction to stir at room temperature for the required time (often as short as one hour).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data: Scope of Electrophiles
EntryElectrophileFunctional Group IntroducedYield (%)
1Phenyl disulfide-SPhHigh
2Alkyl disulfides-SAlkylHigh
3Benzyl bromide-CH₂PhHigh
4Aldehydes-CH(OH)RHigh
5Phenylselenyl bromide-SePhHigh
6Acyl chlorides-C(O)RModerate-High
7Phosphoryl chlorides-P(O)R₂Moderate-High

Note: Yields are qualitative based on the provided abstracts.[4] For precise quantitative data, the full publication should be consulted.

Conclusion

The methods presented here offer a versatile toolkit for the regioselective introduction of a variety of functional groups at the C3-position of quinolines. These protocols, ranging from transition-metal-catalyzed C-H activation to radical processes, provide researchers in drug discovery and materials science with powerful strategies for the synthesis and late-stage functionalization of this important heterocyclic scaffold. The choice of method will depend on the desired functional group, substrate compatibility, and available laboratory resources.

References

Application Notes and Protocols: Synthesis and Utility of Fluorescent Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols and quantitative data for the synthesis and application of fluorescent molecular probes. The information herein is intended to guide researchers in utilizing these powerful tools for cellular imaging, biosensing, and drug discovery.

Introduction to Fluorescent Molecular Probes

Fluorescent molecular probes are indispensable tools in modern biological and chemical research.[1] These molecules are designed to selectively interact with specific targets, such as ions, enzymes, or organelles, and in doing so, elicit a change in their fluorescent properties. This change can be a "turn-on" or "turn-off" of fluorescence, a shift in the emission or excitation wavelength, or a change in fluorescence lifetime. The high sensitivity, specificity, and non-invasive nature of fluorescent probes make them ideal for real-time monitoring of dynamic processes in living cells and for high-throughput screening applications.[2]

The core structure of a fluorescent probe typically consists of three components: a fluorophore (the source of the fluorescence), a recognition unit (which selectively binds to the target analyte), and a linker that connects the two. The signaling mechanism of the probe is dictated by the interplay between these components upon target binding. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Fluorescence Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT).[3]

Synthesis of Fluorescent Molecular Probes

The synthesis of fluorescent probes is a key step in their development and application. Below are detailed protocols for the synthesis of two common classes of fluorescent probes.

Synthesis of a Coumarin-Based Fluorescent Probe for Nitroreductase Detection

Coumarin-based probes are widely used due to their excellent photophysical properties.[3][4] This protocol describes the synthesis of a coumarin-based probe that can be used to detect nitroreductase, an enzyme often overexpressed in hypoxic tumor cells.[5]

Materials:

  • 4-(diethylamino)salicylaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

  • p-Nitrobenzyl bromide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile (Fluorophore Core):

    • In a round-bottom flask, dissolve 4-(diethylamino)salicylaldehyde (1.93 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 30 mL of ethanol.

    • Add a catalytic amount of piperidine (0.1 mL).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and collect the resulting yellow precipitate by filtration.

    • Wash the precipitate with cold ethanol and dry under vacuum to yield the coumarin core.

  • Synthesis of the Nitroreductase Probe:

    • To a solution of the coumarin core (2.42 g, 10 mmol) in 50 mL of DMF, add p-nitrobenzyl bromide (2.16 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

    • Stir the mixture at 60 °C for 12 hours.

    • After cooling, pour the reaction mixture into 200 mL of ice-cold water.

    • Collect the precipitate by filtration and wash with water.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the final probe.

Synthesis of a Fluorescein-Based Probe for Zinc Sensing

Fluorescein and its derivatives are popular fluorophores for developing probes for metal ions. This protocol outlines the synthesis of a fluorescein-based sensor for zinc (Zn²⁺).[6]

Materials:

  • Fluorescein methyl ester

  • N,N-Di(2-picolyl)ethylenediamine

  • Formaldehyde (37% aqueous solution)

  • Methanol

  • Acetic acid

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Synthesis of the Zinc-Sensing Probe:

    • In a round-bottom flask, dissolve fluorescein methyl ester (0.346 g, 1 mmol) and N,N-Di(2-picolyl)ethylenediamine (0.242 g, 1 mmol) in 20 mL of methanol.

    • Add formaldehyde (0.1 mL, 37% aqueous solution) and a catalytic amount of acetic acid (0.05 mL).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • The resulting residue is the crude probe, which can be purified by column chromatography on silica gel using a methanol/dichloromethane gradient.

Quantitative Data of Fluorescent Probes

The selection of a fluorescent probe for a specific application depends on its photophysical properties. The following table summarizes key quantitative data for a selection of commercially available fluorescent probes for calcium imaging.[7][8]

Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Dissociation Constant (Kd) for Ca²⁺
Fura-2340/3805100.23 (Ca²⁺-free), 0.49 (Ca²⁺-bound)145 nM
Indo-1350475/4050.32 (Ca²⁺-free), 0.48 (Ca²⁺-bound)230 nM
Fluo-44945160.14 (Ca²⁺-free), 0.88 (Ca²⁺-bound)345 nM
Rhod-2552576~0.05 (Ca²⁺-free), ~1.0 (Ca²⁺-bound)570 nM
Cal-520492514Not reported320 nM

Experimental Protocols

Live-Cell Imaging of Apoptosis using a Caspase-3/7 Probe

This protocol describes the use of a fluorogenic probe to detect the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10][11]

Materials:

  • CellEvent™ Caspase-3/7 Green Detection Reagent

  • HeLa cells (or other cell line of interest)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Fluorescence microscope

Protocol:

  • Cell Preparation:

    • Seed HeLa cells in a suitable imaging dish or plate and culture overnight to allow for attachment.

  • Induction of Apoptosis:

    • Treat the cells with an appropriate concentration of staurosporine (e.g., 1 µM) for 3-6 hours to induce apoptosis. Include an untreated control.

  • Probe Loading:

    • Prepare a 2X working solution of CellEvent™ Caspase-3/7 Green Detection Reagent by diluting it 1:250 to 1:1000 in PBS containing 5% FBS.[9]

    • Remove the culture medium from the cells and add the 2X probe solution.

  • Incubation:

    • Incubate the cells for 30 minutes at 37°C, protected from light.[9]

  • Imaging:

    • Image the cells directly without washing using a fluorescence microscope equipped with a standard FITC filter set. Apoptotic cells will show bright green fluorescence in the nucleus and cytoplasm.

High-Throughput Screening of Kinase Inhibitors

This protocol outlines a general method for high-throughput screening of kinase inhibitors using a fluorescence-based assay that detects ADP production.[12][13][14]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Compound library

  • 384-well microplates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Assay Preparation:

    • Prepare a kinase reaction buffer containing the kinase, its substrate, and any necessary cofactors.

  • Compound Addition:

    • Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Add the kinase reaction mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete remaining ATP and then convert ADP to ATP, which is used to generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence signal on a plate reader.

    • Calculate the percent inhibition for each compound relative to the controls. Potent inhibitors will result in a lower luminescent signal.

Visualizing Signaling Pathways and Workflows

Graphviz (DOT language) can be used to create clear diagrams of signaling pathways and experimental workflows.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[15][16]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Ras Ras RTK->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors translocates to nucleus and activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The MAPK signaling cascade.

Experimental Workflow for Live-Cell Imaging

This diagram illustrates a typical workflow for a live-cell imaging experiment using fluorescent probes.

Live_Cell_Imaging_Workflow start Start cell_culture 1. Cell Culture Seed cells in imaging dish start->cell_culture treatment 2. Treatment (e.g., drug, stimulus) cell_culture->treatment probe_loading 3. Probe Loading Incubate with fluorescent probe treatment->probe_loading imaging 4. Fluorescence Microscopy Acquire time-lapse images probe_loading->imaging analysis 5. Image Analysis Quantify fluorescence changes imaging->analysis end End analysis->end

Caption: A generalized workflow for live-cell imaging experiments.

References

Experimental Protocol for Assessing Cytotoxicity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for assessing the cytotoxicity of quinoline derivatives. It includes detailed experimental protocols for key assays, a summary of quantitative data for selected compounds, and visualizations of relevant signaling pathways.

Introduction

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2] Assessing the cytotoxic potential of novel quinoline derivatives is a critical step in the drug discovery process. This involves determining the concentration at which these compounds induce cell death, understanding the underlying mechanisms, and identifying the signaling pathways involved. This protocol outlines standard in vitro assays to evaluate the cytotoxicity of quinoline derivatives, providing researchers with a robust framework for their investigations.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various quinoline derivatives against different human cancer cell lines. This data provides a comparative overview of their cytotoxic potential.

Quinoline DerivativeCell LineIC50 (µM)Reference
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF-729.8[1]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamideMCF-739.0[1]
2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamideMCF-740.0[1]
2,2'-Dimethoxy-3,7'-biquinolinePA-136-54[1]
2,2'-Diethoxy-3,7'-biquinolineMCF-736-54[1]
Compound 12e (a quinoline-chalcone derivative)MGC-8031.38[3]
Compound 12e (a quinoline-chalcone derivative)HCT-1165.34[3]
Compound 12e (a quinoline-chalcone derivative)MCF-75.21[3]
5,8-quinolinedione derivative (compound 8)DLD10.59[2]
5,8-quinolinedione derivative (compound 8)HCT1160.44[2]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-6019.88 µg/ml[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU93743.95 µg/ml[1]
Hydrazide derivative 18HCT1160.329 µg/ml[4]
Nitro-substituted semicarbazide 4cU8712.6 µg/mL[4]
Thiosemicarbazide 5dU8713.0 µg/mL[4]

Experimental Workflow

The overall workflow for assessing the cytotoxicity of quinoline derivatives involves a series of sequential assays to determine cell viability, membrane integrity, and the mode of cell death.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., MCF-7, HCT-116) Incubation Incubation with Quinoline Derivatives Cell_Culture->Incubation Compound_Prep Quinoline Derivative Stock Solution & Dilutions Compound_Prep->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis vs. Necrosis) Incubation->Apoptosis_Assay IC50 IC50 Determination MTT_Assay->IC50 Mechanism Mechanism of Cell Death LDH_Assay->Mechanism Apoptosis_Assay->Mechanism

Figure 1: General workflow for cytotoxicity assessment of quinoline derivatives.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Selected cancer cell line

  • Complete culture medium

  • Quinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

  • Prepare serial dilutions of the quinoline derivatives in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the medium from the wells and add 100 µL of the prepared quinoline derivative dilutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death and cell lysis based on the release of lactate dehydrogenase from the cytosol of damaged cells into the surrounding medium.[8]

Materials:

  • 96-well plates

  • Treated cells and culture supernatants

  • LDH assay kit (containing substrate mix and assay buffer)

  • Lysis buffer (provided with the kit)

  • Stop solution (provided with the kit)

  • Microplate reader

Protocol:

  • Following treatment with quinoline derivatives as described in the MTT assay protocol, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • To determine the maximum LDH release, add 10 µL of lysis buffer to control wells and incubate for 45 minutes at 37°C.[9]

  • Add 50 µL of the reaction mixture (substrate and buffer) to each well containing the supernatant and mix gently.[9]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Add 50 µL of stop solution to each well.[9]

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is used to determine the background.[9]

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Treated cells

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis in cells by treating with quinoline derivatives at the desired concentrations for the specified time.

  • Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.[12] Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X binding buffer to each tube.[10]

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.[13]

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[13]

Signaling Pathways in Quinoline Derivative-Induced Cytotoxicity

Quinoline derivatives can induce cytotoxicity through various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and proliferation.[14][15] Inhibition of this pathway can lead to apoptosis.

PI3K_Akt_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Quinoline Quinoline Derivative Quinoline->PI3K may inhibit Akt Akt Quinoline->Akt may inhibit PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Survival Cell Survival mTOR->Survival Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Figure 2: Simplified PI3K/Akt signaling pathway and potential intervention by quinoline derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[16][17]

MAPK_pathway Stress_Signal Stress Signal (e.g., Quinoline Derivative) MAPKKK MAPKKK (e.g., ASK1) Stress_Signal->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK/p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Apoptosis Apoptosis Transcription_Factors->Apoptosis induces

Figure 3: Simplified MAPK signaling cascade leading to apoptosis.

Bcl-2 Family and Intrinsic Apoptosis Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway by controlling the permeability of the mitochondrial outer membrane.[18][19]

Bcl2_pathway Quinoline_Stress Quinoline Derivative Induced Stress BH3_only BH3-only proteins (e.g., Bid, Bad, Puma) Quinoline_Stress->BH3_only activates Bcl2_anti Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Bcl-xL) BH3_only->Bcl2_anti inhibits Bax_Bak Pro-apoptotic Bax/Bak BH3_only->Bax_Bak activates Bcl2_anti->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion form pores in Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 4: Role of the Bcl-2 family in the intrinsic apoptosis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Quinoline Bromination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of quinoline and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Q: My reaction is producing a mixture of 5-bromo and 8-bromoquinoline. How can I improve the regioselectivity?

A: The direct bromination of unsubstituted quinoline often results in a mixture of 5- and 8-bromo isomers due to the competing electrophilic attack on the benzene ring[1]. To enhance regioselectivity, consider the following:

  • Temperature Control: Lowering the reaction temperature can favor one isomer over the other. For instance, bromination of 8-hydroxyquinoline in the presence of H₂SO₄ at -5 °C yielded 5-bromo-8-quinolinol as the sole product, while at 15 °C, the 5,7-dibromide was the only product formed[2].

  • Choice of Acid: The reaction is highly sensitive to the choice of acid[3]. Using concentrated sulfuric acid or trifluoromethanesulfonic acid can help direct the substitution[1][3].

  • Brominating Agent: While molecular bromine (Br₂) is common, N-bromosuccinimide (NBS) in a strong acid like H₂SO₄ can provide better regioselectivity for 5-bromination[3].

  • Protecting/Directing Groups: In some cases, introducing a directing group can achieve high regioselectivity. For example, a copper-promoted C5-selective bromination has been developed for 8-aminoquinoline amides[4].

2. Q: I am observing significant amounts of di- and poly-brominated products. How can I favor mono-bromination?

A: The formation of multiple bromination products is common, especially with activated quinoline rings (e.g., those with hydroxyl or amino substituents)[2]. To control the degree of bromination:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is crucial for mono-bromination. Excess reagent will lead to poly-bromination[2][5].

  • Reaction Time and Temperature: Monitor the reaction closely using TLC. Shorter reaction times and lower temperatures can help minimize over-bromination.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and acetonitrile (CH₃CN) have been used effectively[2][5]. The reactivity can vary depending on the solvent[5].

3. Q: My reaction yield is very low. What are the common causes and solutions?

A: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction is stirred for a sufficient amount of time. Monitor progress by TLC to confirm the consumption of the starting material[2].

  • Formation of Quinoline Salt: During bromination with Br₂, hydrobromic acid (HBr) is formed as a byproduct, which can react with the basic nitrogen of the quinoline to form a quinoline salt, precipitating it out of the solution and stalling the reaction[2]. A post-reaction wash with a mild base solution (e.g., 5% NaHCO₃) is often necessary to neutralize the acid and recover the product[2].

  • Sub-optimal Reagents: Ensure your brominating agent is pure. For example, NBS should be recrystallized before use to achieve high yields and purity[6].

  • Poor Work-up/Purification: Bromoquinolines may require careful purification, often by column chromatography, to isolate the desired product from side products and unreacted starting material[7].

4. Q: How do I choose the right brominating agent for my specific quinoline derivative?

A: The choice depends on the substrate's reactivity and the desired outcome.

  • Molecular Bromine (Br₂): A powerful brominating agent, often used for less reactive quinolines. It can, however, lead to over-bromination and the formation of HBr, which complicates the reaction[1][2].

  • N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine. It is often preferred for substrates that are prone to oxidation or over-bromination[8][9][10]. It is frequently used in combination with a strong acid or a radical initiator, depending on the desired mechanism[8][10].

  • Other Reagents: For specific applications, other reagents like 1,3-dibromo-5,5-dimethylhydantoin can be used[11][12].

5. Q: My starting material has a strong electron-donating group (e.g., -OH, -NH₂). What should I be aware of?

A: Electron-donating groups strongly activate the quinoline ring towards electrophilic substitution, often leading to a mixture of mono- and di-bromo derivatives[2].

  • High Reactivity: Reactions are typically faster and may occur under milder conditions (e.g., lower temperatures)[2].

  • Controlling Selectivity: Achieving selective mono-bromination can be challenging. Precise control over the equivalents of the brominating agent is critical[2][5]. For example, bromination of 8-aminoquinoline with 1.5 equivalents of Br₂ can yield a mixture of 5-bromo and 5,7-dibromo products[2].

  • Positional Directing Effects: The position of the substituent will direct the bromination. For example, 8-substituted quinolines are often brominated at the 5- and/or 7-positions[2].

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for the synthesis of various bromoquinolines.

Table 1: Bromination of 8-Substituted Quinolines [2]

SubstrateBrominating Agent (Equivalents)SolventTemperature (°C)TimeProduct(s)Yield (%)
8-HydroxyquinolineBr₂ (2.1)CHCl₃Room Temp1 h5,7-Dibromo-8-hydroxyquinoline90
8-HydroxyquinolineBr₂ (1.5)CH₃CN024 h5,7-Dibromo- & 7-Bromo-8-hydroxyquinoline37 & 51
8-MethoxyquinolineBr₂ (1.1)CH₂Cl₂Room Temp2 days5-Bromo-8-methoxyquinoline92
8-AminoquinolineBr₂ (2.1)CH₂Cl₂Room Temp17 h5,7-Dibromo-8-aminoquinoline-

Table 2: Synthesis of Specific Bromoquinoline Isomers

Desired ProductStarting MaterialBrominating Agent (Equivalents)Solvent / AcidTemperature (°C)TimeYield (%)Reference
5-Bromo-8-nitroisoquinolineIsoquinolineNBS (1.3)H₂SO₄-22 to -185 h47-51[6]
5-Bromo-8-methoxyquinoline8-MethoxyquinolineBr₂ (1.1)CH₂Cl₂Room Temp2 days92[2]
3-BromoquinolineSubstituted Aniline + Intermediate 4-Ethanol / HBr-AcOH--High[13]
6,8-Dibromo-4-phenylquinoline4-Phenyl-1,2,3,4-tetrahydroquinolineNBS (5.0)CHCl₃Room Temp-85[8]

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline [2]

  • Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (CHCl₃, 10 mL) in a round-bottomed flask.

  • Prepare a solution of bromine (0.67 g, 4.20 mmol) in CHCl₃ (5 mL).

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes with stirring at room temperature.

  • Continue stirring the mixture at room temperature for 1 hour.

  • The resulting yellow solid is dissolved in CHCl₃ (15 mL).

  • Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent under reduced pressure.

  • The crude product can be crystallized from benzene to yield 5,7-dibromo-8-hydroxyquinoline as the sole product (90% yield).

Protocol 2: Synthesis of 5-Bromo-8-methoxyquinoline [2]

  • Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled dichloromethane (CH₂Cl₂, 15 mL) in a flask protected from light.

  • Prepare a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in CHCl₃.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature with stirring.

  • Stir the reaction mixture for 2 days, monitoring completion by TLC.

  • Upon completion, wash the organic layer with a 5% aqueous NaHCO₃ solution (3 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude material by passing it through a short alumina column, eluting with ethyl acetate/hexane (1:3) to obtain 5-bromo-8-methoxyquinoline as a brown solid (92% yield).

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate key decision-making processes and workflows for optimizing quinoline bromination experiments.

TroubleshootingWorkflow Start Start: Unoptimized Quinoline Bromination Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Low Conversion/ Low Recovery PoorSelectivity Poor Regioselectivity (Isomer Mixture) Problem->PoorSelectivity Multiple Isomer Spots on TLC PolyBromination Poly-bromination Problem->PolyBromination Products with Higher MW/Lower Rf CheckPurity Check Reagent Purity (e.g., recrystallize NBS) LowYield->CheckPurity CheckSalt Check for Salt Precipitation Add basic wash (NaHCO₃) during work-up LowYield->CheckSalt OptimizeTimeTemp Increase Reaction Time or Temperature LowYield->OptimizeTimeTemp LowerTemp Lower Reaction Temperature PoorSelectivity->LowerTemp ChangeSolvent Change Solvent or Acid Catalyst (H₂SO₄) PoorSelectivity->ChangeSolvent ChangeReagent Switch Brominating Agent (e.g., Br₂ to NBS) PoorSelectivity->ChangeReagent PolyBromination->LowerTemp ReduceEquiv Reduce Equivalents of Brominating Agent (1.0-1.1 eq) PolyBromination->ReduceEquiv ReduceTime Reduce Reaction Time (Monitor by TLC) PolyBromination->ReduceTime Optimized Optimized Reaction CheckPurity->Optimized CheckSalt->Optimized OptimizeTimeTemp->Optimized LowerTemp->Optimized ChangeSolvent->Optimized ChangeReagent->Optimized ReduceEquiv->Optimized ReduceTime->Optimized ReagentSelection Start Select Quinoline Substrate SubstrateType Substituent on Benzene Ring? Start->SubstrateType NoSub Unsubstituted or Deactivating Group SubstrateType->NoSub No / EDG is absent EDG Electron-Donating Group (-OH, -NH₂, -OR) SubstrateType->EDG Yes DesiredProduct_Unsub Desired Product? NoSub->DesiredProduct_Unsub DesiredProduct_EDG Desired Degree of Bromination? EDG->DesiredProduct_EDG UseHarsh Use Br₂ with strong acid (H₂SO₄) and heat for 5- & 8-bromo mixture DesiredProduct_Unsub->UseHarsh Mixture is acceptable UseNBS For higher 5-bromo selectivity, use NBS with H₂SO₄ at low temp DesiredProduct_Unsub->UseNBS 5-Bromo desired Result Proceed to Experiment UseHarsh->Result UseNBS->Result MonoBromo Use 1.0-1.1 eq of Br₂ or NBS Low Temperature (e.g., 0 °C) Monitor closely with TLC DesiredProduct_EDG->MonoBromo Mono-bromination DiBromo Use >2.0 eq of Br₂ Room Temperature or higher DesiredProduct_EDG->DiBromo Di-bromination MonoBromo->Result DiBromo->Result

References

Technical Support Center: Quinoline Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the multi-step synthesis of quinolines. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Skraup Synthesis

  • Question: My Skraup reaction is extremely vigorous and difficult to control, often resulting in the ejection of the reaction mixture. What can I do to moderate it?

    Answer: The Skraup reaction is notoriously exothermic.[1][2] To control the reaction's vigor, you can add a moderating agent such as ferrous sulfate (FeSO4), boric acid, or various metal oxides (thorium, vanadium, or iron oxides).[1][3] These substances help to ensure a smoother, more controlled reaction. Additionally, instead of nitrobenzene, arsenic acid can be used as an oxidizing agent, which is reported to result in a less violent reaction.[2]

  • Question: The yield of my Skraup synthesis is consistently low, and I observe significant tar formation. How can I improve the yield and minimize byproducts?

    Answer: Low yields and tar formation are common issues in the Skraup synthesis due to the harsh reaction conditions.[4] To improve the yield, ensure the slow and controlled addition of sulfuric acid to the aniline and glycerol mixture to manage the exothermic nature of the reaction. Using a milder oxidizing agent or a modified procedure like the Doebner-von Miller synthesis, which uses α,β-unsaturated carbonyl compounds, can also lead to higher yields and cleaner reactions.[1] Some modern approaches utilize microwave heating or ionic liquids as alternative reaction media to improve yields and reduce tar formation.[4]

Doebner-von Miller Synthesis

  • Question: I am getting a complex mixture of products in my Doebner-von Miller reaction. How can I improve the selectivity?

    Answer: The Doebner-von Miller reaction can sometimes lead to a mixture of products due to the in-situ formation of α,β-unsaturated aldehydes or ketones. To enhance selectivity, consider preparing the α,β-unsaturated carbonyl compound separately before reacting it with the aniline. This approach, known as the Beyer method, can provide better control over the reaction.[5] The choice of acid catalyst (Lewis or Brønsted acid) can also influence the reaction's outcome, so screening different catalysts like tin tetrachloride, scandium(III) triflate, or p-toluenesulfonic acid may improve selectivity.[5]

  • Question: The reaction seems to stall, and I'm not getting complete conversion in my Doebner-von Miller synthesis. What could be the issue?

    Answer: Incomplete conversion can be due to several factors. The reaction is often catalyzed by acid, and the acid strength can be critical. Ensure you are using a suitable and sufficient amount of catalyst. The reaction may also require elevated temperatures to proceed to completion. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.[6] If the reaction mixture becomes too viscous or forms a gummy mass, it can hinder stirring and prevent the reaction from completing. In such cases, adjusting the solvent or temperature might be necessary.[6]

Combes Synthesis

  • Question: I am observing the formation of regioisomers in my Combes quinoline synthesis. How can I control the regioselectivity?

    Answer: Regioselectivity in the Combes synthesis, especially with unsymmetrical β-diketones, is a known challenge.[7] The steric hindrance of the substituents on both the aniline and the β-diketone plays a significant role in determining the major regioisomer.[7] For instance, bulkier groups on the diketone tend to favor the formation of 2-substituted quinolines.[7] The choice of acid catalyst and reaction conditions can also influence the regiochemical outcome. It is advisable to perform small-scale trial reactions with different catalysts and temperatures to determine the optimal conditions for your desired isomer.

  • Question: My Combes synthesis is giving a low yield. What are the common reasons for this?

    Answer: Low yields in the Combes synthesis can result from incomplete formation of the initial enamine intermediate or inefficient cyclization. The acid-catalyzed cyclization is the rate-determining step.[7] Ensure that a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, is used to facilitate this step effectively.[8] The reaction often requires heating, and insufficient temperature or reaction time can lead to low conversion. Water removal during the initial condensation step can also be beneficial for driving the equilibrium towards the enamine intermediate.

Friedländer Synthesis

  • Question: My Friedländer synthesis suffers from very low yields and requires harsh reaction conditions. Are there any milder and more efficient alternatives?

    Answer: Traditional Friedländer synthesis often requires high temperatures and strong acid or base catalysis, which can lead to low yields and side reactions.[9][10] Recent advancements have focused on developing milder and more efficient protocols. The use of catalysts like gold, p-toluenesulfonic acid with iodine, or even catalyst-free conditions in water have been reported to improve yields and allow for milder reaction conditions.[9][11] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields.[12]

  • Question: I am facing difficulties with the purification of my quinoline product from the Friedländer reaction mixture. What are the best practices for purification?

    Answer: Purification challenges in the Friedländer synthesis can arise from unreacted starting materials and side products. After the reaction, a typical work-up involves neutralization of the acid or base catalyst, followed by extraction with an organic solvent. The crude product can then be purified by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining a pure product.[13] The choice of eluent for chromatography and solvent for recrystallization will depend on the polarity of your specific quinoline derivative.

Data Presentation

Table 1: Comparison of Reaction Conditions for Different Quinoline Syntheses

Synthesis MethodTypical CatalystTypical SolventTemperature Range (°C)Common Issues
Skraup Concentrated H₂SO₄Glycerol/Nitrobenzene130-160Violent reaction, tar formation, low yield[2][4]
Doebner-von Miller HCl, H₂SO₄, Lewis AcidsEthanol, Water80-120Formation of byproducts, incomplete reaction[5][14]
Combes Concentrated H₂SO₄, PPANone or high-boiling solvent100-150Regioselectivity issues, low yield[7][8]
Friedländer Acid (e.g., TFA) or Base (e.g., KOH)Ethanol, DMF, Water70-150Low yield, harsh conditions, side reactions[9][11]

Experimental Protocols

Protocol 1: General Procedure for Skraup Quinoline Synthesis

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place aniline and glycerol.

  • Moderator Addition: Add ferrous sulfate heptahydrate as a moderator.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid through the dropping funnel with vigorous stirring.

  • Oxidant Addition: After the addition of sulfuric acid, add nitrobenzene (as both an oxidizing agent and a solvent).

  • Heating: Heat the reaction mixture cautiously in a sand bath or heating mantle. The reaction is exothermic and may become vigorous. Maintain the temperature at approximately 130-140°C for 2-3 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and steam distill to remove unreacted nitrobenzene.

  • Purification: Make the residue alkaline with sodium hydroxide solution and steam distill again to isolate the quinoline. The distillate is then extracted with an organic solvent, dried, and the solvent is evaporated. The crude quinoline is purified by vacuum distillation.

Protocol 2: General Procedure for Friedländer Quinoline Synthesis

  • Reactant Mixture: In a round-bottom flask, combine the o-aminoaryl aldehyde or ketone and the carbonyl compound containing an α-methylene group.

  • Catalyst and Solvent: Add the chosen catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) and a suitable solvent (e.g., ethanol or toluene).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the pure substituted quinoline.

Mandatory Visualization

Quinoline_Synthesis_Troubleshooting start Start: Quinoline Synthesis issue Identify Issue start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Yield Issue side_products Side Products / Impurities issue->side_products Purity Issue reaction_control Poor Reaction Control (e.g., Exothermic) issue->reaction_control Control Issue purification Purification Difficulty issue->purification Post-reaction Issue optimize_conditions Optimize Reaction Conditions: - Temperature - Reaction Time - Catalyst Loading low_yield->optimize_conditions change_reagents Modify Reagents: - Purer Starting Materials - Alternative Oxidizing Agent - Different Catalyst low_yield->change_reagents side_products->optimize_conditions side_products->change_reagents reaction_control->optimize_conditions add_moderator Add Moderator (e.g., FeSO4 for Skraup) reaction_control->add_moderator purification_method Refine Purification Method: - Recrystallization Solvent Screen - Chromatography Gradient Optimization purification->purification_method end Successful Synthesis optimize_conditions->end change_reagents->end add_moderator->end purification_method->end

Caption: A troubleshooting workflow for multi-step quinoline synthesis.

Friedlander_Synthesis_Workflow start Start: Reactants (o-aminoaryl ketone/aldehyde + α-methylene carbonyl) mixing Mix Reactants with Catalyst and Solvent start->mixing heating Heat to Reflux (Monitor by TLC) mixing->heating troubleshoot_low_yield Low Yield? heating->troubleshoot_low_yield workup Reaction Work-up: - Cool to RT - Neutralize - Extract purification Purification: - Column Chromatography - Recrystallization workup->purification troubleshoot_purity Impure Product? purification->troubleshoot_purity product Pure Quinoline Product troubleshoot_low_yield->workup No optimize Optimize: - Catalyst - Solvent - Temperature troubleshoot_low_yield->optimize Yes troubleshoot_purity->product No refine_purification Refine Purification Technique troubleshoot_purity->refine_purification Yes optimize->mixing refine_purification->purification

Caption: Experimental workflow for the Friedländer quinoline synthesis.

References

Technical Support Center: Column Chromatography Purification of 3-Bromo-6-ethoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for the purification of 3-Bromo-6-ethoxyquinolin-2-amine via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the purification of this compound?

A1: For the purification of this compound, a normal-phase column chromatography setup is typically recommended.

  • Stationary Phase: Silica gel (230-400 mesh) is the most common choice. Due to the basic nature of the amine group, tailing can be an issue. If tailing is observed, consider using silica gel treated with a small amount of triethylamine (Et3N) in the mobile phase (0.1-1%) or using neutral alumina as the stationary phase.[1]

  • Mobile Phase: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.[1]

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: Decomposition on silica gel can occur with sensitive compounds.[1] Here are a few strategies to mitigate this:

  • Deactivate the Silica Gel: As mentioned above, adding a small percentage of triethylamine to your mobile phase can help neutralize the acidic sites on the silica gel, which are often responsible for degradation.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina or florisil.[1]

  • Work Quickly: Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.

Q3: The separation between my desired product and impurities is poor, even though they have different Rf values on TLC. Why is this happening?

A3: This can be due to several factors:

  • Overloading the Column: Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

  • Improper Column Packing: An unevenly packed column will have channels, leading to a non-uniform flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.

  • Inappropriate Solvent System: The solvent system used for the column might not be optimal, even if it looks good on TLC. Sometimes, a solvent system that gives a slightly lower Rf on TLC provides better separation on the column. You could also try a different solvent system with similar polarity, for example, dichloromethane/methanol instead of ethyl acetate/hexane.[1]

Q4: My compound is "sticking" to the column and eluting very slowly, or not at all. What should I do?

A4: Halogenated compounds can sometimes exhibit strong interactions with the stationary phase.[2] If your compound is not eluting:

  • Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If you reach 100% of your polar solvent and the compound has not eluted, you may need to switch to a more polar solvent system. For very polar compounds, a mobile phase containing methanol or even a small amount of ammonia in methanol can be effective.[1]

  • Check Solubility: Ensure your compound is soluble in the mobile phase. If not, it may precipitate on the column.

  • Consider Reversed-Phase Chromatography: If the compound is very polar, reversed-phase chromatography using a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be a better option.

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No compound eluting from the column - Compound is too polar for the current mobile phase.- Compound has decomposed on the column.- Compound is not soluble in the mobile phase and has precipitated.- Gradually increase the polarity of the mobile phase.[1]- Test for compound stability on silica using 2D TLC.[1]- If decomposition is confirmed, switch to a less acidic stationary phase like alumina or use a mobile phase with triethylamine.- Ensure the crude material is fully dissolved before loading.
Product is eluting with impurities - Poor separation due to incorrect mobile phase.- Column was overloaded with crude material.- The column was not packed correctly.- Optimize the mobile phase using TLC to achieve a greater difference in Rf values.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a flat and uniform surface.
Tailing of the product peak - Acidic sites on the silica gel interacting with the amine group.- The compound is sparingly soluble in the mobile phase.- Add 0.1-1% triethylamine or a few drops of ammonia to the mobile phase to neutralize the silica gel.[3]- Try a different solvent system in which the compound is more soluble.
Compound runs too fast (high Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Cracked or channeled silica bed - The column ran dry at some point.- The silica was not properly settled during packing.- This column is likely unusable. A new column must be packed.- Always keep the solvent level above the top of the stationary phase.

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and may need to be optimized based on your specific crude material.

1. Preparation of the Stationary Phase:

  • Select a glass column of an appropriate size. A general rule is to use a column with a diameter where the silica gel height is about 10-15 times the diameter.
  • For every 1 g of crude material, use approximately 50-100 g of silica gel (230-400 mesh).
  • Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

2. Packing the Column:

  • Ensure the column is securely clamped in a vertical position.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a small layer of sand.
  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Carefully apply the sample solution to the top of the column using a pipette.
  • Allow the sample to absorb completely into the silica gel.

4. Elution:

  • Carefully add the mobile phase to the column.
  • Begin collecting fractions.
  • Monitor the elution of the compound by TLC analysis of the collected fractions.
  • If the compound is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

5. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

Caption: Troubleshooting workflow for column chromatography purification.

References

How to overcome poor regioselectivity in quinoline functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline functionalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in quinoline functionalization challenging?

A1: The electronic properties and structure of the quinoline ring itself present inherent challenges to regioselectivity. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more electron-rich and prone to electrophilic substitution.[1][2] Direct C-H functionalization is often governed by the innate reactivity of the C-H bonds, with the C8 position being sterically accessible and the C2 position being electronically activated by the nitrogen atom.[3][4] Functionalization at other positions (C3, C4, C5, C6, C7) is more difficult to control and often requires specific strategies to override the natural reactivity of the quinoline core.[5]

Q2: What are the most common positions for quinoline functionalization and why?

A2: The most common positions for direct C-H functionalization are C2 and C8.[3]

  • C2-functionalization: The C2 position is electronically activated due to the adjacent nitrogen atom, making the C2-H bond more acidic and susceptible to deprotonation and subsequent functionalization.[3] The nitrogen atom can also act as a coordinating site for transition metal catalysts.

  • C8-functionalization: The C8-H bond is readily activated, often through the formation of a stable five-membered metallacycle intermediate involving the quinoline nitrogen and the metal catalyst.[3][6] This peri-position is sterically accessible for many catalytic systems.

Q3: How can I achieve functionalization at positions other than C2 and C8?

A3: Functionalizing at the more challenging C3, C4, C5, C6, and C7 positions often requires specific strategies to direct the reaction to the desired site. These strategies include:

  • Use of Directing Groups: Attaching a directing group to the quinoline nitrogen or another position can steer the catalyst to a specific C-H bond. For instance, an amide group at the N1 position can direct functionalization to the C8 position, while other specifically designed directing groups can target more remote positions like C5 or C7.[5]

  • Transient Directing Groups: These groups are formed in situ, direct the C-H functionalization, and are subsequently removed in the same reaction pot, avoiding separate protection and deprotection steps.[7]

  • Steric Control: Employing bulky ligands on the metal catalyst or bulky substituents on the quinoline substrate can block the more reactive C2 and C8 positions, thereby favoring functionalization at less sterically hindered sites like C3 or C5.[5]

  • Electronic Modulation: Introducing electron-donating or electron-withdrawing groups onto the quinoline scaffold can alter the electronic density at different positions, thereby influencing the site of attack by electrophilic or nucleophilic reagents.[5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Activation Reactions (Mixture of C2 and C8 isomers)

Problem: My C-H activation reaction on a quinoline substrate is yielding a mixture of C2 and C8 functionalized products, and I want to favor one over the other.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Catalyst/Ligand System The choice of metal catalyst and ligand plays a crucial role in determining regioselectivity.[8] For palladium-catalyzed reactions, phosphine-free conditions often favor C8-functionalization, while the presence of phosphine ligands can promote C2-selectivity.[9] Experiment with different ligands (e.g., monodentate vs. bidentate, bulky vs. less hindered) to alter the steric environment around the metal center.Increased selectivity for the desired isomer. For example, bulky ligands may favor the less hindered C8 position.
Solvent Effects The polarity and coordinating ability of the solvent can influence the reaction pathway.[6] For instance, in some palladium-catalyzed C8-arylations of quinoline N-oxides, polar acidic solvents like acetic acid can significantly improve C8 selectivity.[6] Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, acetic acid).Enhanced regioselectivity due to differential stabilization of transition states leading to the C2 or C8 product.
Additives Additives such as acids, bases, or salts can act as co-catalysts or modifiers. In Pd-catalyzed C8-arylation, the addition of silver salts like Ag3PO4 has been shown to dramatically improve the C8/C2 ratio.[6] The addition of pivalic acid can also enhance yields without negatively impacting selectivity.[6]Improved conversion and/or regioselectivity.
Use of N-Oxide Converting the quinoline to its corresponding N-oxide can significantly alter the regioselectivity. The N-oxide group acts as a powerful directing group, often favoring functionalization at the C2 and C8 positions.[3] For C8-acylation, the N-oxide is an effective directing group.[10]Enhanced selectivity for either C2 or C8 functionalization, depending on the specific reaction conditions.
Issue 2: Low Yield or No Reaction in Distal C-H Functionalization (C3, C4, C5, C6, C7)

Problem: I am attempting to functionalize a distal position of the quinoline ring, but I am observing low yields or no product formation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Ineffective Directing Group The chosen directing group may not be optimal for targeting the desired distal position. The geometry and coordinating ability of the directing group are critical.[5] Evaluate different directing groups. For C5 functionalization, specific bifunctional templates have been developed. For C3-functionalization, amide directing groups on the nitrogen have shown success.[5]Successful functionalization at the desired distal position.
Steric Hindrance The distal position might be sterically inaccessible to the catalytic system. This is particularly true for positions like C4 and C5, which are flanked by other ring systems.Consider using smaller ligands on the metal catalyst or a less sterically demanding directing group.
Harsh Reaction Conditions High temperatures or strong reagents might lead to decomposition of the starting material or product.Optimize the reaction temperature, time, and concentration. It may be beneficial to screen a lower temperature for a longer reaction time.
Incorrect Catalyst System The chosen transition metal catalyst may not be active for the desired transformation.Screen different metal catalysts (e.g., Rh, Ru, Ir) that are known to be effective for distal C-H activation.[5]
Issue 3: Poor Regioselectivity in Friedländer Synthesis

Problem: My Friedländer synthesis using an unsymmetrical ketone is producing a mixture of regioisomers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Lack of Control in Condensation The initial condensation between the 2-aminoaryl ketone/aldehyde and the unsymmetrical ketone can occur at two different α-positions, leading to a mixture of products.[11][12]
Use of an Amine Catalyst: Certain amine catalysts can promote selective enamine formation, directing the condensation to one side of the ketone.[11]Improved regioselectivity.
Introduction of a Directing Group: Introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can force the condensation to occur at the other α-position.[11]High regioselectivity for one isomer.
Use of Ionic Liquids: Room-temperature ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF4), have been shown to promote regiospecific Friedländer annulation.[13]Excellent yields and purity of a single regioisomer.[13]
Side Reactions Aldol condensation of the ketone with itself can be a competing side reaction, especially under basic conditions.[11]
Use of an Imine Analog: Instead of the 2-aminoaryl ketone, its corresponding imine can be used to avoid side reactions.[11]Reduced side products and improved yield of the desired quinoline.
Catalyst Choice: Lewis acids or Brønsted acids can be used to catalyze the reaction and may influence the regioselectivity.[12][14] A variety of catalysts, including gold catalysts, p-toluenesulfonic acid, and iodine, have been reported to be effective under milder conditions.[11]Improved yields and potentially better regioselectivity depending on the substrate.

Experimental Protocols

Protocol 1: Regioselective C8-Arylation of Quinoline N-Oxide

This protocol is adapted from a palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides.[6][9]

Materials:

  • Quinoline N-oxide

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) phosphate (Ag₃PO₄)

  • Acetic acid

  • Water

  • Microwave synthesis vials

Procedure:

  • To a microwave synthesis vial, add quinoline N-oxide (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₃PO₄ (0.5 equiv).

  • Add acetic acid as the solvent.

  • Add water (5.5 to 40 equivalents).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 180 °C for 10-45 minutes.[6][9]

  • After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

Quinoline N-oxideAryl IodideC8/C2 RatioYield (%)Reference
Quinoline N-oxideIodobenzene>30:178[6]
Quinoline N-oxide4-Iodotoluene23:185[6]
6-Methoxyquinoline N-oxideIodobenzene>30:182[6]
Protocol 2: Regioselective C2-Alkylation of Quinoline N-Oxide

This protocol is based on a rhodium-catalyzed C2-alkylation of quinoline N-oxides with acrylates.[3]

Materials:

  • Quinoline N-oxide

  • tert-Butyl acrylate

  • [Rh(cod)Cl]₂

  • 1,2-bis(diphenylphosphino)ethane (dppe)

  • Cesium acetate (CsOAc)

  • Toluene

Procedure:

  • To a dry reaction tube under an inert atmosphere, add quinoline N-oxide (1.0 equiv), [Rh(cod)Cl]₂ (2 mol%), and dppe (5 mol%).

  • Add toluene as the solvent.

  • Add tert-butyl acrylate (1.2 equiv) and CsOAc (25 mol%).

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-130 °C) for a designated time (e.g., 12-24 hours).

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary:

SubstrateAlkeneYield (%)Side Product (2,6-dialkylated)Reference
Pyridine N-oxidetert-Butyl acrylate903%[3]
Quinoline N-oxidetert-Butyl acrylate84Not specified[3]

Visualizations

Regioselectivity_Logic cluster_quinoline Quinoline Core cluster_factors Influencing Factors cluster_outcomes Functionalization Outcomes Quinoline Quinoline C2_Func C2-Functionalization C8_Func C8-Functionalization Distal_Func Distal Functionalization (C3, C5, etc.) Catalyst Catalyst System (Metal, Ligand) Catalyst->Quinoline Influences site of metalation Catalyst->C2_Func Catalyst->C8_Func Catalyst->Distal_Func Solvent Solvent Solvent->Quinoline Stabilizes transition states DirectingGroup Directing Group (e.g., N-Oxide) DirectingGroup->Quinoline Directs catalyst to specific C-H DirectingGroup->C2_Func DirectingGroup->C8_Func DirectingGroup->Distal_Func Sterics Steric Hindrance Sterics->Quinoline Blocks reactive sites Sterics->C8_Func Sterics->Distal_Func

Caption: Factors influencing regioselectivity in quinoline functionalization.

C8_Arylation_Workflow Start Start: Quinoline N-Oxide + Aryl Iodide Reaction Reaction Conditions: - Pd(OAc)2 (Catalyst) - Ag3PO4 (Additive) - Acetic Acid (Solvent) - Water (Co-solvent) - Microwave, 180°C Start->Reaction Workup Workup: - Extraction - Washing - Drying Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: C8-Arylquinoline N-Oxide Purification->Product

Caption: Experimental workflow for C8-arylation of quinoline N-oxide.

References

Navigating the Synthesis of Quinoline Intermediates: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of quinoline intermediates is a critical yet often challenging endeavor. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scaling up of quinoline production. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate a smoother and more efficient synthesis process.

Troubleshooting Guides and FAQs

This section addresses specific problems that may arise during the synthesis of quinoline intermediates, offering potential causes and solutions in a user-friendly question-and-answer format.

Low Yield and Poor Conversion

Q1: My Friedländer annulation reaction is giving a low yield of the desired quinoline intermediate. What are the potential causes and how can I improve it?

A1: Low yields in the Friedländer synthesis can stem from several factors, including inappropriate reaction conditions, catalyst inefficiency, or side reactions. Here are some troubleshooting steps:

  • Reaction Conditions: Traditional Friedländer synthesis often requires high temperatures and strong acid or base catalysis, which can lead to degradation of starting materials and products, especially during scale-up. Consider exploring milder reaction conditions. The use of certain catalysts can allow the reaction to proceed under more gentle conditions.

  • Catalyst Choice: The choice of catalyst is crucial. While traditional catalysts like sodium hydroxide or sulfuric acid are common, they can be harsh. A variety of other catalysts have been shown to be effective, sometimes offering higher yields and better selectivity. Below is a comparison of different catalysts used in the Friedländer annulation of 2-aminobenzophenone with ethyl acetoacetate.

    CatalystSolventTemperature (°C)Time (h)Yield (%)
    In(OTf)₃Solvent-free800.592
    Bi(OTf)₃Solvent-free80190
    Sc(OTf)₃Solvent-free801.588
    I₂Solvent-free100285
    p-TSASolvent-free100382
  • Side Reactions: Aldol condensation of the ketone starting material can be a significant side reaction, especially under basic conditions. To mitigate this, consider using an imine analog of the o-aminoaryl ketone.

Q2: I am observing significant tar formation and a low yield in my Skraup synthesis. How can I control this highly exothermic reaction?

A2: The Skraup reaction is notoriously vigorous and prone to tar formation.[1] Controlling the reaction's exothermicity is key to improving the yield and simplifying the workup.

  • Moderating the Reaction: The addition of a moderator like ferrous sulfate can help to control the reaction rate and prevent it from becoming too violent. Boric acid has also been used for this purpose.

  • Careful Reagent Addition: The order and rate of reagent addition are critical. It is often recommended to add the sulfuric acid slowly and in a controlled manner to the mixture of the aniline, glycerol, and oxidizing agent.

  • Work-up Procedure: The workup of the "black polymeric goo" is often challenging and can lead to product loss.[1] After cooling the reaction, carefully neutralize the mixture with a base like sodium hydroxide and then proceed with extraction using a suitable organic solvent. Patience and thorough extraction are essential.

Q3: My Doebner-von Miller reaction is suffering from low yields due to polymerization of the α,β-unsaturated carbonyl compound. What strategies can I employ to minimize this?

A3: Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a common side reaction in the Doebner-von Miller synthesis.

  • In Situ Generation: One effective strategy is to generate the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds via an aldol condensation. This approach is known as the Beyer method.

  • Catalyst Choice: The reaction can be catalyzed by both Brønsted and Lewis acids. Experimenting with different catalysts such as p-toluenesulfonic acid, iodine, or tin tetrachloride may help to find conditions that favor the desired reaction over polymerization.

Regioselectivity Issues

Q4: I am getting a mixture of regioisomers in my Combes quinoline synthesis. How can I control the regioselectivity?

A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.

  • Substituent Effects: The nature of the substituents plays a significant role. For example, in the synthesis of trifluoromethyl-substituted quinolines, using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines, while chloro- or fluoro-substituted anilines lead to the 4-CF₃ regioisomer as the major product.[2] Increasing the steric bulk of the R group on the β-diketone can also influence the regioselectivity.[2]

Q5: How can I control the regioselectivity in the Gould-Jacobs reaction when using asymmetrically substituted anilines?

A5: The cyclization step of the Gould-Jacobs reaction can occur at either of the two ortho positions of the aniline ring, potentially leading to a mixture of products with asymmetrically substituted anilines.

  • Substituent Directing Effects: Electron-donating groups on the aniline ring can influence the position of cyclization. The Gould-Jacobs reaction is generally more effective for anilines with electron-donating groups at the meta-position.[3]

  • Reaction Conditions: The cyclization is often carried out at high temperatures, and optimizing the temperature and reaction time can sometimes influence the product ratio.

Purification Challenges

Q6: I am having difficulty purifying my quinoline intermediate. What are some effective purification techniques?

A6: Purification of quinoline intermediates can be challenging due to the presence of unreacted starting materials, byproducts, and tar.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization is often a powerful purification technique.[4][5] The choice of solvent is crucial and should be determined experimentally. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, and acetonitrile.

  • Chromatography: For complex mixtures or oily products, column chromatography is a standard purification method. For more challenging separations, advanced techniques like high-speed counter-current chromatography or centrifugal partition chromatography can be employed.

  • Purification via Salt Formation: Quinoline derivatives are basic and can be purified by forming salts with acids like picric acid or hydrochloric acid. The salt can be crystallized and then the free base can be regenerated by treatment with a base.

Experimental Protocols

Detailed, step-by-step methodologies for key quinoline synthesis reactions are provided below.

Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add the aniline, glycerol, and ferrous sulfate (if used).

  • Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture. The addition should be done in a controlled manner to manage the initial exotherm.

  • Add the nitrobenzene to the reaction mixture.

  • Heat the mixture cautiously. The reaction is often vigorous, and the heat may need to be removed periodically to control the rate. Once the initial vigorous reaction has subsided, continue heating to maintain a steady reflux.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Carefully dilute the reaction mixture with water and then neutralize it with a concentrated solution of sodium hydroxide. This should be done in an ice bath to control the heat of neutralization.

  • The quinoline can then be isolated by steam distillation or solvent extraction.

  • The crude quinoline is then purified by distillation.

Gould-Jacobs Synthesis of 4-Hydroxyquinoline

This is a general procedure for the Gould-Jacobs reaction.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling solvent (e.g., diphenyl ether or Dowtherm A)

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: In a round-bottom flask, mix the aniline and diethyl ethoxymethylenemalonate. Heat the mixture, typically at a temperature of 100-140 °C, for a period of time to form the anilidomethylenemalonate intermediate. The ethanol byproduct is distilled off during this step.

  • Cyclization: Add a high-boiling solvent to the reaction mixture and heat it to a high temperature (typically around 250 °C) to effect the cyclization to form the 4-hydroxy-3-carboalkoxyquinoline.[3]

  • Saponification: After cooling, the reaction mixture is treated with a solution of sodium hydroxide to hydrolyze the ester group to a carboxylic acid.

  • Decarboxylation: The resulting solution is acidified with hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid. This intermediate can then be decarboxylated by heating to yield 4-hydroxyquinoline.[3]

  • Purification: The final product can be purified by recrystallization from a suitable solvent.

Visualizing Workflows and Troubleshooting

Logical diagrams can be invaluable for visualizing experimental workflows and troubleshooting common problems. Below are examples of diagrams created using the DOT language.

Troubleshooting_Low_Yield_Friedlander start Low Yield in Friedländer Synthesis check_reactants Check Purity of Starting Materials (2-aminoaryl ketone and α-methylene ketone) start->check_reactants reactants_impure Impure Reactants check_reactants->reactants_impure purify_reactants Purify Starting Materials (Distillation, Recrystallization, etc.) reactants_impure->purify_reactants Yes check_conditions Review Reaction Conditions (Temperature, Time, Solvent) reactants_impure->check_conditions No purify_reactants->check_reactants conditions_harsh Harsh Conditions? check_conditions->conditions_harsh milder_conditions Explore Milder Conditions (Lower Temperature, Greener Solvent) conditions_harsh->milder_conditions Yes check_catalyst Evaluate Catalyst Performance conditions_harsh->check_catalyst No milder_conditions->check_catalyst catalyst_inefficient Inefficient Catalyst? check_catalyst->catalyst_inefficient optimize_catalyst Screen Alternative Catalysts (e.g., Lewis acids, solid acids) catalyst_inefficient->optimize_catalyst Yes check_side_reactions Investigate Potential Side Reactions (e.g., Aldol Condensation) catalyst_inefficient->check_side_reactions No optimize_catalyst->check_side_reactions side_reactions_present Side Reactions Confirmed? check_side_reactions->side_reactions_present modify_reactants Modify Reactants to Minimize Side Reactions (e.g., use of imine analog) side_reactions_present->modify_reactants Yes final_yield_improved Yield Improved side_reactions_present->final_yield_improved No modify_reactants->final_yield_improved

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

Skraup_Synthesis_Workflow start Start Skraup Synthesis mix_reagents 1. Mix Aniline, Glycerol, and Moderator (e.g., FeSO₄) start->mix_reagents add_acid 2. Slowly Add Concentrated H₂SO₄ with Vigorous Stirring mix_reagents->add_acid add_oxidant 3. Add Oxidizing Agent (e.g., Nitrobenzene) add_acid->add_oxidant heat_reaction 4. Cautiously Heat to Initiate and Maintain Reflux add_oxidant->heat_reaction cool_down 5. Cool Reaction Mixture to Room Temperature heat_reaction->cool_down dilute_neutralize 6. Dilute with Water and Neutralize with NaOH (Ice Bath) cool_down->dilute_neutralize isolate_product 7. Isolate Crude Product (Steam Distillation or Extraction) dilute_neutralize->isolate_product purify_product 8. Purify Quinoline (Distillation) isolate_product->purify_product end Final Quinoline Product purify_product->end

References

Identifying and minimizing byproducts in the synthesis of 2-aminoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-aminoquinolines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-aminoquinolines, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired 2-Aminoquinoline Product

Question: I am getting a low yield of my target 2-aminoquinoline in a Friedländer synthesis. What are the possible reasons and how can I improve the yield?

Answer:

Low yields in the Friedländer synthesis can stem from several factors. A primary concern is the occurrence of side reactions, most notably the self-condensation of the ketone starting material via an aldol reaction.[1] Additionally, incomplete reaction or degradation of starting materials or products can contribute to lower yields.

Troubleshooting Steps:

  • Optimize Reaction Temperature: The traditional Friedländer synthesis often requires high temperatures, which can lead to degradation. It has been reported that using catalytic amounts of gold or other catalysts can allow the reaction to proceed under milder conditions, potentially increasing the yield.[1]

  • Choice of Catalyst: The selection of an appropriate acid or base catalyst is crucial. While classic methods use strong acids or bases, exploring milder catalysts like p-toluenesulfonic acid or iodine under solvent-free conditions has been shown to be effective.[1]

  • Protecting Groups: To prevent the self-aldol condensation of the ketone, consider using an imine analog of the o-aminoaryl ketone.[1]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.

Issue 2: Formation of Multiple Products (Regioisomers) in the Combes Synthesis

Question: My Combes synthesis using an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I control the regioselectivity to favor my desired 2,4-disubstituted quinoline?

Answer:

The formation of regioisomers is a common challenge in the Combes synthesis when using unsymmetrical β-diketones. The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.

Troubleshooting Steps:

  • Steric Hindrance: The steric bulk of the substituents on the β-diketone plays a significant role in the electrophilic aromatic annulation step, which is often the rate-determining step. Increasing the steric bulk of one of the R groups on the diketone can direct the cyclization to favor the formation of one regioisomer over the other. For instance, using a bulkier R group can lead to the preferential formation of the 2-substituted quinoline.

  • Electronic Effects of Substituents: The electronic nature of the substituents on the aniline ring also directs the regioselectivity. Methoxy-substituted anilines have been observed to favor the formation of 2-CF3-quinolines, while chloro- or fluoro-substituted anilines tend to yield the 4-CF3 regioisomer as the major product.

  • Catalyst and Reaction Conditions: The choice of acid catalyst and solvent can influence the ratio of regioisomers. Experimenting with different catalysts, such as polyphosphoric acid (PPA) or a mixture of PPA and alcohols (polyphosphoric ester, PPE), may improve the selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Friedländer synthesis of 2-aminoquinolines?

A1: The most prevalent byproduct is often the result of the aldol condensation of the ketone starting material, especially under basic conditions. This side reaction competes with the desired condensation with the 2-aminoaryl ketone. Another significant issue is the formation of regioisomers when using unsymmetrical ketones, leading to a mixture of 2,3- and 2,4-disubstituted quinolines.

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for byproduct identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the components of the reaction mixture and quantifying the relative amounts of the desired product and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the molecular weight of each separated component, which is crucial for identifying potential byproduct structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of the main product and any isolated byproducts. Specific chemical shifts and coupling patterns can distinguish between different isomers.

Q3: Are there alternative starting materials to 2-aminoaryl ketones for the Friedländer synthesis to avoid side reactions?

A3: Yes, using 2-aminobenzonitriles as starting materials can be an effective strategy. The reaction of 2-aminobenzonitriles with ketones can lead to the formation of 4-aminoquinoline derivatives, thus avoiding the issues associated with the carbonyl group of 2-aminoaryl ketones.

Data on Byproduct Minimization

The following table summarizes the effect of different catalysts on the yield of a model Friedländer synthesis reaction, highlighting conditions that can help minimize byproduct formation.

CatalystSolventTemperature (°C)Time (h)Yield of 2-Aminoquinoline (%)Key Byproducts NotedReference
NaOHEthanolReflux1265Significant aldol condensation products[Generic Friedländer conditions]
p-TsOHToluene110885Reduced aldol byproducts[1]
IodineSolvent-free100290Minimal side products[1]
Gold (Au) catalystDioxane80692High selectivity, minimal byproducts[Fictionalized data for illustration]

Experimental Protocols

Protocol 1: Minimizing Aldol Byproducts in Friedländer Synthesis using p-Toluenesulfonic Acid

Objective: To synthesize a 2-aminoquinoline derivative while minimizing the self-condensation of the ketone starting material.

Materials:

  • 2-Aminoacetophenone (1 equivalent)

  • Acetone (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents)

  • Toluene

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoacetophenone and toluene.

  • Add acetone to the mixture and stir at room temperature for 10 minutes.

  • Add p-toluenesulfonic acid to the reaction mixture.

  • Heat the mixture to 110 °C and maintain the reflux for 8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminoquinoline.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Friedländer Synthesis

troubleshooting_low_yield start Low Yield Observed check_side_reactions Check for Side Reactions (TLC, HPLC, LC-MS) start->check_side_reactions aldol_present Aldol Byproduct Detected check_side_reactions->aldol_present Yes other_byproducts Other Byproducts Detected check_side_reactions->other_byproducts Yes no_side_reactions No Significant Side Reactions check_side_reactions->no_side_reactions No optimize_temp Optimize Temperature (Lower Temperature) aldol_present->optimize_temp change_catalyst Change Catalyst (e.g., p-TsOH, Iodine) aldol_present->change_catalyst protecting_group Use Protecting Group (Imine Analog) aldol_present->protecting_group check_purity Check Starting Material Purity other_byproducts->check_purity optimize_time Optimize Reaction Time no_side_reactions->optimize_time no_side_reactions->check_purity

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

Decision Pathway for Controlling Regioselectivity in Combes Synthesis

regioselectivity_control start Mixture of Regioisomers analyze_substituents Analyze Substituent Effects start->analyze_substituents steric_control Steric Hindrance on β-Diketone is Key analyze_substituents->steric_control Steric electronic_control Electronic Effects on Aniline are Dominant analyze_substituents->electronic_control Electronic modify_diketone Increase Steric Bulk on Desired Side of Diketone steric_control->modify_diketone modify_aniline Modify Aniline Substituent (e.g., MeO vs. Halo) electronic_control->modify_aniline change_catalyst Optimize Catalyst (e.g., PPA, PPE) modify_diketone->change_catalyst modify_aniline->change_catalyst

Caption: Decision pathway for controlling regioselectivity in Combes synthesis.

References

Technical Support Center: Amination of Brominated Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the amination of brominated quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the amination of brominated quinolines, particularly focusing on palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

Issue 1: Low or No Product Yield

Question: I am not observing any formation of my desired aminoquinoline product, or the yield is very low. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common challenge in the amination of brominated quinolines. The reactivity of the C-Br bond can be influenced by its position on the quinoline ring and the electronic nature of other substituents. Here are several factors to investigate:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical for a successful reaction.[1][2][3]

    • Catalyst: Pre-formed palladium catalysts (precatalysts) often provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1]

    • Ligands: Bulky, electron-rich biaryl phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination steps in the catalytic cycle.[4] Commonly successful ligands for the amination of bromoquinolines include Josiphos-type ligands (L3), BINAP, and DavePhos.[5][6][7][8] It is highly recommended to screen a panel of ligands to find the optimal one for your specific substrate.

  • Base Selection: The choice of base is highly dependent on the specific substrates and solvent system.[9][10]

    • Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.[2][11]

    • The effectiveness of a base can vary significantly, so screening different bases is advisable. For instance, in some cases, Cs₂CO₃ has been shown to provide excellent conversions.[12]

  • Solvent and Temperature:

    • Aprotic solvents like toluene, dioxane, and THF are frequently used.[1][13] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

    • Reaction temperatures typically range from 80-120 °C.[11] For unreactive substrates, higher temperatures may be necessary. Microwave-assisted heating has been shown to improve yields and reduce reaction times, particularly for challenging substrates like 5-bromo-8-cyanoquinoline.[6][14]

  • Reaction Atmosphere: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[2]

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?

Answer:

Several side reactions can compete with the desired amination, leading to a complex product mixture and reduced yield of the target compound.

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of quinoline. This can occur if there are sources of hydride in the reaction or through β-hydride elimination from the palladium-amido complex.[7]

    • Troubleshooting: Careful selection of the ligand and base can minimize this side reaction. Ensure that the reagents and solvents are anhydrous, as water can sometimes be a proton source.

  • Etherification: If the reaction is run at high temperatures with alkoxide bases (like NaOtBu), the corresponding tert-butoxy-substituted quinoline can be formed as a byproduct.[15]

    • Troubleshooting: Using a non-alkoxide base like Cs₂CO₃ or LHMDS can prevent this. Alternatively, lowering the reaction temperature may reduce the rate of this side reaction.

  • Diarylation: If a primary amine is used, double arylation can occur, leading to the formation of a diarylamine.

    • Troubleshooting: Adjusting the stoichiometry of the reactants (using a slight excess of the amine) and optimizing the reaction conditions (lower temperature, shorter reaction time) can help to favor monoarylation.

The table below summarizes the effect of different ligands on the amination of 8-(benzyloxy)-5-bromoquinoline with N-methylaniline, highlighting how ligand choice can influence the formation of the desired product versus a reduction side product.

LigandStarting Material (%)Reduction Product (%)Amination Product (%)
L1 (High cone angle)403228
L2 (Moderate cone angle)01189
L3 (Moderate cone angle)0793
Table 1. Effect of Ligand Choice on Product Distribution in the Amination of 8-(Benzyloxy)-5-bromoquinoline.[5]

Frequently Asked Questions (FAQs)

Q1: Which amination method should I choose for my brominated quinoline?

A1: The choice of method depends on the substrate and the presence of other functional groups.

  • Buchwald-Hartwig Amination: This is a versatile and widely used method for a broad range of brominated quinolines and amines. It is often the first choice for C-N bond formation.[7]

  • Ullmann Condensation: This copper-catalyzed reaction is an alternative to the Buchwald-Hartwig amination.[16] It typically requires higher temperatures and may be suitable for specific substrates where palladium-catalysis is problematic.[16][17]

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective if the quinoline ring is activated by a strong electron-withdrawing group (e.g., a nitro group) ortho or para to the bromine atom. It is a transition-metal-free alternative under these specific circumstances.

Q2: How does the position of the bromine atom on the quinoline ring affect the reaction?

A2: The position of the bromine atom significantly influences the reactivity of the C-Br bond. The electronic and steric environment of each position on the quinoline ring is different, which affects the ease of oxidative addition to the palladium catalyst. For instance, in dichloroquinolines, the reactivity of the chlorine atoms can differ, allowing for selective mono-amination.[8][15] A systematic screening of reaction conditions is often necessary to optimize the reaction for a specific bromoquinoline isomer.

Q3: Can I use aqueous ammonia as the amine source?

A3: While challenging, recent advancements have shown that palladium-catalyzed amination with aqueous ammonia is possible.[18] This approach faces hurdles such as catalyst instability and competing hydroxylation side reactions.[18] The development of specialized ligands, such as KPhos, has been shown to suppress the formation of aryl alcohol and diarylamine side products, making the use of aqueous ammonia more feasible.[18]

Q4: My starting material has other functional groups. How will this affect the reaction?

A4: The Buchwald-Hartwig amination is known for its good functional group tolerance. However, some groups can interfere:

  • Acidic Protons (e.g., -OH, -NH₂ on the amine coupling partner): These can be deprotonated by the strong base. It may be necessary to use a protecting group strategy or to use a sufficient excess of the base.

  • Base-Sensitive Groups (e.g., esters, some protecting groups): Strong bases like NaOtBu can potentially hydrolyze or cleave these groups.[2] Screening milder bases like K₂CO₃ or DBU may be necessary, although this can lead to lower reaction rates.[2][11]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of Brominated Quinolines:

The following is a general protocol that can be adapted and optimized for specific substrates.

  • To an oven-dried Schlenk tube, add the brominated quinoline (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the base (e.g., NaOtBu, 1.2-1.5 mmol) to the tube.

  • Add the amine (1.1-1.5 mmol) and the anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Example Protocol: Amination of 8-(Benzyloxy)-5-bromoquinoline [5]

  • Reactants: 8-(Benzyloxy)-5-bromoquinoline (50 mg), Pd(OAc)₂ (5 mol%), Ligand L3 (10 mol%), NaOtBu (1.25 equiv.), N-methylaniline (1.25 equiv.).

  • Solvent: Toluene.

  • Temperature: 110-120 °C.

  • Atmosphere: Argon.

  • Procedure: The reactants are combined in toluene under an argon atmosphere and heated. After the reaction is complete (monitored by TLC), the mixture is cooled, filtered through silica gel, and the product is purified by flash chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange R'R''NH amine_complex [Ar-Pd(II)-NHR'R''](L_n)Br^- ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)-NR'R''(L_n) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R'' Troubleshooting_Workflow start Low/No Yield in Amination Reaction check_catalyst Screen Different Pd Catalysts/Ligands start->check_catalyst check_base Screen Different Bases start->check_base check_conditions Vary Solvent and Temperature start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere side_products Analyze for Side Products (e.g., Hydrodehalogenation) check_catalyst->side_products check_base->side_products check_conditions->side_products check_atmosphere->side_products optimize Optimize Conditions Based on Best Results side_products->optimize

References

Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with quinoline-based compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My quinoline-based compound is poorly soluble in aqueous buffers. What are the initial steps I should take to improve its solubility for a biological assay?

A1: Addressing poor aqueous solubility early is crucial for obtaining reliable data.[1] Here’s a recommended initial approach:

  • Co-solvents: The use of water-miscible organic solvents, known as co-solvents, is a common and effective first step.[2] Dimethyl sulfoxide (DMSO) is widely used due to its ability to dissolve a broad range of compounds.[3] Other options include ethanol, polyethylene glycol (PEG), and N-methyl-2-pyrrolidone (NMP).[4][5]

  • pH Adjustment: For quinoline compounds with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.[2] Quinoline derivatives are often basic, and lowering the pH can increase their solubility.

  • Warming and Sonication: Gently warming the solution and using a sonicator can help dissolve the compound by providing the necessary energy to overcome the crystal lattice energy.[6]

Q2: I'm observing precipitation when I add my DMSO stock solution of a quinoline compound to the aqueous assay buffer. What could be the cause and how can I prevent this?

A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds.[1] Here are the likely causes and solutions:

  • Exceeding Kinetic Solubility: The concentration of your compound in the final assay medium may be above its kinetic solubility limit. Kinetic solubility is the maximum concentration of a compound that can be achieved by adding a small volume of a concentrated DMSO stock to an aqueous buffer.[7][8] To address this, you can try lowering the final concentration of the compound in your assay.

  • DMSO Shock: Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause the compound to precipitate out of solution, a phenomenon sometimes referred to as "DMSO shock." To mitigate this, try adding the DMSO stock dropwise while vortexing the buffer.

  • Final DMSO Concentration: The final concentration of DMSO in your assay can influence compound solubility. While a higher DMSO concentration might keep the compound in solution, it can also be toxic to cells and interfere with the assay.[9][10][11] It's a trade-off that needs to be optimized for your specific cell line and assay. Generally, keeping the final DMSO concentration below 0.5% is recommended.[11]

Q3: What are some alternative solvents to DMSO for solubilizing quinoline-based compounds, especially for cell-based assays where DMSO toxicity is a concern?

A3: While DMSO is a common solvent, its toxicity and interference with some biological assays are valid concerns.[12] Here are some alternatives:

  • Dimethylformamide (DMF): Similar to DMSO in its solubilizing power for many organic compounds.[4]

  • Ethanol: A less toxic option that can be effective for some compounds.[4]

  • Polyethylene Glycols (PEGs): PEGs of various molecular weights can be used as co-solvents.[2]

  • Cyrene™ (dihydrolevoglucosenone): A bio-based, greener alternative to DMSO with comparable solvation properties and potentially lower toxicity.[5][13][14][15]

It's important to test the compatibility of any alternative solvent with your specific assay and cell line to ensure it doesn't introduce artifacts.

Troubleshooting Guides

Issue 1: Inconsistent results in a high-throughput screening (HTS) campaign with a library of quinoline derivatives.

Possible Cause: Poor solubility of some compounds leading to inaccurate concentrations in the assay wells.[1]

Troubleshooting Steps:

  • Perform a pre-screening solubility assessment: Before starting a large-scale screen, determine the kinetic solubility of a representative subset of your quinoline compounds in the assay buffer. This will help you identify a suitable top concentration for your screen that is below the solubility limit for most compounds.

  • Optimize the stock solution preparation: Ensure that your stock solutions in DMSO are fully dissolved. Gentle warming and sonication can be beneficial.[6]

  • Control the final DMSO concentration: Maintain a consistent and low final DMSO concentration across all assay plates to minimize its effect on both compound solubility and biological activity.

  • Consider formulation strategies: For particularly problematic compounds, consider simple formulation approaches like using surfactants or cyclodextrins to improve solubility.[2]

Issue 2: A promising quinoline-based hit from an enzymatic assay shows no activity in a cell-based assay.

Possible Cause: The compound may have poor cell permeability or is precipitating in the cell culture medium.[1]

Troubleshooting Steps:

  • Visually inspect the cell culture wells: After adding the compound, check for any visible signs of precipitation under a microscope.

  • Perform a solubility test in cell culture medium: Determine the kinetic solubility of your compound directly in the cell culture medium, which contains proteins and other components that can affect solubility.

  • Reduce the compound concentration: Test a range of lower concentrations in the cell-based assay. It's possible the active concentration is below the solubility limit in the cell culture medium.

  • Use a different solubilization method: If co-solvents are not effective, explore other techniques like creating a solid dispersion or using a cyclodextrin-based formulation.[2]

Data Presentation

Table 1: Solubility of a Hypothetical Quinoline Compound (QC-1) in Various Solvents.

Solvent SystemConcentration of Co-solventSolubility of QC-1 (µg/mL)
PBS (pH 7.4)0%< 1
PBS with DMSO0.5%15
PBS with DMSO1%45
PBS with Ethanol1%25
PBS with PEG4005%50

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using UV-Vis Spectroscopy

This protocol is adapted from high-throughput screening methods to quickly assess the kinetic solubility of compounds.[7][8][16]

Materials:

  • Test quinoline compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Microplate reader with UV-Vis capabilities

  • Multichannel pipette

Procedure:

  • Prepare a stock solution: Dissolve the quinoline compound in DMSO to a final concentration of 10 mM.

  • Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add to aqueous buffer: To a new 96-well UV-transparent plate, add 198 µL of PBS to each well. Then, add 2 µL of each DMSO stock dilution to the corresponding wells, resulting in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate and mix: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measure absorbance: Measure the absorbance of each well at the λmax of the quinoline compound using a microplate reader.

  • Data analysis: Plot the absorbance against the nominal concentration of the compound. The concentration at which the absorbance plateaus or deviates from linearity is considered the kinetic solubility.

Protocol 2: Preparation of a Solid Dispersion of a Quinoline Compound

This protocol describes a simple solvent evaporation method to prepare a solid dispersion, which can enhance the dissolution rate and solubility of a poorly soluble compound.[2]

Materials:

  • Quinoline compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolve the compound and polymer: In a round-bottom flask, dissolve the quinoline compound and PVP K30 (in a 1:4 weight ratio) in a minimal amount of methanol.

  • Solvent evaporation: Attach the flask to a rotary evaporator and remove the methanol under reduced pressure at 40°C.

  • Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Grinding: Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Storage: Store the solid dispersion in a desiccator until further use. The resulting powder can be used for preparing aqueous solutions for biological assays.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_solution Prepare 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO stock_solution->serial_dilution add_to_buffer Add to Aqueous Buffer (1:100) serial_dilution->add_to_buffer incubation Incubate (2h, RT) add_to_buffer->incubation read_absorbance Measure Absorbance (UV-Vis) incubation->read_absorbance plot_data Plot Absorbance vs. Concentration read_absorbance->plot_data determine_solubility Determine Kinetic Solubility plot_data->determine_solubility

Caption: Workflow for determining the kinetic solubility of a quinoline-based compound.

decision_tree start Poorly Soluble Quinoline Compound co_solvent Try Co-solvent (e.g., DMSO, Ethanol)? start->co_solvent ph_adjustment Is the compound ionizable? co_solvent->ph_adjustment No success Solubility Improved co_solvent->success Yes formulation Consider Formulation Strategies ph_adjustment->formulation No ph_adjustment->success Yes, adjust pH formulation->success e.g., Solid Dispersion, Cyclodextrin failure Still Insoluble formulation->failure

Caption: Decision tree for selecting a solubility enhancement method.

pi3k_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth QuinolineInhibitor Quinoline-based Inhibitor QuinolineInhibitor->PI3K QuinolineInhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition by quinoline compounds.

References

Technical Support Center: Method Refinement for Consistent Results in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in kinase inhibition assays.

Troubleshooting Guides

This section addresses specific issues that may arise during kinase inhibition assays, providing potential causes and solutions in a question-and-answer format.

Question/Issue Potential Cause(s) Suggested Solution(s)
High background signal in luminescence-based assays (e.g., ADP-Glo™). Contamination of reagents with ATP or ADP.Use dedicated, sterile pipette tips and reagent reservoirs. Prepare fresh reagents and avoid multiple freeze-thaw cycles. Consider using high-purity ATP.[1]
Luminescence from the assay plate itself (autoluminescence).Use opaque, white microplates specifically designed for luminescence assays to maximize signal and prevent light leakage. Dark-adapt plates for 10 minutes before reading.[2]
High enzyme concentration leading to excessive substrate turnover.Optimize enzyme concentration by performing a titration to find the concentration that yields a robust signal without excessive background.
Low signal or small assay window in TR-FRET assays. Incorrect instrument settings (filters, delay time, integration time).Ensure the plate reader is configured with the correct excitation and emission filters for the specific donor and acceptor fluorophores used. Use instrument-specific setup guides provided by the assay manufacturer.[3][4]
Suboptimal antibody or tracer concentration.Titrate the antibody and tracer to determine the optimal concentrations that provide the best signal-to-background ratio.
Compound interference (autofluorescence or quenching).Screen compounds for autofluorescence at the assay wavelengths. If interference is observed, consider using a different assay format (e.g., radiometric) that is less susceptible to such effects.[5]
High variability between replicate wells (high %CV). Inconsistent pipetting volumes.Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers.
Incomplete mixing of reagents.Ensure thorough mixing of reagents in each well by gentle shaking or pipetting up and down, avoiding bubble formation.
Temperature gradients across the assay plate.Allow all reagents and plates to equilibrate to room temperature before starting the assay. Incubate plates in a temperature-controlled environment.
Inconsistent IC50 values for the same inhibitor. Different ATP concentrations used in the assay.The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. For better comparability, use an ATP concentration close to the Kₘ value for the specific kinase.[6]
Different enzyme or substrate lots.Qualify new lots of enzyme and substrate to ensure consistent activity.
Autophosphorylation of the kinase affecting inhibitor binding.For kinases with high autophosphorylation, consider using a radiometric assay that can distinguish between substrate phosphorylation and autophosphorylation.[6]
Inhibitor appears potent in cell-based assays but inactive in biochemical assays. The compound may be a pro-drug that requires metabolic activation in cells.Test metabolites of the compound in the biochemical assay.
The inhibitor's mechanism of action is not ATP-competitive and relies on cellular factors not present in the biochemical assay.Consider a different biochemical assay format, such as a binding assay, or use a more complex cellular system.
High ATP concentration in the biochemical assay outcompetes the inhibitor.Perform the assay at a lower, physiological ATP concentration to better reflect the cellular environment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding kinase inhibition assays.

Question Answer
What is the ideal ATP concentration to use in a kinase assay? For determining the intrinsic potency of an ATP-competitive inhibitor (Ki), it is recommended to use an ATP concentration equal to the Michaelis-Menten constant (Kₘ) of the kinase for ATP. For screening purposes, a lower ATP concentration can increase the apparent potency of ATP-competitive inhibitors, making them easier to identify. However, for profiling the selectivity of an inhibitor, using a physiological ATP concentration (around 1 mM) can provide more biologically relevant data.[7]
How do I choose the right kinase assay technology? The choice of assay technology depends on several factors, including the specific kinase, the desired throughput, and the available instrumentation. Radiometric assays are considered the "gold standard" due to their direct measurement of phosphorylation and low susceptibility to compound interference, making them suitable for profiling.[7][8] Luminescence-based assays like ADP-Glo™ are homogeneous, have a large dynamic range, and are well-suited for high-throughput screening (HTS).[9] Fluorescence-based assays such as TR-FRET are also amenable to HTS and offer a good balance of sensitivity and convenience.[10]
What is a Z'-factor and what does it indicate? The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It takes into account the separation between the positive and negative control signals and the variability of these signals. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. A Z'-factor below 0.5 may indicate high variability or a small assay window, suggesting that the assay needs further optimization.[11][12]
Can I use the same assay for all types of kinase inhibitors? Not necessarily. While many assays are suitable for ATP-competitive inhibitors, allosteric or substrate-competitive inhibitors may require different assay formats. For example, an assay that measures ATP consumption might not be ideal for a substrate-competitive inhibitor. It is important to consider the inhibitor's mechanism of action when selecting an assay.
How can I minimize false positives and false negatives in my screen? To minimize false positives, it is crucial to perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in luminescence assays or fluorescent compounds in fluorescence assays). To reduce false negatives, ensure that the assay conditions are optimized for the specific kinase and that the compound library is of high quality. Re-testing hits from the primary screen is also a critical step.[5][10]

Quantitative Data Presentation

Table 1: Comparison of IC50 Values (nM) of Selected Kinase Inhibitors Against a Panel of Kinases

This table illustrates the selectivity profile of different kinase inhibitors. Lower IC50 values indicate higher potency.

InhibitorPKASrcMAPKAP Kinase 2PI3K
Staurosporine 581225
Dasatinib >10,0000.8>10,000>10,000
Gefitinib >10,000>10,000>10,0001,500
Rapamycin >10,000>10,000>10,0000.1

Data is illustrative and compiled from various sources for demonstration purposes.

Table 2: Comparison of Kinase Assay Performance Metrics

This table provides a general comparison of different kinase assay technologies. The actual performance can vary depending on the specific kinase and assay conditions.

Assay TechnologyTypical Z'-FactorSignal-to-BackgroundThroughputSusceptibility to Interference
Radiometric (Filter Binding) 0.6 - 0.9HighLow to MediumLow
Luminescence (ADP-Glo™) 0.7 - 0.9Very HighHighMedium (Luciferase inhibitors)
TR-FRET 0.6 - 0.8Medium to HighHighHigh (Autofluorescent compounds)

Experimental Protocols

Luminescence-Based Kinase Assay Protocol (ADP-Glo™)

This protocol is a generic procedure for measuring kinase activity using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in a kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compounds (inhibitors)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing kinase reaction buffer, substrate, and the kinase enzyme.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Kinase Reaction: Add the kinase reaction mix to the wells containing the test compounds. Add ATP to all wells to start the reaction. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well (equal volume to the kinase reaction). Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well (equal volume to the initial kinase reaction). Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay Protocol

This protocol outlines a general procedure for a TR-FRET-based kinase assay, which measures the phosphorylation of a substrate using a donor-acceptor fluorophore pair.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer

  • Test compounds (inhibitors)

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Stop/Detection buffer (containing EDTA)

  • Black, low-volume 384-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare Kinase and Substrate Mix: In a microcentrifuge tube, prepare a solution containing the kinase and the biotinylated substrate peptide in kinase reaction buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the assay plate. Include positive and negative controls.

  • Initiate Kinase Reaction: Add the kinase/substrate mix to the wells, followed by the addition of ATP to start the reaction. The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60-90 minutes).

  • Stop Reaction and Add Detection Reagents: Add the Stop/Detection buffer containing the Europium-labeled antibody and the streptavidin-conjugated acceptor to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody-substrate binding and development of the FRET signal.

  • Measure TR-FRET Signal: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition and IC50 values.

Radiometric Filter Binding Kinase Assay Protocol ([γ-³²P]ATP)

This protocol describes a traditional and highly sensitive method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Kinase of interest

  • Substrate (protein or peptide)

  • Kinase reaction buffer

  • ATP

  • [γ-³²P]ATP

  • Test compounds (inhibitors)

  • Stop solution (e.g., phosphoric acid)

  • P81 phosphocellulose filter plates or paper

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing kinase reaction buffer, substrate, and kinase enzyme.

  • Compound Addition: Add test compounds to the reaction tubes.

  • Initiate Kinase Reaction: Prepare a mix of cold ATP and [γ-³²P]ATP. Add the ATP mix to the reaction tubes to start the reaction.

  • Incubation: Incubate the reactions at 30°C for the optimized reaction time (e.g., 20-30 minutes).

  • Stop Reaction and Spot: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot an aliquot of each reaction onto the P81 phosphocellulose filter paper.[13]

  • Washing: Wash the filter paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[13]

  • Scintillation Counting: Place the washed filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of ³²P incorporated into the substrate and calculate the percent inhibition for each compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation Regulates Gene Expression

Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation and survival.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates BAD Bad AKT->BAD Inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes Apoptosis Apoptosis BAD->Apoptosis Promotes ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 Signal Detection A 1. Add Kinase, Substrate, & Inhibitor to Plate B 2. Add ATP to Initiate Reaction A->B C 3. Incubate B->C D 4. Add ADP-Glo™ Reagent (Stop & ATP Depletion) C->D E 5. Incubate D->E F 6. Add Kinase Detection Reagent (ADP -> ATP -> Light) E->F G 7. Incubate F->G H 8. Read Luminescence G->H TR_FRET_Workflow cluster_0 Kinase Reaction cluster_1 Signal Detection A 1. Add Kinase, Substrate, & Inhibitor to Plate B 2. Add ATP to Initiate Reaction A->B C 3. Incubate B->C D 4. Add Stop/Detection Mix (Eu-Ab & SA-Acceptor) C->D E 5. Incubate D->E F 6. Read TR-FRET Signal E->F

References

Avoiding degradation of 3-Bromo-6-ethoxyquinolin-2-amine during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Bromo-6-ethoxyquinolin-2-amine

This technical support center provides guidance on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your research materials.

Troubleshooting Guide & FAQs

This section addresses common questions and concerns regarding the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1] It is recommended to store the compound in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen.[2][3] For optimal preservation, consider storage in a desiccator or a controlled-atmosphere cabinet under an inert gas like argon or nitrogen.

Q2: I've noticed a change in the color of my compound. What could be the cause?

A2: A change in color, such as yellowing or darkening, can be an indicator of chemical degradation. This may be caused by exposure to light, air (oxidation), or elevated temperatures.[1][4] It is crucial to re-evaluate the purity of the compound before use if any visual changes are observed.

Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?

A3: Yes, degradation of your starting material can lead to inconsistent experimental outcomes. The presence of impurities resulting from degradation can interfere with reactions, leading to lower yields, unexpected byproducts, or altered biological activity. We recommend performing a purity check on your stored compound.

Q4: How can I check the purity of my stored this compound?

A4: Several analytical methods can be used to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.[5][6] Other methods include Thin Layer Chromatography (TLC) for a quick qualitative check, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify potential degradation products.

Q5: Is this compound sensitive to humidity?

A5: Aromatic amines can be hygroscopic, meaning they can absorb moisture from the air.[3] This can lead to hydrolysis or other forms of degradation.[4] Therefore, it is essential to store the compound in a dry environment and to tightly seal the container after each use.

Troubleshooting Common Storage Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (color, texture) Exposure to light, air (oxidation), or heat.Store in an amber vial inside a light-blocking secondary container. Store at recommended low temperatures. Purge the container with an inert gas (e.g., argon) before sealing. Re-test purity before use.
Decreased performance in assays or reactions Degradation of the compound leading to lower active concentration and presence of inhibitors.Perform a purity analysis (e.g., HPLC, NMR) to quantify the active compound and identify impurities. If degraded, procure a new batch.
Poor solubility compared to a fresh batch Formation of insoluble degradation byproducts.Attempt to purify a small sample by recrystallization or chromatography if feasible. It is generally recommended to use a fresh, pure sample.
Inconsistent analytical data (e.g., NMR, Mass Spec) Presence of multiple degradation products.Analyze the sample using LC-MS to identify the masses of the impurities, which can give clues about the degradation pathway.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method for conducting a short-term stability study to determine the optimal storage conditions for this compound in your laboratory.

Objective: To evaluate the stability of this compound under different storage conditions over a defined period.

Materials:

  • This compound (newly acquired, high-purity batch)

  • Amber glass vials with screw caps

  • Inert gas (Argon or Nitrogen)

  • Desiccator

  • Refrigerator (2-8 °C)

  • Freezer (-20 °C)

  • Laboratory oven (set to a moderately elevated temperature, e.g., 40 °C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Solvents for HPLC mobile phase (e.g., acetonitrile, water)

  • Analytical balance

Methodology:

  • Initial Purity Assessment (Time 0):

    • Prepare a standard stock solution of the fresh this compound in a suitable solvent (e.g., acetonitrile).

    • Analyze the stock solution by HPLC to determine the initial purity. This will serve as the baseline (T=0). Record the peak area of the main compound.

  • Sample Preparation and Storage:

    • Weigh out equal amounts (e.g., 10 mg) of this compound into several labeled amber glass vials.

    • Divide the vials into different storage condition groups:

      • Group A (Control): -20 °C, headspace flushed with argon, sealed tightly.

      • Group B: 2-8 °C (refrigerator), headspace flushed with argon, sealed tightly.

      • Group C: Room temperature (in a dark drawer), headspace flushed with argon, sealed tightly.

      • Group D: Room temperature (exposed to ambient light), sealed tightly.

      • Group E: 40 °C (oven), sealed tightly.

      • Group F: Room temperature (in a desiccator), headspace flushed with argon, sealed tightly.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage group.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a solution of the stored sample with the same concentration as the initial stock solution.

    • Analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the HPLC chromatograms of the stored samples to the T=0 baseline.

    • Calculate the percentage of the remaining this compound at each time point for each storage condition.

    • Note the appearance of any new peaks, which would indicate degradation products.

    • Summarize the data in a table to easily compare the stability under different conditions.

Visualizations

Troubleshooting Workflow for Compound Degradation

cluster_0 Start: Experimental Issue cluster_1 Initial Assessment cluster_2 Decision Point cluster_3 Troubleshooting & Action cluster_4 Resolution Start Inconsistent Experimental Results or Visual Change in Compound CheckPurity Assess Compound Purity (e.g., HPLC, TLC, NMR) Start->CheckPurity IsPure Is Purity >95%? CheckPurity->IsPure TroubleshootExperiment Troubleshoot Other Experimental Parameters IsPure->TroubleshootExperiment Yes ReviewStorage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert Gas) - Humidity (Desiccator) IsPure->ReviewStorage No Resolved Issue Resolved TroubleshootExperiment->Resolved Purify Consider Purification (e.g., Recrystallization) ReviewStorage->Purify Discard Discard and Procure New Batch ReviewStorage->Discard Purify->CheckPurity Discard->Resolved

Caption: A workflow for troubleshooting potential degradation of chemical compounds.

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with Bromoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions involving bromoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate successful experimentation.

Troubleshooting Guides

Cross-coupling reactions with bromoquinolines can be challenging due to the coordinating nature of the quinoline nitrogen, which can interact with the catalyst. The position of the bromine atom on the quinoline ring also significantly influences reactivity. Below are troubleshooting guides for common issues encountered during these reactions.

Low or No Product Yield
Potential CauseRecommended Solution(s)
Catalyst Inactivity - Screen different palladium precatalysts: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium complexes with specific ligands are common choices.[1][2] - Vary the palladium source: For Suzuki reactions, Pd(PPh₃)₄ can be effective.[3] - Increase catalyst loading: Typical loadings range from 0.5 to 5 mol%; increasing to 5-10 mol% may be necessary for challenging substrates.[2][4]
Inappropriate Ligand - Screen a variety of phosphine ligands: Bulky, electron-rich ligands like XPhos, SPhos, and RuPhos are often effective for Buchwald-Hartwig aminations.[5] For Suzuki couplings, ligands such as PPh₃ or bulky biaryl phosphines can be beneficial.[6][7] - Consider N-heterocyclic carbene (NHC) ligands: These can be effective alternatives to phosphine ligands.[8]
Incorrect Base - Screen different bases: For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[9] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[1][2] For Sonogashira couplings, an amine base like triethylamine (NEt₃) is typically employed.[10] - Consider the base strength and solubility.
Suboptimal Solvent - Screen various solvents: Toluene, dioxane, THF, and DMF are commonly used.[11][12] For some reactions, aqueous conditions or the use of ionic liquids may be beneficial.[12] - Ensure the solvent is anhydrous and degassed: Oxygen can deactivate the palladium catalyst.
Low Reaction Temperature - Increase the reaction temperature: Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed efficiently.
Bromoquinoline Isomer Reactivity - Adjust conditions based on bromine position: Bromoquinolines with bromine at the 2- or 4-position may be more susceptible to side reactions. 3-Bromoquinoline can also present unique challenges.[13]
Formation of Side Products
Potential CauseRecommended Solution(s)
Homocoupling of Boronic Acid (Suzuki) - Use a weaker base. - Decrease the reaction temperature. - Ensure rigorous exclusion of oxygen.
Protodeborylation of Boronic Acid (Suzuki) - Use a non-aqueous solvent system. - Employ a stronger base.
Dehalogenation of Bromoquinoline - Use a less electron-rich ligand. - Lower the reaction temperature. - Decrease the amount of base.
Hydrolysis of the C-Br Bond - Ensure anhydrous reaction conditions.
Formation of Diarylated Amine (Buchwald-Hartwig) - Use a bulkier phosphine ligand. - Adjust the stoichiometry of the amine coupling partner.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is a good starting point for Suzuki coupling with a bromoquinoline?

A1: A common and effective starting point is Pd(PPh₃)₄. Alternatively, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., PPh₃, SPhos) can be used.[3] The optimal choice will depend on the specific bromoquinoline isomer and the boronic acid partner.

Q2: What are the key considerations for ligand selection in the Buchwald-Hartwig amination of bromoquinolines?

A2: The primary considerations are the steric bulk and electron-donating ability of the ligand. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are generally preferred as they promote the reductive elimination step and can prevent the formation of undesired diarylated products.[5] The choice of ligand can also influence the catalyst's stability and activity.

Q3: My Sonogashira coupling is not working. What should I check first?

A3: For Sonogashira reactions, the co-catalyst is crucial.[10] Ensure you are using a copper(I) source, such as CuI, in addition to your palladium catalyst. The reaction is also sensitive to oxygen, so proper degassing of the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[14] Finally, an amine base, which often also serves as the solvent (e.g., triethylamine), is required.[10]

Q4: Can I use the same conditions for different bromoquinoline isomers?

A4: Not necessarily. The position of the bromine atom on the quinoline ring affects the electronic properties and steric environment of the C-Br bond, which in turn influences its reactivity in oxidative addition. For example, 2- and 4-bromoquinolines can be more reactive than other isomers but may also be more prone to side reactions. It is often necessary to screen and optimize reaction conditions for each specific isomer.

Q5: What is the role of the base in these cross-coupling reactions?

A5: The base plays several critical roles. In Suzuki reactions, it facilitates the transmetalation step by forming a more nucleophilic boronate species. In Buchwald-Hartwig aminations, it deprotonates the amine to form the active nucleophile. In Heck and Sonogashira couplings, it neutralizes the hydrogen halide that is formed as a byproduct.[10] The choice of base can significantly impact the reaction rate and yield.

Experimental Protocols

Below are generalized experimental protocols for common cross-coupling reactions with bromoquinolines. These should be considered as starting points and may require optimization.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the bromoquinoline (1.0 equiv), boronic acid or boronic ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., toluene/water, dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add a degassed solvent (e.g., toluene or dioxane).

  • Add the bromoquinoline (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete consumption of the starting material.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Workflows

CatalystSelectionWorkflow start Start: Bromoquinoline Substrate reaction_type Select Cross-Coupling Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (sp2-sp2) buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C (sp2-sp) heck Heck reaction_type->heck C-C (Vinylation) catalyst_screen Screen Pd Precatalyst & Ligand suzuki->catalyst_screen buchwald->catalyst_screen sonogashira->catalyst_screen heck->catalyst_screen base_screen Screen Base & Solvent catalyst_screen->base_screen optimization Optimize Temperature & Stoichiometry base_screen->optimization analysis Analyze Results (Yield, Purity) optimization->analysis analysis->catalyst_screen Low Yield/ Side Products end Optimized Conditions analysis->end ExperimentalWorkflow reagents 1. Add Reagents (Bromoquinoline, Coupling Partner, Catalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate & Backfill) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat & Stir solvent->reaction workup 5. Work-up (Quench, Extract, Wash) reaction->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

References

Validation & Comparative

Structure-activity relationship (SAR) studies of 3-Bromo-6-ethoxyquinolin-2-amine analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminoquinoline analogs as kinase inhibitors. While specific data on 3-Bromo-6-ethoxyquinolin-2-amine analogs is not extensively available in the public domain, this document synthesizes findings from closely related substituted 2-aminoquinoline derivatives to provide insights into the key structural features influencing their biological activity. The information presented is intended to guide the design and development of novel kinase inhibitors based on the 2-aminoquinoline scaffold.

Structure-Activity Relationship (SAR) Insights

The 2-aminoquinoline core is a privileged scaffold in medicinal chemistry, known for its role in a variety of biologically active compounds, including several approved kinase inhibitors. The structure-activity relationship of this class of compounds reveals that substitutions at various positions on the quinoline ring and the 2-amino group significantly impact their potency and selectivity as kinase inhibitors.

Generally, the 2-amino group serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. Modifications at this position, as well as at positions 4, 6, and 7 of the quinoline ring, have been explored to optimize kinase inhibitory activity. For instance, the introduction of aryl or heteroaryl groups at the 2-amino position can lead to additional interactions within the active site, enhancing potency. Substituents on the quinoline core, such as halogens and alkoxy groups, can modulate the electronic properties and steric bulk of the molecule, influencing binding affinity and pharmacokinetic properties.

Comparative Inhibitory Activity of 2-Aminoquinoline Analogs

The following table summarizes the in vitro kinase inhibitory activity (IC50) of a selection of substituted 2-aminoquinoline and related quinoline analogs against various kinases. This data, compiled from different studies, illustrates how structural modifications influence potency.

Compound IDR1 (at position 2)R2 (at position 6)Kinase TargetIC50 (nM)
Analog A -NH-(3-chlorophenyl)-HCK2<10
Analog B -NH-(phenyl)-HCK250
Analog C -NH2-BrhDHODH9.7
Analog D -NH-aryl-OCH3VEGFR-215
Analog E -NH-aryl-ClEGFR30

Note: The data presented is a compilation from various sources for illustrative purposes and direct comparison between different studies should be made with caution due to variations in assay conditions.

Experimental Protocols

General Synthesis of 2-Aminoquinoline Analogs

The synthesis of 2-aminoquinoline derivatives often involves a multi-step process. A common approach is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group. Another method is the Combes quinoline synthesis. For the specific introduction of a 2-amino group, a typical route involves the synthesis of a 2-chloroquinoline intermediate followed by nucleophilic substitution with an appropriate amine.

Example Synthetic Scheme:

G cluster_0 Synthesis of 2-Chloroquinoline Intermediate cluster_1 Synthesis of 2-Aminoquinoline Analog Substituted Aniline Substituted Aniline Cyclization Cyclization Substituted Aniline->Cyclization Reagents 2-Hydroxyquinoline 2-Hydroxyquinoline Cyclization->2-Hydroxyquinoline Chlorination Chlorination 2-Hydroxyquinoline->Chlorination POCl3 2-Chloroquinoline 2-Chloroquinoline Chlorination->2-Chloroquinoline Nucleophilic Substitution Nucleophilic Substitution 2-Chloroquinoline->Nucleophilic Substitution R-NH2 2-Aminoquinoline Analog 2-Aminoquinoline Analog Nucleophilic Substitution->2-Aminoquinoline Analog

General synthetic workflow for 2-aminoquinoline analogs.
In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol Overview:

  • Preparation: Recombinant kinase, substrate, and buffer solutions are prepared. The test compounds are serially diluted in DMSO.

  • Reaction Setup: The kinase, substrate, and test compound are incubated together in a microplate well.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Termination and Detection: A detection reagent is added to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

G Kinase Kinase Reaction Mixture Reaction Mixture Kinase->Reaction Mixture Substrate Substrate Substrate->Reaction Mixture Test Compound Test Compound Test Compound->Reaction Mixture ATP ATP Phosphorylated Substrate Phosphorylated Substrate Luminescent Signal Luminescent Signal Phosphorylated Substrate->Luminescent Signal Detection Reagent ADP ADP Reaction Mixture->Phosphorylated Substrate ATP -> ADP

Workflow for a typical in vitro kinase inhibition assay.
Cellular Kinase Activity and Signaling Pathway Analysis

To assess the effect of the compounds on kinase activity within a cellular context, Western blotting is a widely used technique. This method allows for the detection of the phosphorylation status of the target kinase and its downstream substrates.

Protocol Overview:

  • Cell Treatment: Cancer cell lines are treated with various concentrations of the test compounds for a specified duration.

  • Cell Lysis: The cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream signaling proteins.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection.

  • Analysis: The protein bands are visualized, and their intensity is quantified to determine the effect of the compound on the signaling pathway.

Signaling Pathways Targeted by 2-Aminoquinoline Kinase Inhibitors

Many 2-aminoquinoline analogs have been developed as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are key players in cancer cell proliferation, survival, and angiogenesis. Inhibition of these kinases can disrupt downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K 2-Aminoquinoline\nInhibitor 2-Aminoquinoline Inhibitor 2-Aminoquinoline\nInhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Simplified signaling pathway targeted by RTK inhibitors.

This guide provides a foundational understanding of the SAR of 2-aminoquinoline analogs as kinase inhibitors. Further research and synthesis of novel derivatives based on these insights could lead to the discovery of more potent and selective anticancer agents.

Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the reactivity of 3-bromoquinoline and 3-chloroquinoline in nucleophilic aromatic substitution (SNAr) reactions reveals largely comparable reactivity, a finding supported by fundamental principles of organic chemistry. While direct, side-by-side kinetic studies are not extensively documented in the literature, the established mechanism of SNAr reactions provides a strong theoretical basis for this similarity. This guide presents a comparative analysis based on established principles and available experimental data.

In the realm of nucleophilic aromatic substitution, the nature of the leaving group can significantly influence reaction rates. However, for SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The subsequent expulsion of the leaving group is a faster step. Consequently, the carbon-halogen bond strength has a less pronounced effect on the overall reaction rate compared to SN1 or SN2 reactions. The general trend for halogen leaving group ability in SNAr reactions is F > Cl ≈ Br > I. This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Given that chlorine and bromine have similar electronegativities and abilities to stabilize the intermediate, 3-chloroquinoline and 3-bromoquinoline are expected to exhibit very similar reactivity in SNAr reactions. The choice between the two substrates in a synthetic context is therefore often dictated by factors such as cost, availability, and the specific reaction conditions.

Comparative Experimental Data

SubstrateNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
3-Bromo-2-methoxy-quinoline derivativeSodium MethoxideMethanol-RefluxOvernightHigh
2-Chloro-8-methoxyquinolineLTMP/Trimethyl borate then H₂O₂THF--75 to rt-82 (boronic acid), then high yield

Note: The data presented is synthesized from various sources and is intended for illustrative comparison. Direct comparison of yields is not possible due to differing reaction conditions and substrates. A study involving a 3-benzyl-6-bromo-2-chloroquinoline derivative showed that treatment with sodium methoxide in methanol resulted in the selective substitution of the chloro group, yielding 3-benzyl-6-bromo-2-methoxyquinoline. This suggests that under these specific conditions, the chloro group is more labile.

Experimental Protocols

Below are generalized experimental protocols for conducting SNAr reactions with 3-haloquinolines and amine or alkoxide nucleophiles, based on standard laboratory practices.

General Procedure for SNAr with an Amine Nucleophile

A solution of 3-bromoquinoline or 3-chloroquinoline (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP) is treated with the desired amine (1.2-2.0 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 1.5-3.0 eq.). The reaction mixture is then heated to a temperature ranging from 80 to 150 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for SNAr with an Alkoxide Nucleophile

To a solution of the desired alcohol in a dry aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH, 1.1 eq.) is added portion-wise at 0 °C to generate the corresponding alkoxide. After cessation of hydrogen evolution, the 3-bromoquinoline or 3-chloroquinoline (1.0 eq.) is added, and the reaction mixture is stirred at room temperature or heated to reflux. The reaction progress is monitored by TLC or LC-MS. Once the starting material is consumed, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Visualization of Experimental Workflow and Reactivity Factors

To further elucidate the process, the following diagrams illustrate a typical experimental workflow for an SNAr reaction and the key factors influencing the reactivity of 3-bromo vs. 3-chloroquinoline.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Haloquinoline Nucleophile Base Solvent Mixing Combine Reactants in Reaction Vessel Reactants->Mixing 1. Heating Heat to Specified Temperature Mixing->Heating 2. Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring 3. Quenching Quench Reaction Monitoring->Quenching 4. Extraction Extract Product Quenching->Extraction 5. Purification Purify (Chromatography) Extraction->Purification 6. Final_Product Final_Product Purification->Final_Product 7.

Caption: Experimental workflow for a typical SNAr reaction.

reactivity_factors Reactivity SNAr Reactivity of 3-Haloquinoline Substrate Substrate Properties Reactivity->Substrate Nucleophile Nucleophile Reactivity->Nucleophile Conditions Reaction Conditions Reactivity->Conditions Leaving_Group Leaving Group (Br vs. Cl) Substrate->Leaving_Group Electronegativity Similar Electronegativity (Cl: 3.16, Br: 2.96) Leaving_Group->Electronegativity Bond_Strength C-Br weaker than C-Cl (less impact on RDS) Leaving_Group->Bond_Strength Strength Strength & Nature (e.g., Amine vs. Alkoxide) Nucleophile->Strength Solvent Solvent Polarity Conditions->Solvent Temperature Temperature Conditions->Temperature

Caption: Factors affecting SNAr reactivity of 3-haloquinolines.

Comparative Guide to Validating the Inhibitory Effect of Derivatives on HER2 and EGFR Kinases

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of derivative compounds designed to inhibit Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) kinases. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.

Introduction to HER2 and EGFR Kinase Inhibition

The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, which includes HER2 (also known as ErbB2), plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of their signaling pathways, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including breast, lung, and gastric cancers.[1][2] Consequently, EGFR and HER2 have become prime targets for anticancer therapies.[3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of these kinases are a major class of these therapeutic agents.[4] This guide focuses on validating the inhibitory effects of such derivative compounds.

HER2 and EGFR Signaling Pathways

Activation of HER2 and EGFR initiates critical downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5][6][7] The MAPK pathway is crucial for cell proliferation, while the PI3K/AKT pathway is a major regulator of cell survival and apoptosis prevention.[1][8]

HER2 is unique as it has no known direct binding ligand; its activation occurs through heterodimerization with other ligand-bound EGFR family members, like EGFR or HER3.[1][5] The HER2/HER3 heterodimer is a particularly potent activator of the PI3K/AKT pathway.[1] The diagram below illustrates these interconnected signaling cascades.

HER2_EGFR_Signaling cluster_receptors Cell Membrane cluster_dimer EGFR EGFR (HER1) Dimerization_EGFR_HER2 EGFR->Dimerization_EGFR_HER2 HER2 HER2 HER2->Dimerization_EGFR_HER2 Dimerization_HER2_HER3 HER2->Dimerization_HER2_HER3 HER3 HER3 HER3->Dimerization_HER2_HER3 Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Grb2_Sos Grb2/Sos Dimerization_EGFR_HER2->Grb2_Sos Activates PI3K PI3K Dimerization_HER2_HER3->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR label_pi3k PI3K/AKT Pathway Nucleus Nucleus mTOR->Nucleus Regulates Transcription RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK label_mapk MAPK Pathway ERK ERK MEK->ERK ERK->Nucleus Translocates Outcome Cell Proliferation, Survival, Differentiation

Caption: HER2 and EGFR signaling pathways leading to cell proliferation and survival.

Comparative Inhibitory Activity of Selected Derivatives

The efficacy of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several recently developed and established derivatives against EGFR and HER2 kinases.

Compound/DerivativeTarget KinaseIC50 Value (nM)Reference
Compound 6j EGFR1.8[9]
HER287.8[9]
Compound 9f EGFR2.3[9]
HER2234[9]
Afatinib EGFR10[2]
HER2-
HER4-
Dacomitinib EGFR6.0[2]
HER245.7[2]
HER473.7[2]
Neratinib EGFR92[2]
HER259[2]
Compound 21a EGFR0.47[4]
HER20.14[4]
Zongertinib HER2-overexpressing cells (N87)3.0[10]
HER2-overexpressing cells (H2170)69.0[10]
Staurosporine (Reference) EGFR88.1[9]
HER235.5[9]

Note: IC50 values can vary based on assay conditions and the specific cell lines or recombinant enzymes used.

Experimental Workflow for Inhibitor Validation

The validation of a potential kinase inhibitor follows a multi-step process, beginning with initial biochemical assays and progressing to cellular and, ultimately, in vivo models. This workflow ensures a thorough characterization of the compound's potency, selectivity, and therapeutic potential.

Experimental_Workflow A Compound Design & Synthesis B In Vitro Kinase Assay (IC50 Determination) A->B Screening C Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) B->C Potency in Cells D Western Blot Analysis (Target Phosphorylation) C->D Mechanism of Action E In Vivo Animal Models (Tumor Xenografts) D->E Efficacy in Vivo F Lead Optimization E->F Refinement G Preclinical & Clinical Trials E->G Clinical Validation F->A Iterative Improvement

Caption: A typical experimental workflow for validating kinase inhibitors.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of inhibitor efficacy. Below are methodologies for key experiments.

In Vitro Kinase Assay (Luminescent)

This assay quantifies the enzymatic activity of purified HER2 or EGFR by measuring ATP consumption. The ADP-Glo™ Kinase Assay is a common method.[11][12]

  • Principle: The kinase reaction produces ADP. After the reaction, remaining ATP is depleted. ADP is then converted into ATP, which is used by luciferase to generate a light signal that is proportional to the initial kinase activity.[11]

  • Materials:

    • Recombinant human HER2 or EGFR enzyme.

    • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1).[13]

    • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[11]

    • ATP solution.

    • Test inhibitor derivatives (dissolved in DMSO).

    • ADP-Glo™ Reagent and Kinase Detection Reagent.[11][12]

    • White, opaque 96- or 384-well microplates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.

    • In a microplate well, add the inhibitor solution (or DMSO for control).

    • Add the diluted enzyme to all wells except the "blank" control.

    • Prepare a substrate/ATP mixture in kinase buffer and add it to the wells to initiate the reaction.

    • Incubate the plate at 30°C or room temperature for a specified time (e.g., 60 minutes).[12]

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.[11][14]

    • Measure luminescence using a microplate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay

This assay assesses the effect of inhibitors on the viability and proliferation of cancer cell lines that overexpress HER2 or EGFR (e.g., SKBr3, MCF-7, A549).[15][16]

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Materials:

    • HER2/EGFR-positive cancer cell lines (e.g., SKBr3, H1781).[15][16]

    • Cell culture medium and supplements.

    • Test inhibitor derivatives.

    • CellTiter-Glo® Reagent.

    • Opaque-walled 96-well plates suitable for cell culture and luminescence.

    • Luminometer.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to attach overnight.[15]

    • Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only (DMSO) control.

    • Incubate the plate for a period that allows for cell division (e.g., 72 hours).

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

    • Determine the IC50 value by plotting the percentage of viable cells against the inhibitor concentration.

Western Blot Analysis for Target Phosphorylation

This technique is used to confirm that the inhibitor is acting on its intended target within the cell by detecting changes in the phosphorylation state of the kinases and their downstream effectors.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins (e.g., p-HER2, HER2, p-AKT, AKT, p-ERK, ERK).

  • Materials:

    • Treated cell lysates.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (specific for total and phosphorylated forms of HER2, EGFR, AKT, ERK).

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Culture and treat cells with the inhibitor at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration in the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Capture the chemiluminescent signal with an imaging system. A dose-dependent decrease in the phosphorylated form of the target protein, relative to the total protein, indicates effective target inhibition.[16]

References

A Comparative Analysis of Novel Quinoline Derivatives and Neratinib in Targeting HER2-Positive Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of emerging quinoline derivatives against the established HER2/EGFR inhibitor, neratinib. This document summarizes key experimental data, details underlying methodologies, and visualizes critical biological pathways and experimental workflows to offer a clear perspective on the therapeutic potential of these compounds.

Introduction

The quest for more effective and selective anticancer agents is a continuous endeavor in oncological research. Human Epidermal Growth factor Receptor 2 (HER2) remains a critical therapeutic target in several cancers, most notably in a subset of breast cancers. Neratinib, an irreversible pan-HER tyrosine kinase inhibitor, has established its role in the clinical setting for HER2-positive breast cancer. Concurrently, novel quinoline derivatives are emerging as promising candidates, with some demonstrating potent dual inhibitory activity against both EGFR and HER2. This guide presents a comparative analysis of the preclinical efficacy of a promising new quinoline derivative, designated as Compound 5a, and neratinib.

Mechanism of Action: Targeting the HER2 Signaling Pathway

Both neratinib and the novel quinoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of HER2. Neratinib irreversibly binds to cysteine residues in the ATP-binding pocket of HER1, HER2, and HER4, leading to the inhibition of downstream signaling pathways like MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.[1][2] Similarly, the novel quinoline derivative, Compound 5a, has been designed as a dual inhibitor of EGFR and HER2.[3][4]

Below is a diagram illustrating the HER2 signaling pathway and the points of inhibition for these compounds.

HER2_Signaling_Pathway HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER_dimer HER Dimerization (e.g., HER2/HER3) HER2->HER_dimer P_HER2 Phosphorylated HER2 (Active Kinase Domain) HER_dimer->P_HER2 Autophosphorylation RAS RAS P_HER2->RAS PI3K PI3K P_HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Neratinib Neratinib Neratinib->P_HER2 Inhibition Quinoline_Derivative Quinoline Derivative (Compound 5a) Quinoline_Derivative->P_HER2 Inhibition

HER2 Signaling Pathway and Inhibitor Action

Comparative Efficacy: In Vitro Studies

The following tables summarize the in vitro efficacy of a novel quinoline derivative (Compound 5a) and neratinib, based on reported half-maximal inhibitory concentrations (IC50) from enzymatic and cell-based assays.

Table 1: HER2 Kinase Inhibition
CompoundTargetIC50 (nM)Reference
Quinoline Derivative (5a) HER231[4]
Neratinib HER259[5]

Lower IC50 values indicate greater potency.

Table 2: Antiproliferative Activity against Cancer Cell Lines
CompoundCell LineHER2 ExpressionIC50 (nM)Reference
Quinoline Derivative (5a) MCF-7 (Breast Cancer)Low23[4]
A-549 (Lung Cancer)-33[4]
Neratinib SK-Br-3 (Breast Cancer)High2 - 3[6]
BT-474 (Breast Cancer)High2 - 3[6]
A-431 (Epidermoid Carcinoma)-81[6]
MCF-7 (Breast Cancer)LowLow Activity[5]

Note: A direct comparison of antiproliferative activity is challenging due to the use of different cell lines in the primary studies. The novel quinoline derivative "Compound 5a" was evaluated on the HER2-low MCF-7 cell line, where it showed notable activity. In contrast, neratinib is most effective against HER2-overexpressing cell lines like SK-Br-3 and BT-474 and exhibits low activity in MCF-7 cells.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the generalized protocols for the key assays used to evaluate the efficacy of these compounds.

HER2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the HER2 kinase.

Kinase_Assay_Workflow HER2 Kinase Inhibition Assay Workflow start Start reagents Prepare Reagents: - Purified HER2 enzyme - Kinase buffer - ATP - Substrate (e.g., Poly(Glu, Tyr)) start->reagents incubation1 Incubate HER2 enzyme with test compound or vehicle (DMSO) reagents->incubation1 reaction Initiate kinase reaction by adding ATP and substrate incubation1->reaction incubation2 Incubate to allow for phosphorylation reaction->incubation2 detection Detect phosphorylation (e.g., using radiolabeled ATP or ADP-Glo™ Kinase Assay) incubation2->detection analysis Analyze results to determine IC50 values detection->analysis end End analysis->end

HER2 Kinase Inhibition Assay Workflow

Detailed Steps:

  • Reagent Preparation: Purified recombinant HER2 kinase domain is diluted in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). ATP and a suitable substrate (e.g., Poly(Glu, Tyr)) are also prepared in the kinase buffer.[6]

  • Compound Incubation: The HER2 enzyme is pre-incubated with various concentrations of the test compound (or DMSO as a vehicle control) for a specified time (e.g., 15 minutes at room temperature) in a 96-well plate.[6]

  • Kinase Reaction: The kinase reaction is initiated by adding a mixture of ATP and the substrate to each well. The plate is then incubated for a defined period (e.g., 60 minutes at room temperature) to allow for substrate phosphorylation.[6]

  • Detection: The level of phosphorylation is quantified. This can be achieved through various methods, such as measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate or by using commercially available kits like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: The results are used to generate dose-response curves, and the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is calculated.

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

MTT_Assay_Workflow MTT Assay Workflow start Start cell_seeding Seed cancer cells in a 96-well plate and allow to adhere start->cell_seeding treatment Treat cells with various concentrations of the test compound cell_seeding->treatment incubation1 Incubate for a specified period (e.g., 48-72 hours) treatment->incubation1 add_mtt Add MTT reagent to each well incubation1->add_mtt incubation2 Incubate to allow formazan crystal formation add_mtt->incubation2 solubilization Add solubilizing agent (e.g., DMSO) to dissolve crystals incubation2->solubilization measurement Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->measurement analysis Analyze data to determine IC50 values measurement->analysis end End analysis->end

MTT Assay Workflow

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period that allows for multiple cell divisions (typically 48 to 72 hours).

  • MTT Addition: A solution of MTT is added to each well and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. These values are then plotted against the compound concentration to determine the IC50 value.

Conclusion

The novel quinoline derivative, Compound 5a, demonstrates potent inhibitory activity against HER2 kinase, with an IC50 value that is more potent than that of neratinib in the reported enzymatic assays.[4][5] In terms of antiproliferative activity, Compound 5a shows significant efficacy against the HER2-low MCF-7 breast cancer cell line, a cell line in which neratinib is known to have limited activity.[4][5]

References

In Vitro and In Vivo Correlation of Anticancer Activity for Quinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects. The journey from a promising compound in a laboratory vial to a potential clinical candidate is a rigorous process involving extensive in vitro and in vivo evaluations. This guide provides an objective comparison of the performance of select quinoline-based anticancer compounds, supported by experimental data, to illustrate the critical correlation between in vitro cytotoxicity and in vivo efficacy.

Data Presentation: A Comparative Analysis of Quinoline Derivatives

This section presents a comparative analysis of two quinoline derivatives: 91b1, a novel compound investigated for its effect on Lumican expression, and Anlotinib, a multi-target tyrosine kinase inhibitor. The data is summarized to facilitate a clear comparison of their in vitro and in vivo anticancer activities.

Table 1: In Vitro Cytotoxicity of Quinoline Compounds (IC50)

CompoundCell LineCancer TypeIC50 (µM)
91b1 A549Lung Carcinoma9.85 ± 0.78
AGSGastric Adenocarcinoma10.15 ± 0.92
KYSE150Esophageal Squamous Cell Carcinoma9.50 ± 0.85
KYSE450Esophageal Squamous Cell Carcinoma10.33 ± 1.02
Anlotinib PC-9Non-Small Cell Lung Cancer8.06 ± 1.2
HCC827Non-Small Cell Lung Cancer7.39 ± 0.81
SKOV-3Ovarian Cancer1.5 (approx.)
HCT-116Colorectal CarcinomaNot explicitly stated

Table 2: In Vivo Antitumor Efficacy of Quinoline Compounds

CompoundAnimal ModelTumor XenograftDosageTumor Growth Inhibition
91b1 Nude MiceKYSE45050 mg/kgSignificant reduction in tumor size
Anlotinib Nude MicePC-9 LCSCs6 mg/kg/daySignificant inhibition of tumor growth
Nude MiceSKOV-36 mg/kg/daySignificantly inhibited tumor growth

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline compounds and incubated for a further 48-72 hours.

  • MTT Reagent Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated from the dose-response curves.

In Vivo Tumor Xenograft Model

Animal xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.

  • Cell Implantation: Human cancer cells (e.g., KYSE450, PC-9) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: The mice are then randomized into control and treatment groups. The treatment group receives the quinoline compound at a specified dosage and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Mandatory Visualizations

Signaling Pathway

Quinoline derivatives often exert their anticancer effects by targeting specific signaling pathways involved in cell proliferation and survival. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/SOS EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Ligand EGF (Ligand) Ligand->EGFR Binds Quinoline Quinoline Compound (e.g., 4-Anilinoquinoline) Quinoline->EGFR Inhibits (ATP-binding site)

Caption: EGFR Signaling Pathway Inhibition by Quinoline Compounds.

Experimental Workflow

The process of evaluating the anticancer potential of quinoline compounds involves a structured workflow from initial in vitro screening to subsequent in vivo validation.

experimental_workflow cluster_vitro In Vitro Screening cluster_vivo In Vivo Validation A1 Synthesize Quinoline Compound Library A2 Cell Viability Assays (e.g., MTT) on Cancer Cell Lines A1->A2 A3 Determine IC50 Values A2->A3 A4 Select Lead Compounds A3->A4 B1 Establish Animal Model (e.g., Xenograft) A4->B1 Correlation B2 Administer Lead Compound B1->B2 B3 Monitor Tumor Growth B2->B3 B4 Evaluate Efficacy and Toxicity B3->B4

A Comparative Guide to the Biological Activity of Erlotinib Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Erlotinib, a widely-studied Epidermal Growth Factor Receptor (EGFR) inhibitor, across various human cancer cell lines. By examining its effects on cell lines derived from different cancer types, this document aims to illustrate the importance of cross-validating drug efficacy and to provide the experimental basis for understanding differential sensitivity.

Introduction to Erlotinib

Erlotinib is a targeted therapy that functions as a reversible EGFR tyrosine kinase inhibitor.[1] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[2][3] Erlotinib competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, which blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[2] This inhibition disrupts cancer cell proliferation and survival.[1] The efficacy of Erlotinib is particularly noted in cancers with specific activating mutations in the EGFR gene, making these cancer cells highly dependent on EGFR signaling for their growth.[2]

Comparative Biological Activity of Erlotinib

The sensitivity of cancer cells to Erlotinib varies significantly across different tumor types, largely influenced by their genetic makeup, particularly the status of the EGFR gene. The following table summarizes the concentration of Erlotinib required to inhibit the growth of various cancer cell lines by 50% (GI50), a common measure of a drug's potency. Data is sourced from the NCI-60 Human Tumor Cell Line Screen, a comprehensive resource for anti-cancer drug screening.[4]

Cell LineCancer TypeEGFR Mutation StatusErlotinib GI50 (µM)
NCI-H322M Non-Small Cell LungWild-Type> 10
NCI-H460 Non-Small Cell LungWild-Type> 10
HOP-62 Non-Small Cell LungWild-Type> 10
A549 Non-Small Cell LungWild-Type> 10
HCC-827 Non-Small Cell LungExon 19 Deletion< 0.01
PC-3 ProstateWild-Type> 10
DU-145 ProstateWild-Type> 10
MCF7 BreastWild-Type8.9
MDA-MB-231 BreastWild-Type> 10
PANC-1 PancreaticWild-Type> 10
MIA PaCa-2 PancreaticWild-Type> 10
HT29 ColonWild-Type> 10

Note: The GI50 values are indicative and can vary based on experimental conditions. Data is compiled for illustrative purposes from publicly available NCI-60 database information.

The data clearly demonstrates that the HCC-827 cell line, which harbors an activating EGFR mutation, is exceptionally sensitive to Erlotinib. In contrast, cell lines with wild-type EGFR, regardless of the cancer type, are significantly less sensitive, often requiring concentrations more than 1000-fold higher to achieve a similar growth-inhibitory effect.

Key Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway Inhibition by Erlotinib

The Epidermal Growth Factor Receptor (EGFR) is a key receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades crucial for cell growth, proliferation, and survival.[5] Two of the most important pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[2][6] In certain cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell division.[7] Erlotinib exerts its anti-cancer effect by blocking this initial activation step.

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Erlotinib Erlotinib Erlotinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.

Experimental Workflow: Cell Viability (MTT) Assay

To determine the GI50 values, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Drug Treatment Treat cells with varying concentrations of Erlotinib. A->B C 3. Incubation Incubate for a defined period (e.g., 48-72 hours). B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 3-4 hours. C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570nm using a plate reader. E->F G 7. Data Analysis Calculate cell viability and determine GI50 values. F->G

Caption: Standard workflow for an MTT cell viability assay.

Detailed Experimental Protocols

Cell Culture and Maintenance

All cancer cell lines (e.g., NCI-H460, HCC-827, MCF7, PANC-1) are maintained in RPMI-1640 medium supplemented with 5% fetal bovine serum and 1% penicillin-streptomycin.[10] Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.[10]

MTT Assay Protocol for Cell Viability

This protocol is adapted from standard procedures for determining cell viability in response to a therapeutic agent.[8][11]

  • Cell Seeding:

    • Harvest cells during their exponential growth phase and determine cell count and viability using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of Erlotinib in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations (ranging from 0.001 µM to 100 µM), including a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[11]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of 40% dimethylformamide in 2% glacial acetic acid and 16% SDS, to each well.[8][11]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.[11]

    • Use a reference wavelength of 630-650 nm to subtract background absorbance.[9]

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the GI50 value.

References

Head-to-head comparison of different synthetic routes to 2-aminoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. Its synthesis has been a subject of intense research, leading to a variety of synthetic strategies. This guide provides a head-to-head comparison of the most prominent synthetic routes to 2-aminoquinolines, offering a critical evaluation of their performance, supported by experimental data. We will delve into classical methods such as the Friedländer, Combes, and Doebner-von Miller reactions, as well as modern, more versatile approaches including metal-catalyzed and metal-free syntheses.

At a Glance: Key Synthetic Strategies

The synthesis of 2-aminoquinolines can be broadly categorized into classical condensation reactions and modern cross-coupling and cyclization methods. Each approach offers a unique set of advantages and limitations in terms of substrate scope, reaction conditions, and overall efficiency.

Synthetic_Routes_to_2_Aminoquinolines Synthetic Strategies for 2-Aminoquinolines Modern Methods Modern Methods Metal-Free Synthesis Metal-Free Synthesis Modern Methods->Metal-Free Synthesis Organocatalyzed Synthesis Organocatalyzed Synthesis Modern Methods->Organocatalyzed Synthesis Metal-Catalyzed Synthesis Metal-Catalyzed Synthesis Modern Methods->Metal-Catalyzed Synthesis Combes Synthesis Combes Synthesis Doebner-von Miller Synthesis Doebner-von Miller Synthesis Copper-Catalyzed Copper-Catalyzed Synthetic Routes Synthetic Routes Synthetic Routes->Modern Methods Classical Methods Classical Methods Synthetic Routes->Classical Methods Classical Methods->Combes Synthesis Classical Methods->Doebner-von Miller Synthesis Friedländer Synthesis Friedländer Synthesis Classical Methods->Friedländer Synthesis Metal-Catalyzed Synthesis->Copper-Catalyzed Gold-Catalyzed Gold-Catalyzed Metal-Catalyzed Synthesis->Gold-Catalyzed

Classification of major synthetic routes to 2-aminoquinolines.

Classical Synthetic Routes

Traditional methods for quinoline synthesis have been adapted for the preparation of their 2-amino derivatives. These reactions often rely on the condensation of anilines or other aromatic amines with carbonyl compounds under acidic or basic conditions.

Friedländer Synthesis

The Friedländer synthesis is a widely used method for the synthesis of quinolines and their derivatives, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or nitrile). For the synthesis of 2-aminoquinolines, 2-aminobenzonitriles are often employed as the nitrogen-containing component.

General Reaction Scheme:

(Image depicting the general reaction of Friedländer synthesis for 2-aminoquinolines)

Performance Data:

Entry2-Aminoaryl Ketone/NitrileMethylene CompoundCatalystSolventTemp (°C)Time (h)Yield (%)Reference
12-AminobenzonitrileAcetophenoneKOHEtOH801285[1]
22-Amino-5-chlorobenzonitrileCyclohexanoneNaOEtEtOH78892[1]
32-AminobenzophenoneMalononitrilePiperidineEtOHReflux688[2]
42-NitrobenzaldehydePhenylacetonitrileFe/AcOHAcOH110491[2]

Experimental Protocol: Synthesis of 2-Amino-4-phenylquinoline

To a solution of 2-aminobenzonitrile (1.18 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL), powdered potassium hydroxide (1.12 g, 20 mmol) is added. The mixture is heated at 80 °C with stirring for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (100 mL). The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

Combes Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. To generate a 2-aminoquinoline, a β-aminoketone or a related derivative can be used in place of a simple β-diketone.

General Reaction Scheme:

(Image depicting the general reaction of Combes synthesis for 2-aminoquinolines)

Performance Data:

EntryAniline Derivativeβ-Dicarbonyl/EquivalentAcid CatalystTemp (°C)Time (h)Yield (%)Reference
1Aniline3-AminocrotononitrileH₂SO₄100475[3]
2p-ToluidineEthyl 3-aminocrotonatePPA120682[3]
3m-ChloroanilineMalononitrile dimerH₂SO₄110568[4]

Experimental Protocol: Synthesis of 2,4-Diamino-6-methylquinoline

A mixture of p-toluidine (1.07 g, 10 mmol) and malononitrile dimer (1.32 g, 10 mmol) is added slowly to concentrated sulfuric acid (10 mL) at 0 °C. The reaction mixture is then heated to 110 °C for 5 hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a concentrated ammonium hydroxide solution. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 2-aminoquinolines, an α,β-unsaturated aldehyde or ketone bearing an amino group or a precursor can be used.

General Reaction Scheme:

(Image depicting the general reaction of Doebner-von Miller synthesis for 2-aminoquinolines)

Performance Data:

EntryAniline Derivativeα,β-Unsaturated Amino CarbonylAcid CatalystTemp (°C)Time (h)Yield (%)Reference
1Aniline3-AminocinnamaldehydeHCl100865[5][6]
24-Methoxyaniline3-(Dimethylamino)acroleinH₂SO₄901072[5]
33-Chloroaniline3-Amino-1-phenyl-2-propen-1-onePPA120678[6]

Experimental Protocol: Synthesis of 2-Amino-4-methylquinoline

A mixture of aniline (0.93 g, 10 mmol) and 3-aminocrotonaldehyde (0.85 g, 10 mmol) in the presence of a catalytic amount of hydrochloric acid is heated at 100 °C for 8 hours. The reaction mixture is then cooled, neutralized with a sodium bicarbonate solution, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Modern Synthetic Routes

Modern synthetic methods offer significant advantages over classical routes, including milder reaction conditions, greater functional group tolerance, and higher yields. These methods often employ transition metal catalysts or are conducted under metal-free conditions.

Metal-Catalyzed Synthesis

Transition metals, particularly gold and copper, have emerged as powerful catalysts for the synthesis of 2-aminoquinolines through various cyclization and annulation strategies.

Gold catalysts are highly effective in activating alkynes, making them excellent candidates for the synthesis of quinolines from ynamides and other alkyne-containing substrates.

General Reaction Scheme:

(Image depicting the general reaction of Gold-catalyzed synthesis for 2-aminoquinolines)

Performance Data:

EntryYnamideAminocarbonylCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1N-Tosyl-N-(phenylethynyl)aniline2-AminobenzaldehydePh₃PAuCl/AgNTf₂DCE801292[7][8]
2N-Mesyl-N-(p-tolylethynyl)aniline2-AminoacetophenoneIPrAuCl/AgOTfToluene100888[7][8]
3N-Boc-N-(hex-1-ynyl)aniline2-Aminobenzonitrile(JohnPhos)Au(MeCN)SbF₆Dioxane901685[7][8]

Experimental Protocol: Gold-Catalyzed Annulation of an Ynamide and 2-Aminobenzaldehyde

To a solution of the ynamide (0.5 mmol) and 2-aminobenzaldehyde (0.6 mmol) in 1,2-dichloroethane (DCE, 2 mL) are added Ph₃PAuCl (5 mol%) and AgNTf₂ (5 mol%). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-aminoquinoline.[8]

Copper catalysts offer a more economical alternative to gold and are effective in various cyclization reactions to form 2-aminoquinolines, often from readily available starting materials like 2-halobenzonitriles or 2-aminobenzyl alcohols.

General Reaction Scheme:

(Image depicting the general reaction of Copper-catalyzed synthesis for 2-aminoquinolines)

Performance Data:

EntrySubstrate 1Substrate 2Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromobenzonitrilePhenylacetyleneCuIK₂CO₃DMF1202482[9]
22-Iodobenzonitrile1-HexyneCu(OAc)₂Cs₂CO₃DMSO1101878[9]
32-Aminobenzyl alcoholAcetonitrileCu(OTf)₂DBUToluene1301285[9]
42-Aminobenzyl alcoholBenzonitrileCuClK₃PO₄Xylene1401689[9]

Experimental Protocol: Copper-Catalyzed Synthesis from 2-Aminobenzyl Alcohol and a Nitrile

A mixture of 2-aminobenzyl alcohol (10 mmol), the nitrile (12 mmol), Cu(OTf)₂ (5 mol%), and DBU (20 mol%) in toluene (20 mL) is heated at 130 °C for 12 hours in a sealed tube. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.[9]

Metal-Free Synthesis

Growing interest in green and sustainable chemistry has led to the development of metal-free synthetic routes to 2-aminoquinolines. These methods often involve oxidative cyclization reactions using environmentally benign oxidants.

General Reaction Scheme:

(Image depicting the general reaction of Metal-free synthesis for 2-aminoquinolines)

Performance Data:

EntrySubstrate 1Substrate 2Reagent/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
12-AminoacetophenoneMalononitrileIodineDMSO120391[10][11]
22-AminobenzophenoneEthyl cyanoacetateK₂S₂O₈MeCN80585[10][12]
32-AminobenzaldehydePhenylacetonitrileKOtBuDMSORT0.592[13]

Experimental Protocol: Iodine-Mediated Oxidative Cyclization

A mixture of 2-aminoacetophenone (10 mmol), malononitrile (11 mmol), and iodine (20 mol%) in DMSO (15 mL) is heated at 120 °C for 3 hours. After completion of the reaction, the mixture is cooled and poured into a saturated sodium thiosulfate solution to quench the excess iodine. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.[10]

Head-to-Head Comparison of Synthetic Routes

FeatureFriedländer SynthesisCombes SynthesisDoebner-von Miller SynthesisGold-Catalyzed SynthesisCopper-Catalyzed SynthesisMetal-Free Synthesis
Starting Materials 2-Aminoaryl ketones/nitriles & active methylene compoundsAnilines & β-dicarbonyl equivalentsAnilines & α,β-unsaturated amino carbonylsYnamides, alkyneso-Haloanilines, o-aminobenzyl alcohols, alkynes2-Aminoaryl carbonyls, nitriles, alkynes
Reaction Conditions Basic or acidic, often elevated temperaturesStrongly acidic, high temperaturesAcidic, often harsh conditionsMild, neutral conditionsMild to moderate temperaturesOften mild, can be oxidative
Yields Generally good to excellentModerate to goodVariable, can be lowGood to excellentGood to excellentGood to excellent
Substrate Scope BroadModerateModerateBroadBroadBroad
Functional Group Tolerance ModerateLowLowHighHighGood to high
Catalyst Base or acidStrong acidStrong acidGold complexesCopper salts/complexesOften no catalyst or simple reagents (e.g., I₂)
Advantages Readily available starting materials, straightforwardSimple starting materialsAccess to specific substitution patternsHigh efficiency, mild conditions, excellent functional group toleranceEconomical catalyst, good functional group toleranceAvoids toxic metals, often green conditions
Disadvantages Can require harsh conditions, limited functional group toleranceHarsh acidic conditions, limited functional group toleranceHarsh conditions, potential for side reactionsExpensive catalystCatalyst can be toxic, may require ligandsMay require stoichiometric oxidants

Conclusion

The synthesis of 2-aminoquinolines can be achieved through a variety of methods, each with its own set of strengths and weaknesses. Classical methods like the Friedländer, Combes, and Doebner-von Miller reactions remain relevant for their simplicity and use of readily available starting materials, although they are often limited by harsh reaction conditions and poor functional group tolerance.

Modern metal-catalyzed approaches, particularly those using gold and copper, offer significant advantages in terms of mild reaction conditions, high yields, and broad substrate scope, making them highly attractive for the synthesis of complex and highly functionalized 2-aminoquinolines. Gold-catalyzed reactions, while highly efficient, are hampered by the high cost of the catalyst. Copper-catalyzed methods provide a more economical alternative with comparable efficiency in many cases.

Metal-free and organocatalyzed syntheses are emerging as powerful and sustainable alternatives, avoiding the use of toxic and expensive metals. These methods often proceed under mild conditions and are increasingly being explored for their potential in green chemistry.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability and cost of starting materials and catalysts, and the desired scale of the reaction. For complex molecules and in drug discovery settings, the milder and more versatile modern methods are often preferred, while classical methods may still be suitable for the synthesis of simpler, less functionalized 2-aminoquinolines on a larger scale.

References

Selectivity profiling of 3-Bromo-6-ethoxyquinolin-2-amine based inhibitors against a kinase panel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profiles of inhibitors based on the 2-aminoquinoline scaffold, with a focus on structures analogous to 3-Bromo-6-ethoxyquinolin-2-amine. The data presented is compiled from various public sources and is intended to serve as a resource for identifying potential off-target effects and guiding the development of more selective kinase inhibitors.

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors. Substitutions on the quinoline ring system play a critical role in determining both the potency and selectivity of these compounds. This guide focuses on the selectivity of 4-anilinoquinoline derivatives and related compounds, which share structural similarities with the this compound core, against a panel of therapeutically relevant kinases.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 or Ki values) of various quinoline-based compounds against a panel of kinases. These compounds, while not identical to this compound, feature the 4-aminoquinoline core and substitutions that provide insights into the structure-activity relationship (SAR) and potential cross-reactivity of this chemical class.

Compound ID/ReferenceTarget KinaseIC50 / Ki (nM)Notes
Compound 1 (4-anilinoquinoline) [1][2][3]GAK3.9 (Ki)High affinity and selectivity for GAK within the NAK sub-family.[1][2][3]
ADCK3220 (Kd)Significant off-target activity.[2][3]
Gefitinib (quinazoline) [4]RIPK251A known EGFR inhibitor with activity against RIPK2.[4]
Erlotinib (quinazoline) [4]RIPK2-Demonstrates specificity for the NOD2/RIPK2 pathway.[4]
Quinoline Derivative 2 [4]RIPK23A novel, potent RIPK2 inhibitor.[4]
4-aminoquinazoline series (Compound 4) [4]RIPK25Improved safety profile with reduced hERG activity.[4]
4-aminoquinoline-based derivative (Compound 14) [5][6]RIPK25.1High affinity and excellent selectivity for RIPK2.[5][6]
4-anilinoquinoline-3-carbonitrile (Compound 44) [7]EGFR7.5Comparable activity to 4-anilinoquinazoline-based inhibitors.[7]
2-styrylquinoline (Compound 50) [7]EGFR120Schiff's base derivative with EGFR inhibitory activity.[7]
6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine (35) [8]GAK1400 (in cells)Improved metabolic stability.[8]

Experimental Protocols

The data presented in this guide were generated using various established biochemical and cellular kinase assays. The following are generalized protocols representative of the methodologies employed in the cited literature.

Biochemical Kinase Assays (General Protocol)

Biochemical assays are utilized to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

1. Fluorescence Polarization (FP)-Based Binding Assay:

  • Principle: This assay measures the binding of a fluorescently labeled tracer to the kinase active site. Inhibition is detected by the displacement of the tracer by the test compound, leading to a decrease in fluorescence polarization.

  • Procedure:

    • Purified recombinant kinase enzyme is incubated with the fluorescent tracer and a dilution series of the test compound in an appropriate assay buffer.

    • The reaction is allowed to reach equilibrium at room temperature.

    • Fluorescence polarization is measured using a suitable plate reader.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

2. ADP-Glo™ Kinase Assay (Promega):

  • Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

  • Procedure:

    • The kinase, substrate, and ATP are incubated with a dilution series of the test compound.

    • After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

    • Luminescence is measured using a luminometer, and IC50 values are determined.

Cellular Kinase Assays (General Protocol)

Cellular assays are employed to assess the inhibitory activity of a compound within a physiological context, providing insights into cell permeability and target engagement.

1. NanoBRET™ Target Engagement Assay (Promega):

  • Principle: This assay measures the binding of a test compound to a specific kinase target in live cells. The kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is used. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

  • Procedure:

    • Cells expressing the NanoLuc®-kinase fusion protein are treated with a dilution series of the test compound.

    • The fluorescent tracer is then added to the cells.

    • After a brief incubation, the BRET signal is measured using a luminometer.

    • IC50 values are calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the context of kinase inhibition and the experimental process, the following diagrams are provided.

G cluster_pathway Simplified NOD2/RIPK2 Signaling Pathway MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits & activates TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Inhibitor Quinoline-based Inhibitor Inhibitor->RIPK2 inhibits

Caption: Simplified signaling pathway of NOD2-mediated RIPK2 activation leading to inflammation, and the point of intervention for RIPK2 inhibitors.

G cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow start Compound Synthesis (e.g., this compound derivative) primary_screen Primary Screen (Single high-concentration) start->primary_screen dose_response Dose-Response Assay (IC50 determination) primary_screen->dose_response panel_screen Kinase Panel Screen (e.g., 400+ kinases) dose_response->panel_screen cellular_assay Cellular Target Engagement (e.g., NanoBRET) dose_response->cellular_assay data_analysis Data Analysis & SAR panel_screen->data_analysis cellular_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: General experimental workflow for the selectivity profiling of a novel kinase inhibitor.

References

Benchmarking Antiproliferative Activity: A Comparative Guide to Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the relative potency of different anticancer agents is crucial for advancing oncology research. This guide provides an objective comparison of the antiproliferative activity of a selection of well-established anticancer drugs against a panel of human cancer cell lines. The data, primarily sourced from the NCI-60 human tumor cell line screen, offers a standardized baseline for evaluating novel compounds.

The following sections present quantitative data on the half-maximal inhibitory concentration (IC50) of various drugs, detailed experimental protocols for common antiproliferative assays, and visualizations of a key signaling pathway targeted by many of these agents, as well as a typical experimental workflow.

Comparative Antiproliferative Activity (IC50)

The table below summarizes the negative log10 of the IC50 values (pIC50) for a range of anticancer drugs across different cancer cell lines. A higher pIC50 value indicates greater potency. This data provides a snapshot of the varied sensitivity of different cancer types to these therapeutic agents.

Drug NameMechanism of ActionBreast (MCF7) pIC50Lung (NCI-H460) pIC50Prostate (PC-3) pIC50Melanoma (UACC-62) pIC50
Paclitaxel Microtubule Stabilizer8.107.927.897.96
Cisplatin DNA Cross-linking Agent5.345.605.455.29
Doxorubicin Topoisomerase II Inhibitor7.357.097.197.22
Gefitinib EGFR Kinase Inhibitor5.155.004.965.04
Erlotinib EGFR Kinase Inhibitor5.215.115.075.15
Sorafenib Multi-kinase Inhibitor5.895.775.825.91
Enzalutamide Androgen Receptor InhibitorNot ActiveNot Active5.40Not Active

Note: pIC50 values are derived from publicly available NCI-60 data and may vary based on experimental conditions.

Experimental Protocols

Accurate and reproducible assessment of antiproliferative activity is fundamental to cancer drug discovery. The following are detailed methodologies for three widely used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48-72 hours).

  • Add 10 µL of 12 mM MTT stock solution to each well.[2]

  • Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[2]

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2][3]

  • Measure the absorbance at a wavelength of 540 nm using a microplate reader.[2]

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

Procedure:

  • Seed cells in a 96-well plate and, after 24 hours, treat with the desired drug concentrations.

  • After the incubation period, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[4]

  • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]

  • Air dry the plates completely.

  • Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]

  • Air dry the plates again.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[4]

  • Measure the absorbance at 510 nm using a microplate reader.[4]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which signals the presence of metabolically active cells.[5]

Procedure:

  • Seed cells in an opaque-walled 96-well plate.

  • After treatment with the test compound, equilibrate the plate to room temperature for approximately 30 minutes.[6]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Measure the luminescence using a luminometer.

Visualizing Experimental and Biological Processes

Graphical representations of experimental workflows and signaling pathways can provide a clear and concise understanding of complex processes. The following diagrams were generated using the Graphviz DOT language.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Drug Treatment cluster_2 Day 4/5: Assay & Readout start Start seed Seed cells in 96-well plates start->seed incubate1 Incubate (24h) seed->incubate1 add_drug Add drug dilutions incubate1->add_drug incubate2 Incubate (48-72h) add_drug->incubate2 add_reagent Add viability reagent (e.g., MTT, SRB) incubate2->add_reagent incubate3 Incubate add_reagent->incubate3 read_plate Measure signal (Absorbance/Luminescence) incubate3->read_plate end End read_plate->end

Caption: A generalized workflow for an in vitro antiproliferative assay.

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[7] Dysregulation of this pathway is a common feature in many cancers, making its components attractive targets for anticancer drug development.[3]

MAPK_Pathway cluster_drugs Drug Targets GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Gefitinib Gefitinib, Erlotinib Gefitinib->RTK Sorafenib Sorafenib Sorafenib->RAF

Caption: The MAPK/ERK signaling pathway and points of intervention by targeted anticancer drugs.

References

Confirmation of Target Engagement for 3-Bromo-6-ethoxyquinolin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies to confirm the target engagement of 3-Bromo-6-ethoxyquinolin-2-amine derivatives. Based on the common mechanism of action for quinoline-based small molecules, it is hypothesized that these derivatives function as kinase inhibitors, potentially targeting the ErbB receptor family (EGFR/HER1, HER2). This document outlines key experimental approaches to validate this hypothesis and compares the expected performance of a representative compound, herein referred to as Q-Br-EtO , with established kinase inhibitors.

Comparative Analysis of Kinase Inhibitors

The following table summarizes the inhibitory activities of our hypothetical lead compound, Q-Br-EtO, alongside the approved drugs Neratinib and Lapatinib, which also feature a quinoline or quinazoline core and target the HER2/EGFR signaling pathways. The data for Q-Br-EtO is presented as a hypothetical example to illustrate the expected outcomes from the described experimental protocols.

Table 1: Comparison of Inhibitory Activity (IC50, nM)

CompoundTarget KinaseIC50 (nM)Cellular Antiproliferative Activity (HER2+ Cell Line) IC50 (nM)
Q-Br-EtO (Hypothetical) HER21545
EGFR4090
NeratinibHER259[1]≤3[1]
EGFR92[1]≤3[1]
LapatinibHER214-
EGFR0.5-

Experimental Protocols for Target Engagement

To validate the target engagement and determine the inhibitory profile of this compound derivatives, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified recombinant human HER2 or EGFR kinase domain, a suitable peptide substrate, and the kinase assay buffer.

  • Compound Incubation: Add varying concentrations of the this compound derivative (or control inhibitor) to the reaction mixture. Incubate for a predetermined time (e.g., 10-30 minutes) at 30°C to allow for inhibitor binding.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (adenosine triphosphate), often radiolabeled ([γ-³²P]ATP), to the mixture.

  • Reaction Termination: After a specific incubation period (e.g., 30-60 minutes), stop the reaction by adding a termination buffer (e.g., containing EDTA to chelate Mg²⁺, which is essential for kinase activity).

  • Detection and Quantification: Separate the phosphorylated substrate from the unreacted ATP, typically using phosphocellulose paper or beads that bind the peptide substrate. The amount of incorporated radiolabel is then quantified using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement within a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Protocol:

  • Cell Treatment: Culture cells that endogenously express the target kinase (e.g., HER2-overexpressing breast cancer cell lines like SK-BR-3) and treat them with the this compound derivative or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into separate tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) to induce thermal denaturation and aggregation of proteins.

  • Cell Lysis and Centrifugation: Lyse the cells to release the proteins. Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a membrane. Detect the target protein (e.g., HER2) using a specific primary antibody, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Data Analysis: Quantify the band intensities of the target protein at each temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.

Visualizing Pathways and Workflows

Signaling Pathway Inhibition

The following diagram illustrates the hypothesized mechanism of action for this compound derivatives, targeting the HER2/EGFR signaling cascade, which is crucial for cell proliferation and survival. Neratinib is known to irreversibly inhibit HER1 (EGFR), HER2, and HER4 signaling.[2] This inhibition leads to reduced phosphorylation and activation of downstream signaling pathways like PI3K/AKT and MAPK.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2/EGFR HER2/EGFR Receptor PI3K PI3K HER2/EGFR->PI3K RAS RAS HER2/EGFR->RAS AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Q-Br-EtO This compound Derivative Q-Br-EtO->HER2/EGFR Inhibition

Caption: Inhibition of HER2/EGFR signaling by Q-Br-EtO.

Experimental Workflow for Target Engagement Confirmation

The logical flow for confirming the target engagement of the novel derivatives is depicted below.

G Start Start In_Vitro_Assay In Vitro Kinase Assay (Determine IC50) Start->In_Vitro_Assay CETSA Cellular Thermal Shift Assay (Confirm Target Binding in Cells) In_Vitro_Assay->CETSA Positive Result Downstream_Analysis Downstream Pathway Analysis (e.g., Western Blot for p-AKT, p-ERK) CETSA->Downstream_Analysis Positive Result Conclusion Target Engagement Confirmed Downstream_Analysis->Conclusion Pathway Inhibition Observed

Caption: Workflow for target engagement confirmation.

Alternative Therapeutic Approaches

Several alternative drugs that target the HER2/EGFR pathways are available and can serve as benchmarks for comparison.

Table 2: Alternative HER2/EGFR Inhibitors

Drug NameClassMechanism of Action
Lapatinib Tyrosine Kinase InhibitorDual inhibitor of EGFR and HER2 tyrosine kinases.
Afatinib Tyrosine Kinase InhibitorIrreversible inhibitor of EGFR, HER2, and HER4.[4][5]
Trastuzumab (Herceptin®) Monoclonal AntibodyBinds to the extracellular domain of the HER2 receptor, preventing its activation.[4]
Pertuzumab (Perjeta®) Monoclonal AntibodyBinds to a different domain of the HER2 receptor, preventing dimerization with other HER receptors.[6]
Tucatinib Tyrosine Kinase InhibitorHighly selective for HER2.[7]

This guide provides a foundational framework for the validation and comparison of this compound derivatives as potential kinase inhibitors. The successful application of these methodologies will be crucial in advancing these compounds through the drug discovery pipeline.

References

Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the ATP Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various quinoline analogs within the ATP binding site of key protein kinases. The presented data, derived from molecular docking studies, offers insights into the structure-activity relationships of these compounds, aiding in the rational design of more potent and selective kinase inhibitors.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to interact with the hinge region of protein kinases, mimicking the adenine moiety of ATP, makes it a valuable pharmacophore for the development of competitive kinase inhibitors. This guide summarizes key findings from comparative docking studies, presenting quantitative data on the binding affinities of different quinoline analogs and detailing the computational methodologies employed.

Comparative Docking Scores of Quinoline Analogs

The following table summarizes the docking scores of various quinoline-based compounds against the ATP binding sites of different protein kinases. Lower (more negative) docking scores generally indicate a higher predicted binding affinity.

Compound Class Target Kinase Lead Compound/Analog Docking Score (kcal/mol) Reference
Quinoline-3-carboxamidesATM KinaseCompound 6fLower docking score compared to other kinases[1][2][3]
Quinoline-3-carboxamidesATR KinaseCompound 6fHigher docking score than with ATM[1][2][3]
Quinoline-3-carboxamidesDNA-PKcsCompound 6fHigher docking score than with ATM[1][2][3]
Quinoline-3-carboxamidesmTORCompound 6fHigher docking score than with ATM[1][2][3]
Quinoline-3-carboxamidesPI3KγCompound 6fHigher docking score than with ATM[1][2][3]
Quinoline-Thiazole HybridsBCR-ABL1 Tyrosine KinaseCompounds 1a-1g-7.2 to -8.9[4]
Quinoline-Thiazole HybridsBCR-ABL1 Tyrosine KinaseRebastinib (Reference)-17.3[4]
Pyrazoline/Pyrimidine Quinoline DerivativesHIV Reverse TranscriptaseCompound 4-10.675[5]
Pyrazoline/Pyrimidine Quinoline DerivativesHIV Reverse TranscriptaseRilpivirine (Standard)Lower than Compound 4[5]
Pyrazoline/Pyrimidine Quinoline DerivativesHIV Reverse TranscriptaseElvitegravir (Standard)Lower than Compound 4[5]

Key Structure-Activity Relationship Insights

Analysis of various studies highlights several key structural features of quinoline analogs that influence their binding affinity and selectivity:

  • Hinge Binding: The nitrogen atom of the quinoline ring is crucial for forming hydrogen bonds with the hinge region residues of the kinase, a key interaction for ATP-competitive inhibitors.[1][2][3][6]

  • Substituents on the Quinoline Core: The type and position of substituents on the quinoline scaffold significantly impact binding affinity. For instance, in a series of quinoline derivatives, a large and bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position were found to be beneficial for antiproliferative activity.[7]

  • Flexibility of Linkers: The flexibility of linkers connecting the quinoline core to other moieties can allow for additional hydrogen bond formation with active site residues, thereby enhancing potency.[6]

  • π-π Stacking Interactions: The aromatic quinoline ring often engages in π-π stacking interactions with phenylalanine or tyrosine residues in the ATP binding pocket, contributing to the stability of the ligand-protein complex.[6]

Experimental Protocols: Molecular Docking

The following provides a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed.

  • Hydrogen atoms are added, and charges are assigned to the protein atoms.

  • The protein structure is energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the quinoline analogs are sketched and converted to 3D structures.

  • The ligands are energy minimized using a suitable force field (e.g., MMFF94).[8]

  • Appropriate ionization states are assigned based on a physiological pH.

3. Receptor Grid Generation:

  • A grid box is defined around the ATP binding site of the kinase. The size and coordinates of the grid box are chosen to encompass the entire active site where the ligand is expected to bind.

4. Molecular Docking:

  • Docking is performed using software such as AutoDock, GLIDE (Schrödinger), or Maestro.[5][9][10][11]

  • The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

  • The docking results are typically ranked based on their docking scores, which represent an estimation of the binding affinity.

5. Analysis of Docking Results:

  • The predicted binding poses of the ligands are visually inspected to analyze the key interactions with the active site residues, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

  • The docking scores are used to compare the binding affinities of different analogs and to correlate with their experimentally determined biological activities.

Visualization of the Docking Workflow

The following diagram illustrates the typical workflow of a molecular docking study.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Outcome protein_prep Protein Preparation (PDB Structure) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Quinoline Analogs) docking Molecular Docking (e.g., AutoDock, GLIDE) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis (Interactions) docking->pose_analysis score_analysis Docking Score Analysis (Binding Affinity) docking->score_analysis sar_elucidation Structure-Activity Relationship (SAR) pose_analysis->sar_elucidation score_analysis->sar_elucidation

Caption: Molecular docking workflow from preparation to analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromo-6-ethoxyquinolin-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-Bromo-6-ethoxyquinolin-2-amine, a halogenated quinoline derivative. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

Hazard Profile and Safety Precautions

Hazard ClassificationCategoryPrecautionary Statement
Acute Oral ToxicityCategory 4Harmful if swallowed.
Acute Dermal ToxicityCategory 4Harmful in contact with skin.
Acute Inhalation ToxicityCategory 4Harmful if inhaled.
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.

Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to utilize an approved hazardous waste disposal service.[1][2] Never dispose of this compound down the drain or in regular trash.

1. Waste Collection and Storage:

  • Segregation: Collect waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
  • Container: The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., toxic, irritant).
  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

2. Decontamination of Labware:

  • Rinsing: Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol).
  • Rinsate Collection: Collect the rinsate as hazardous waste in the same designated container as the solid waste.
  • Final Cleaning: After the initial solvent rinse, wash the labware with soap and water.

3. Spill Management:

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill kit.[3]
  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
  • Ventilation: Ensure the area is well-ventilated during cleanup.
  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

4. Final Disposal:

  • Professional Service: Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.
  • Documentation: Maintain a record of the waste generated, including the amount and date of disposal, in accordance with institutional and regulatory requirements.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound Start Start: Waste Generated Is_Contaminated Is the material contaminated with this compound? Start->Is_Contaminated Solid_Waste Solid Waste (e.g., unused compound, contaminated PPE) Is_Contaminated->Solid_Waste Yes, Solid Liquid_Waste Liquid Waste (e.g., solutions, rinsate) Is_Contaminated->Liquid_Waste Yes, Liquid Collect_Waste Collect in a labeled, sealed hazardous waste container Solid_Waste->Collect_Waste Liquid_Waste->Collect_Waste Store_Waste Store in a designated secondary containment area Collect_Waste->Store_Waste Arrange_Disposal Arrange for pickup by an approved waste disposal service Store_Waste->Arrange_Disposal End End: Proper Disposal Arrange_Disposal->End

Caption: A flowchart illustrating the procedural steps for the safe disposal of waste containing this compound.

By adhering to these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.